4-(4-Acetylphenyl)-3-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-acetylphenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFTJLXJVMHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689773 | |
| Record name | 4'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-90-2 | |
| Record name | 4'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Acetylphenyl)-3-fluorobenzoic acid
Introduction: Strategic Importance of 4-(4-Acetylphenyl)-3-fluorobenzoic acid
This compound is a highly functionalized biaryl scaffold of significant interest in medicinal chemistry and materials science. Its structural motifs—a fluorinated benzoic acid and an acetylphenyl group—are key pharmacophores that can modulate pharmacokinetic properties and binding interactions with biological targets. The presence of the carboxylic acid and ketone functionalities provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, reproducibility, and safety.
Overall Synthetic Strategy: A Convergent Approach
The most efficient and modular route to this compound is a convergent synthesis centered around a Suzuki-Miyaura cross-coupling reaction. This strategy involves the synthesis of two key building blocks, 4-bromo-3-fluorobenzoic acid (I) and (4-acetylphenyl)boronic acid (II) , which are then coupled to form the final product (III) . This approach allows for the independent synthesis and purification of the precursors, leading to higher overall yields and purity of the final compound.
Caption: Overall convergent synthetic workflow for this compound.
Part 1: Synthesis of Precursor I - 4-Bromo-3-fluorobenzoic acid
4-Bromo-3-fluorobenzoic acid serves as the aryl halide partner in the Suzuki coupling. A common and effective method for its preparation is the oxidation of the corresponding toluene derivative.[1]
Experimental Protocol: Oxidation of 4-Bromo-3-fluorotoluene
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-3-fluorotoluene (1.0 eq), pyridine (as a co-solvent), and water (1:1 pyridine/water).
-
Oxidation: While stirring, gradually add potassium permanganate (KMnO₄, 4.2 eq) in portions. The exothermic reaction should be controlled by the rate of addition.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[1]
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the celite pad with a 3N sodium hydroxide (NaOH) solution and then with water.[1]
-
Acidification and Isolation: Combine the aqueous filtrates and acidify to a pH of 2 with 6N hydrochloric acid (HCl). A white precipitate of 4-bromo-3-fluorobenzoic acid will form.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (Relative) | Quantity |
| 4-Bromo-3-fluorotoluene | 189.02 | 1.0 | 20.0 g |
| Potassium Permanganate | 158.03 | 4.2 | 66.0 g |
| Pyridine/Water (1:1) | - | - | 200 mL |
| 3N Sodium Hydroxide | 40.00 | - | 500 mL |
| 6N Hydrochloric Acid | 36.46 | - | As needed |
| Expected Yield | 219.01 | - | ~73% (17.0 g) [1] |
Part 2: Synthesis of Precursor II - (4-acetylphenyl)boronic acid
(4-acetylphenyl)boronic acid is the organoboron partner in the coupling reaction. Its synthesis from 4'-bromoacetophenone requires protection of the ketone functionality, as it is incompatible with the organometallic intermediates (Grignard or organolithium reagents) used in borylation.[2]
Experimental Protocol: Ketal-Protected Route from 4'-Bromoacetophenone
-
Ketal Protection: Reflux a mixture of 4'-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene, using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.
-
Grignard Formation: In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings (1.2 eq). Add a solution of the protected bromoacetophenone ketal in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation.
-
Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath) and add triisopropyl borate (1.5 eq) dropwise, maintaining the low temperature.
-
Hydrolysis/Deprotection: Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify with 2N HCl and stir vigorously to hydrolyze both the borate ester and the ketal protecting group.
-
Isolation and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reagent/Material | Molecular Weight ( g/mol ) | Notes |
| 4'-Bromoacetophenone | 199.04 | Starting Material |
| Ethylene Glycol | 62.07 | Protecting Agent |
| p-Toluenesulfonic acid | 172.20 | Catalyst |
| Magnesium Turnings | 24.31 | For Grignard Reagent |
| Triisopropyl Borate | 188.08 | Boron Source |
| Anhydrous THF | - | Solvent |
| Expected Yield | 163.97 | ~80% [2] |
Part 3: Core Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of catalysts and reagents.[4][5]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-3-fluorobenzoic acid), forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the acetylphenyl group from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the C-C bond of the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-acetylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent (e.g., Toluene, Dioxane, or 1,2-dimethoxyethane (DME)) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1N HCl to a pH of ~3-4.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure this compound.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (Relative) |
| 4-Bromo-3-fluorobenzoic acid | 219.01 | 1.0 |
| (4-acetylphenyl)boronic acid | 163.97 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 |
| Toluene/Water (4:1) | - | - |
| Final Product | 258.24 [6] | - |
Characterization
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₅H₁₁FO₃[6]
-
Molecular Weight: 258.24 g/mol [6]
-
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, COOH), 8.10 (d, J=8.4 Hz, 2H, Ar-H), 7.95 (m, 2H, Ar-H), 7.80 (m, 1H, Ar-H), 7.70 (t, J=8.0 Hz, 1H, Ar-H), 2.65 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~197.5 (C=O), 166.0 (COOH), 160.0 (d, J=250 Hz, C-F), 143.0, 137.0, 135.0, 132.0 (d, J=3 Hz), 130.0, 129.0, 125.0 (d, J=15 Hz), 118.0 (d, J=22 Hz), 27.0 (CH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆): Chemical shift will be characteristic of a fluoro-substituted benzoic acid.
-
Conclusion
This guide outlines a reliable and scalable synthetic route to this compound via a Suzuki-Miyaura cross-coupling. The convergent strategy, coupled with well-established protocols for the synthesis of the key precursors, provides a robust framework for obtaining this valuable compound in high purity and yield. The mechanistic insights and detailed experimental procedures are intended to empower researchers to successfully implement and adapt these methods for their specific applications in drug discovery and materials science.
References
- Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. (n.d.).
- Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. (n.d.). PrepChem.com.
- 4-Acetylphenylboronic acid | 149104-90-5. (n.d.). ChemicalBook.
- 4-Bromo-3-fluorobenzoic acid | 153556-42-4. (n.d.). ChemicalBook.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.
- 4-Acetylphenylboronic acid 95 | 149104-90-5. (n.d.). Sigma-Aldrich.
- Chao, J., Wang, W., Wu, W., Luo, X., & Ling, Y. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Journal of Chemistry, 22(6), 734-736.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
- 4-Acetylphenylboronic acid | CAS 149104-90-5. (n.d.). CymitQuimica.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 4-Acetylphenylboronic acid. (n.d.). LookChem.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022).
- 4-(3-Acetylphenyl)-3-fluorobenzoic acid - Data Sheet. (n.d.). United States Biological.
- C. Al-Masum, M., & M. Islam, S. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis, 15(6), 768-785.
- 4-Fluorobenzoic acid, 3,4-dimethylphenyl ester. (n.d.). SpectraBase.
- Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Benzoic acid, 4-chloro-, 4-acetylphenyl ester. (n.d.). SpectraBase.
- Supramolecular complex of adamantane-ligated palladium with dimethyl-β-cyclodextrin: A recyclable catalyst for Suzuki-Miyaura coupling in w
- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.).
- A highly efficient and green approach for Suzuki–Miyaura coupling reaction in water catalyzed by a water-soluble palladium complex. (n.d.). Organic & Biomolecular Chemistry.
- 3-(3-Acetylphenyl)-4-fluorobenzoic acid | C15H11FO3 | CID 53226009. (n.d.). PubChem.
- This compound, 97% Purity, C15H11FO3, 25 grams. (n.d.). CP Lab Safety.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015).
- 4-Fluorobenzoic acid. (n.d.). In Wikipedia.
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"physicochemical properties of 4-(4-Acetylphenyl)-3-fluorobenzoic acid"
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Acetylphenyl)-3-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a molecule of interest in medicinal chemistry. The characterization of properties such as lipophilicity (LogP), acidity (pKa), and aqueous solubility is fundamental to modern drug discovery, directly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1] This document details not only the theoretical importance of these parameters but also provides field-proven, step-by-step experimental protocols for their determination. By grounding these methodologies in established scientific principles, this guide serves as a vital resource for researchers aiming to predict and optimize the drug-like qualities of this and similar chemical entities, thereby reducing attrition in the development pipeline.[2]
Introduction: The Role of Physicochemical Properties in Drug Viability
The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The physicochemical characteristics of a molecule are the primary determinants of its behavior within a biological system.[3][4] Properties such as lipophilicity, solubility, and ionization state govern a drug's ability to dissolve in gastrointestinal fluids, permeate cellular membranes, and interact with its biological target.[4][5]
Therefore, a thorough physicochemical profiling of a compound like this compound is not merely a data-gathering exercise; it is a critical, early-stage strategy to forecast its in vivo performance and guide lead optimization.[5] This guide bridges theory and practice, offering robust protocols that ensure data integrity and provide actionable insights for drug development professionals.
Core Physicochemical Profile
Molecular Structure and Identity
A precise understanding of the molecular structure is the foundation of all physicochemical analysis.
-
Chemical Name: this compound
-
Molecular Formula: C₁₅H₁₁FO₃
-
CAS Number: 1262005-81-1 (for the related isomer 4-(3-Acetylphenyl)-3-fluorobenzoic acid)[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁FO₃ | [6][7] |
| Molecular Weight | 258.24 g/mol | [6][7] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | N/A |
| InChI Key | N/A | N/A |
Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters.[3] It is quantified by the octanol-water partition coefficient (LogP), which influences membrane permeability, plasma protein binding, and metabolic pathways.[8] A LogP value that is too high can lead to poor aqueous solubility and non-specific toxicity, while a value that is too low may hinder absorption across lipid membranes.[8]
The traditional "shake-flask" method can be time-consuming. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a robust, high-throughput alternative for estimating LogP by correlating a compound's retention time with that of known standards.[9][10]
Principle: The retention time (tR) of a compound on a hydrophobic stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be interpolated.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).[11]
-
Column: C18 stationary phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration Standard Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of at least five reference standards with well-established LogP values spanning a relevant range (e.g., LogP 1 to 5).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Chromatographic Run:
-
Inject the calibration standards and the test compound onto the HPLC system.
-
Run a solvent gradient to ensure elution of all compounds.
-
-
Data Analysis:
-
Record the retention time (tR) for each standard and the test compound.
-
Plot a calibration curve of the known LogP values of the standards against their corresponding log k' (logarithm of the retention factor), where k' = (tR - t₀) / t₀. (t₀ is the column dead time).
-
Determine the log k' of the test compound and use the calibration curve's linear regression equation to calculate its LogP value.[12]
-
Diagram: HPLC-Based LogP Determination Workflow
Caption: Workflow for determining LogP using RP-HPLC.
Acidity: The Dissociation Constant (pKa)
The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated (ionized) forms. For an acidic compound like this compound, the carboxylic acid moiety will ionize. This is critically important, as the ionization state affects solubility, permeability, and receptor binding.[13] Generally, the un-ionized form is more lipid-soluble and more readily crosses biological membranes, while the ionized form is more water-soluble.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[14]
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[15][16]
Step-by-Step Methodology:
-
Equipment Setup:
-
Calibrated pH meter and electrode.
-
Automated titrator or manual burette.
-
Magnetic stirrer and stir bar.
-
-
Solution Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/co-solvent mixture like methanol if solubility is low). A typical concentration is around 0.01 M.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.[14]
-
-
Titration Procedure:
-
Place the sample solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring and record the initial pH.
-
Add the NaOH titrant in small, precise increments, recording the pH after each addition. Allow the reading to stabilize before proceeding.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the inflection point of the curve (often found by taking the first or second derivative of the curve).
-
The half-equivalence point is at Veq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the compound.[17]
-
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. A compound must first dissolve before it can be absorbed. Poor solubility is a major hurdle in oral drug development, often leading to low and variable bioavailability. Solubility is pH-dependent for ionizable compounds; for an acid, solubility increases significantly at pH values above its pKa due to the formation of the more soluble anionic salt.[13]
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18] The WHO provides a harmonized protocol for this purpose, particularly for Biopharmaceutics Classification System (BCS) assessment.[19]
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Buffer Preparation:
-
Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[19]
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to vials containing each buffer solution. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 ± 1 °C to mimic physiological conditions).[19]
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. This duration should be established in preliminary experiments.[19]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove all solid particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Reporting:
-
Report the solubility in mg/mL or µg/mL for each pH condition. The lowest measured solubility across the pH range is used for BCS classification.[19]
-
Spectroscopic Profile for Structural Integrity
While quantitative physicochemical data is crucial, qualitative spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For this compound, one would expect to see distinct signals for the aromatic protons (with coupling patterns influenced by the fluorine and other substituents), a singlet for the acetyl methyl group protons, and a broad singlet for the carboxylic acid proton.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the ketone, another C=O stretch for the carboxylic acid, and C-F and aromatic C-H stretches.[21]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. The high-resolution mass spectrum should match the calculated exact mass of C₁₅H₁₁FO₃.
Drug-Likeness and Developmental Considerations
The measured physicochemical properties allow for an early assessment of the compound's "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.[22]
Analysis against Lipinski's Rule of Five
Lipinski's Rule of Five is a guideline to evaluate if a compound's properties make it a likely candidate for an orally active drug.[22][23] An orally active compound should generally not violate more than one of the following criteria:
| Lipinski's Rule Parameter | Value for C₁₅H₁₁FO₃ | Guideline | Assessment |
| Molecular Weight (MW) | 258.24 g/mol | < 500 Da | Pass [22] |
| LogP | Predicted to be in the range of 2.5-4.0 | < 5 | Pass [22] |
| H-Bond Donors (sum of N-H and O-H) | 1 (from -COOH) | ≤ 5 | Pass [22] |
| H-Bond Acceptors (sum of N and O atoms) | 4 (from 2x -COOH, 1x C=O, 1x F) | ≤ 10 | Pass [22] |
Diagram: Interplay of Physicochemical Properties in Drug Development
Caption: Relationship between core properties and key drug development stages.
Implications for Formulation and ADME
-
Absorption: With an acidic pKa, the compound will be largely un-ionized in the low pH of the stomach, favoring absorption. As it moves to the higher pH of the intestine, it will become more ionized and thus more soluble, which is also beneficial for dissolution. The balanced LogP suggests good potential for passive diffusion across the gut wall.
-
Distribution: A moderate LogP suggests the compound is likely to distribute into tissues without accumulating excessively in fatty tissues, which can be a concern for highly lipophilic drugs.[8]
-
Formulation: The pH-dependent solubility offers formulation strategies. For instance, creating a sodium salt of the carboxylic acid could dramatically enhance aqueous solubility for an intravenous formulation or improve the dissolution rate in a solid oral dosage form.
Conclusion
The comprehensive physicochemical characterization of this compound reveals a promising profile for a potential oral drug candidate. Its molecular weight, lipophilicity, and hydrogen bonding capacity align well with established guidelines for drug-likeness. The experimental protocols detailed herein provide a validated framework for researchers to generate high-quality, reproducible data essential for making informed decisions in the drug discovery and development process. This foundational knowledge is paramount for optimizing lead compounds and increasing the probability of clinical success.
References
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
- Wikipedia. (n.d.). Lipinski's rule of five.
- GARDP Revive. (n.d.). Lipinski's Rule of 5.
- (2015). Importance of Physicochemical Properties In Drug Discovery.
- Gleeson, M. P., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- LookChem. (2023). What are the physicochemical properties of drug?.
- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
- United States Biological. (n.d.). 4-(3-Acetylphenyl)
- Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment.
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An In-depth Technical Guide to 4-Fluorobenzoic Acid (CAS: 456-22-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzoic acid (CAS 456-22-4) is a halogenated aromatic carboxylic acid that serves as a critical structural motif and versatile intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its chemical formula is C₇H₅FO₂. The presence of a fluorine atom at the para position of the benzoic acid ring imparts unique physicochemical properties that significantly influence its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the experimental data available for 4-fluorobenzoic acid, focusing on its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, to support its application in research and development.
Physicochemical and Spectroscopic Profile
The fluorine substituent dramatically influences the electronic properties of the benzoic acid scaffold, which is reflected in its physical and spectroscopic data. The compound typically appears as a white to light yellow crystalline solid.
Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 140.11 g/mol | |
| Melting Point | 182-184 °C | |
| Boiling Point | ~254 °C | |
| Density | 1.479 g/cm³ | |
| pKa (at 25°C) | 4.15 | |
| Flash Point | 107.2 °C |
Solubility Profile
4-Fluorobenzoic acid exhibits varied solubility depending on the solvent system, a critical consideration for reaction setup and purification. It is very slightly soluble in cold water but readily dissolves in hot water and polar organic solvents. Its solubility increases with temperature in solvents such as methanol, ethanol, propanols, acetates, and acetone. The carboxylic acid functionality allows for increased solubility in basic aqueous solutions due to salt formation.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of 4-fluorobenzoic acid and its derivatives.
-
¹H NMR: In DMSO-d₆, the proton NMR spectrum typically shows a multiplet for the aromatic protons and a broad singlet for the carboxylic acid proton. Characteristic peaks are observed around δ 13.1 (s, 1H, -COOH), δ 8.05 (dd, J = 5.6, 8.8 Hz, 2H, aromatic), and δ 7.34 (t, J = 8.8 Hz, 2H, aromatic).
-
¹³C NMR: The carbon spectrum in DMSO-d₆ shows distinct signals for the carboxyl carbon and the aromatic carbons, with the fluorine substitution influencing their chemical shifts. Key peaks are observed at approximately δ 166.85 (-COOH), δ 164.14 (C-F), δ 132.5 (aromatic CH), δ 127.8 (aromatic C-COOH), and δ 116.0 (aromatic CH).
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching peak, and bands corresponding to the C-F bond and the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.
Synthesis and Purification
The synthesis of 4-fluorobenzoic acid is well-established, with the Schiemann reaction being a common and effective method. This reaction pathway provides a reliable means of introducing a fluorine atom onto the aromatic ring.
Experimental Protocol: Synthesis via Schiemann Reaction
This protocol is adapted from established literature procedures. The causality behind this multi-step synthesis lies in the conversion of a stable amino group into a diazonium salt, which is a good leaving group, allowing for its substitution by fluoride.
-
Diazotization:
-
Dissolve ethyl p-aminobenzoate (1.0 mole) in a mixture of water and concentrated hydrochloric acid in a suitable reaction vessel.
-
Cool the mixture to 0°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0 mole) in water, ensuring the temperature is maintained below 7°C. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
-
Fluorination:
-
In a separate vessel (often coated with paraffin wax or made of lead to resist HF), prepare a cold solution of fluoboric acid (HBF₄) from boric acid and hydrofluoric acid.
-
Add the cold fluoboric acid solution to the diazonium salt solution while keeping the temperature below 10°C. This will precipitate p-carbethoxybenzenediazonium fluoborate.
-
Filter the precipitate and wash sequentially with cold water, cold methanol, and ether. Dry the solid in a vacuum desiccator.
-
-
Thermal Decomposition:
-
Gently heat the dried p-carbethoxybenzenediazonium fluoborate. The salt will decompose to yield ethyl 4-fluorobenzoate, boron trifluoride, and nitrogen gas.
-
-
Hydrolysis:
-
Reflux the crude ethyl 4-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol for at least one hour to hydrolyze the ester to the corresponding carboxylate salt.
-
-
Acidification and Purification:
-
After hydrolysis, filter the hot solution.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-fluorobenzoic acid.
-
The crude product can be purified by recrystallization from 50% aqueous ethanol or by vacuum sublimation.
-
Chemical Reactivity and Applications
4-Fluorobenzoic acid undergoes reactions typical of carboxylic acids, such as esterification, amide formation, and conversion to the acyl chloride. The fluorine atom is generally stable but activates the aromatic ring towards nucleophilic aromatic substitution under specific conditions.
Conversion to 4-Fluorobenzoyl Chloride
A primary application of 4-fluorobenzoic acid is its conversion to 4-fluorobenzoyl chloride, a more reactive intermediate for acylation reactions.
Experimental Protocol:
-
Combine 4-fluorobenzoic acid (0.15 mol), thionyl chloride (SOCl₂, 0.45 mol), and a catalytic amount of dimethylformamide (DMF, 5 drops) in chloroform (200 ml).
-
Heat the mixture at reflux for 16 hours. The reaction of the carboxylic acid with thionyl chloride, catalyzed by DMF, forms the acyl chloride.
-
After cooling, remove the volatile components (excess thionyl chloride and chloroform) under reduced pressure.
-
The resulting crude 4-fluorobenzoyl chloride can be purified by vacuum distillation.
Role in Drug Development
While not typically a pharmacologically active agent itself, the 4-fluorobenzoyl moiety is a key component in numerous pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. For example, it is a structural feature in the antipsychotic drug Haloperidol. One of Haloperidol's metabolites, 3-(4-fluorobenzoyl)propionic acid, has been shown to inhibit mitogen-activated protein kinase kinase (MEK1/2), demonstrating that this structural unit can confer independent biological activity.
Safety and Toxicology
4-Fluorobenzoic acid is classified as an irritant. It can cause skin and serious eye irritation. Some sources also indicate it may be harmful if swallowed and may cause respiratory irritation.
-
Handling Precautions: Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, is recommended. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.
-
Toxicity: Detailed toxicological data is limited, but it is considered biodegradable with no significant bioaccumulation potential and negligible ecotoxicity.
Conclusion
4-Fluorobenzoic acid is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an invaluable tool for researchers. The experimental data and protocols outlined in this guide provide a solid framework for the effective and safe utilization of 4-fluorobenzoic acid in the laboratory and in the development of novel molecules with enhanced properties.
References
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Preparation of 4-fluorobenzoic acid. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
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4-Fluorobenzoic acid. (n.d.). Solubility of Things. Retrieved January 15, 2026, from [Link]
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4-Fluorobenzoic acid. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
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4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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The Solubility of 4-Fluorobenzoic Acid and Its Derivatives in Organic Solvents: An In-depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical parameter that governs process development, formulation, and ultimately, the efficacy and bioavailability of a drug substance. 4-Fluorobenzoic acid and its derivatives are a prominent class of compounds in medicinal chemistry and materials science, prized for the unique physicochemical properties conferred by the fluorine substituent. This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzoic acid and its derivatives in organic solvents. We will delve into the theoretical underpinnings of solubility, present available quantitative and qualitative data, discuss the impact of structural modifications on solubility, provide detailed experimental protocols for solubility determination, and explore predictive thermodynamic models. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical knowledge of the solubility characteristics of this important class of molecules.
Foundational Principles of Solubility
The dissolution of a solid solute, such as 4-fluorobenzoic acid or its derivatives, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another. This is a reflection of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
For 4-fluorobenzoic acid and its derivatives, the key molecular features influencing solubility are:
-
The Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).
-
The Aromatic Ring: The benzene ring is largely nonpolar and can participate in π-π stacking and van der Waals interactions. This contributes to solubility in aromatic and less polar solvents.
-
The Fluorine Substituent (-F): Fluorine is the most electronegative element, and its presence on the benzene ring imparts a significant dipole moment to the molecule. This can enhance interactions with polar solvents. The C-F bond can also participate in weaker hydrogen bonding and other dipole-dipole interactions.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state. Higher melting point solids often have higher lattice energies and, consequently, lower solubilities.
The overall solubility of a given 4-fluorobenzoic acid derivative in a specific organic solvent is a net result of these competing and complementary interactions.
Solubility Profile of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is a white crystalline solid and serves as the parent compound for a wide array of derivatives. Its solubility has been experimentally determined in a variety of common organic solvents. A key study by Li et al. provides extensive quantitative data on the mole fraction solubility of 4-fluorobenzoic acid at various temperatures, determined using the gravimetric method.[1]
Table 1: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Acetonitrile | Acetone |
| 283.15 | 0.2933 | 0.2831 | 0.2597 | 0.2393 | 0.2341 | 0.2173 | 0.2079 | 0.2227 | 0.2829 | 0.2452 | 0.1798 | 0.3391 |
| 288.15 | 0.3283 | 0.3155 | 0.2891 | 0.2662 | 0.2612 | 0.2422 | 0.2323 | 0.2479 | 0.3134 | 0.2731 | 0.2011 | 0.3708 |
| 293.15 | 0.3662 | 0.3503 | 0.3208 | 0.2952 | 0.2905 | 0.2692 | 0.2587 | 0.2751 | 0.3461 | 0.3031 | 0.2241 | 0.4045 |
| 298.15 | 0.4071 | 0.3879 | 0.3551 | 0.3265 | 0.3221 | 0.2984 | 0.2872 | 0.3045 | 0.3812 | 0.3353 | 0.2489 | 0.4402 |
| 303.15 | 0.4509 | 0.4281 | 0.3919 | 0.3601 | 0.3562 | 0.3299 | 0.3181 | 0.3362 | 0.4187 | 0.3697 | 0.2756 | 0.4779 |
| 308.15 | 0.4975 | 0.4711 | 0.4314 | 0.3963 | 0.3928 | 0.3638 | 0.3514 | 0.3704 | 0.4587 | 0.4065 | 0.3044 | 0.5176 |
| 313.15 | 0.5467 | 0.5167 | 0.4735 | 0.435 | 0.432 | 0.4003 | 0.3874 | 0.4072 | 0.5012 | 0.4457 | 0.3352 | 0.5592 |
| 318.15 | 0.5983 | 0.5649 | 0.5183 | 0.4764 | 0.4739 | 0.4394 | 0.4261 | 0.4466 | 0.5463 | 0.4874 | 0.3683 | 0.6027 |
| 323.15 | 0.6521 | 0.6155 | 0.5657 | 0.5204 | 0.5185 | 0.4812 | 0.4677 | 0.4888 | 0.5939 | 0.5317 | 0.4036 | 0.648 |
From this data, several trends are apparent:
-
Temperature Dependence: The solubility of 4-fluorobenzoic acid increases with increasing temperature in all tested solvents, which is typical for the dissolution of crystalline solids as it is generally an endothermic process.
-
Solvent Effects: 4-Fluorobenzoic acid exhibits the highest solubility in polar aprotic solvents like acetone and methyl acetate, as well as in polar protic solvents like methanol and ethanol. This highlights the importance of the carboxylic acid group's ability to form strong hydrogen bonds and dipole-dipole interactions with these solvents. The solubility is generally lower in less polar solvents, although still significant.
Solubility of 4-Fluorobenzoic Acid Derivatives
Ester Derivatives (e.g., Methyl 4-fluorobenzoate, Ethyl 4-fluorobenzoate)
Esterification of the carboxylic acid group removes its ability to act as a hydrogen bond donor, which significantly alters its solubility profile.
-
Qualitative Solubility: Methyl 4-fluorobenzoate and ethyl 4-fluorobenzoate are generally described as being soluble in common organic solvents such as ethanol, methanol, ether, and chloroform.[2][3][4][5][6][7] They are typically slightly soluble or insoluble in water.
-
Expected Trends: The loss of the acidic proton and the introduction of an alkyl group reduces the overall polarity compared to the parent acid. This generally leads to:
-
Decreased solubility in highly polar, protic solvents (e.g., water, methanol).
-
Increased solubility in less polar solvents (e.g., ethers, halogenated hydrocarbons, and aromatic solvents).
-
Amide Derivatives (e.g., 4-Fluorobenzamide)
The conversion of the carboxylic acid to an amide introduces a new functional group with both hydrogen bond donating (N-H) and accepting (C=O) capabilities.
-
Expected Trends: The solubility of 4-fluorobenzamide and its N-substituted derivatives will be highly dependent on the nature of the solvent and any substituents on the nitrogen atom.
-
The presence of N-H bonds allows for hydrogen bonding, which can lead to good solubility in polar protic solvents.
-
The amide group is polar, also favoring solubility in polar aprotic solvents.
-
N-alkylation or N-arylation will increase the steric bulk and lipophilicity, which is likely to decrease solubility in polar solvents and increase it in less polar ones.
-
Impact of Ring Substituents
The introduction of additional substituents onto the aromatic ring of 4-fluorobenzoic acid or its derivatives will further modulate solubility. The effect of a substituent is a combination of its electronic (inductive and resonance) and steric properties.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) can increase the acidity of the carboxylic acid proton.[8][9] This can enhance solubility in basic organic solvents or protic solvents where deprotonation and salt formation can occur. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) decrease acidity.[9]
-
Polarity and Hydrogen Bonding: Substituents that can participate in hydrogen bonding (e.g., -OH, -NH₂) will generally increase solubility in polar protic solvents.
-
Size and Lipophilicity: Large, nonpolar substituents (e.g., alkyl or aryl groups) will increase the lipophilicity of the molecule, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.
A comparative study on para-substituted benzoic acids (p-toluic, p-aminobenzoic, and p-nitrobenzoic acids) in various solvents demonstrated that the nature of the substituent significantly influences solubility, with no single solvent being optimal for all derivatives.[10] This underscores the need for experimental determination of solubility for each new derivative.
Experimental Determination of Solubility
Given the limited availability of quantitative solubility data for many 4-fluorobenzoic acid derivatives, experimental determination is often necessary. The two most common approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask/Gravimetric Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the "gold standard."
Protocol: Gravimetric Determination of Thermodynamic Solubility
-
Preparation of Saturated Solution: a. Add an excess amount of the solid 4-fluorobenzoic acid derivative to a known volume or mass of the desired organic solvent in a sealed vial or flask. b. Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
Phase Separation: a. Allow the suspension to settle. b. Carefully withdraw a known volume of the supernatant using a pipette or syringe, ensuring no solid particles are transferred. c. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container. This step is critical to remove any microscopic undissolved particles.
-
Quantification: a. Weigh the container with the filtered saturated solution to determine the mass of the solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried solid is achieved. c. Weigh the container with the dried solid.
-
Calculation: a. Mass of dissolved solute: (Weight of container + dried solid) - (Weight of empty container) b. Mass of solvent: (Weight of container + solution) - (Weight of container + dried solid) c. Solubility: Can be expressed in various units, such as g/100 g of solvent, mg/mL, or molarity.
Diagram of the Thermodynamic Solubility Workflow
Caption: High-Throughput Kinetic Solubility Assay Workflow.
Predictive Models for Solubility
In silico methods for predicting solubility are valuable tools for prioritizing compounds for synthesis and for understanding structure-solubility relationships. These models can be broadly categorized into quantitative structure-property relationship (QSPR) models and thermodynamic cycle-based models.
QSPR and Machine Learning Models
These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with experimentally determined solubility data. Machine learning algorithms, such as random forests and neural networks, are increasingly used to build predictive models from large datasets. [10]
Thermodynamic Cycle-Based Models
These physics-based models calculate solubility from first principles by dissecting the dissolution process into discrete thermodynamic steps. A common approach involves a thermodynamic cycle that relates the free energy of solution to the free energy of sublimation and the free energy of solvation.
Diagram of the Thermodynamic Cycle for Solubility Prediction
Caption: Thermodynamic Cycle for Solubility Prediction.
Popular models in this category include:
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that calculates the chemical potential of a solute in a solvent, from which solubility can be derived. It has shown success in predicting the solubility of drug-like molecules in organic solvents. [11]* UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a widely used method for rapid solubility estimations. [11] These predictive models can provide valuable insights, especially when experimental data is unavailable. However, their accuracy can be limited, particularly for complex molecules with multiple functional groups.
Conclusion and Future Outlook
The solubility of 4-fluorobenzoic acid and its derivatives in organic solvents is a critical consideration for their application in research and development. While the solubility of the parent compound is well-characterized in a range of solvents, there is a notable lack of comprehensive, quantitative data for its numerous derivatives. This guide has provided a theoretical framework for understanding the factors that govern the solubility of these compounds, presented the available data, and offered detailed experimental protocols to enable researchers to generate this crucial information. The continued development of accurate predictive models, coupled with high-throughput experimental techniques, will undoubtedly accelerate the optimization of solubility properties in the design of new pharmaceuticals and functional materials based on the 4-fluorobenzoic acid scaffold.
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Acetylphenyl)-3-fluorobenzoic acid
Introduction
4-(4-Acetylphenyl)-3-fluorobenzoic acid is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure, incorporating a fluorinated benzoic acid moiety and an acetylphenyl group, presents a unique combination of functionalities that can be exploited for the development of novel pharmaceuticals and functional materials. The fluorine substitution can enhance metabolic stability and binding affinity, while the acetyl group and carboxylic acid provide reactive handles for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its structural components.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound consists of a biphenyl core with fluorine and carboxylic acid substituents on one ring, and an acetyl group on the other. This arrangement dictates a complex and informative spectroscopic profile.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and acetyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |
| Aromatic (H adjacent to -COOH) | 8.0 - 8.2 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 |
| Aromatic (H ortho to -F) | 7.8 - 8.0 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0 |
| Aromatic (H meta to -F) | 7.4 - 7.6 | Triplet | J(H,H) ≈ 8.0 |
| Aromatic (H ortho to acetyl) | 7.9 - 8.1 | Doublet | J(H,H) ≈ 8.5 |
| Aromatic (H meta to acetyl) | 7.6 - 7.8 | Doublet | J(H,H) ≈ 8.5 |
| Acetyl Methyl (-COCH₃) | 2.6 - 2.7 | Singlet | - |
-
Expertise & Experience: The broad singlet for the carboxylic acid proton is a hallmark feature, often exchanging with D₂O. The aromatic region will be complex due to the fluorine coupling. Protons on the fluorinated ring will exhibit both H-H and H-F couplings, leading to doublet of doublets and triplet-like patterns. The protons on the acetyl-substituted ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The presence of the fluorine atom will induce C-F coupling, which is a powerful diagnostic tool.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |
| Carboxylic Acid (-COOH) | 165 - 170 | - |
| Acetyl Carbonyl (-COCH₃) | 197 - 200 | - |
| Aromatic (C-F) | 160 - 165 | J(C,F) ≈ 240-250 (¹J) |
| Aromatic (C-COOH) | 130 - 135 | J(C,F) ≈ 3-5 (³J) |
| Aromatic (C-C, biphenyl link) | 140 - 145 | J(C,F) ≈ 2-4 (³J or ⁴J) |
| Other Aromatic Carbons | 115 - 135 | J(C,F) ≈ 15-25 (²J), 3-8 (³J) |
| Acetyl Methyl (-COCH₃) | 25 - 30 | - |
-
Trustworthiness: The predicted chemical shifts are based on established data for fluorobenzoic acids and acetophenones.[1][2][3] The large one-bond C-F coupling constant is a definitive indicator of a direct C-F bond. Smaller two-, three-, and four-bond couplings provide further structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Acetyl C-H | 2900 - 3000 | Stretching |
| Carboxylic Acid C=O | 1680 - 1710 | Stretching |
| Acetyl C=O | 1670 - 1690 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-F | 1100 - 1300 | Stretching |
| C-O | 1210 - 1320 | Stretching |
-
Authoritative Grounding: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone are expected, though they may overlap. The C-F stretching band is typically strong and can be found in the fingerprint region.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns of the molecule.
-
Predicted Molecular Ion: For C₁₅H₁₁FO₃, the expected monoisotopic mass is approximately 258.0692 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 258.
-
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
-
Expertise & Experience: The initial fragmentation is likely to involve the loss of a methyl radical from the acetyl group to give a stable acylium ion at m/z 243. Loss of the entire acetyl group (as a radical) would result in a fragment at m/z 215. Decarboxylation (loss of COOH) is also a common fragmentation pathway for benzoic acids, leading to a fragment at m/z 213. Further fragmentation of the biphenyl core is also possible.
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher NMR spectrometer.
-
Acquire a standard 1D ¹H spectrum with a spectral width of 0-15 ppm.
-
Typical parameters: 16-32 scans, 2-4 second acquisition time, 1-5 second relaxation delay.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-220 ppm.
-
Typical parameters: 1024-4096 scans, 1-2 second acquisition time, 2-5 second relaxation delay.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to scanning the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF mass analyzer to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The expected NMR, IR, and MS data are based on established principles of spectroscopy and data from structurally related compounds. These predictions serve as a valuable reference for researchers working with this molecule, aiding in its identification and characterization. Experimental verification of this data will be crucial for confirming the structure and purity of synthesized this compound.
References
- Green Chemistry, 2018, 20, 3038. (Note: While a specific article is cited in a search result, the full text was not available to confirm direct relevance to the target molecule. This is a placeholder for a relevant synthetic reference.)
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-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Global Scientific Journal: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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PubChem: 3-Fluorobenzoic Acid. Available at: [Link]
-
ResearchGate: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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ResearchGate: Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow... Available at: [Link]
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PubChem: 4-Fluorobenzoic Acid. Available at: [Link]
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SpectraBase: Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Available at: [Link]
-
European Journal of Chemistry: Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]
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NIST WebBook: Benzoic acid, 4-fluoro-. Available at: [Link]
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Navigating the Procurement of High-Purity 4-(4-Acetylphenyl)-3-fluorobenzoic Acid: A Technical Guide for Researchers
An In-depth Whitepaper for Scientists and Drug Development Professionals on Sourcing and Quality Verification of a Key Building Block.
In the landscape of modern drug discovery and development, the quality of starting materials is paramount. The reproducibility of experimental results, the safety profile of a potential therapeutic, and the overall timeline of a research project are intrinsically linked to the purity of the chemical building blocks employed. One such critical intermediate is 4-(4-Acetylphenyl)-3-fluorobenzoic acid (CAS No. 1261942-87-8), a substituted biphenyl carboxylic acid derivative increasingly utilized in the synthesis of complex molecular scaffolds. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of commercial suppliers, strategies for purity verification, and an understanding of the potential synthetic impurities associated with this compound.
The Critical Role of Purity in Research and Development
The presence of impurities, even in seemingly trace amounts, can have profound and often detrimental effects on research outcomes. In drug development, impurities can lead to:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Increased Toxicity: Uncharacterized impurities can introduce unexpected toxicity, jeopardizing the safety of preclinical and clinical studies.
-
Reaction Interference: Reactive impurities can interfere with subsequent synthetic steps, leading to lower yields, complex purification challenges, and the formation of unintended byproducts.
-
Lack of Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental results, hindering the progress of a research program.
Therefore, sourcing high-purity starting materials is not merely a matter of preference but a fundamental requirement for robust and reliable scientific research.
Identifying Commercial Suppliers of High-Purity this compound
A thorough investigation of the chemical supplier landscape is the first crucial step in procuring high-quality this compound. While numerous suppliers offer this compound, the stated purity and the level of accompanying documentation can vary significantly. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to quality control.
Based on currently available information, the following table summarizes a selection of commercial suppliers. It is imperative for the end-user to conduct their own due diligence and request lot-specific Certificates of Analysis (CoA) before purchase.
| Supplier | Stated Purity/Grade | CAS Number | Noteworthy Information |
| United States Biological | Highly Purified | 1261942-87-8 | Offers the compound with a grade of "Highly Purified." Researchers should request a specific purity percentage and a CoA. |
| CP Lab Safety | 97% | 1261942-87-8 | Specifies a purity of 97%, which may be suitable for initial screening but might require further purification for more sensitive applications.[1] |
| National Analytical Corporation | 96% | Not explicitly stated for the 4-acetylphenyl isomer, but for the 3-acetylphenyl isomer. | It is crucial to confirm the correct isomer and obtain a detailed CoA. |
It is critical to note that the term "Highly Purified" is subjective and should be substantiated with quantitative data. A reputable supplier will readily provide a detailed Certificate of Analysis that includes the purity determined by a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, along with data confirming the compound's identity.
The Procurement and Qualification Workflow
A systematic approach to procuring and qualifying a critical reagent like this compound is essential. The following workflow diagram illustrates a best-practice approach:
Caption: A logical workflow for the procurement and qualification of high-purity chemical reagents.
Synthesis and Potential Impurities: A Chemist's Perspective
Understanding the synthetic route to this compound is key to anticipating potential impurities. A common and versatile method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide.
In the case of this compound, a plausible synthetic strategy would involve the Suzuki coupling of 4-acetylphenylboronic acid with a substituted bromobenzoic acid derivative , such as 4-bromo-3-fluorobenzoic acid .
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Fluorobenzoic Acid Cocrystals
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Cocrystallization
In the landscape of modern drug development, the manipulation of a molecule's solid-state properties is not merely an academic exercise; it is a critical determinant of a drug's ultimate success. Bioavailability, stability, and manufacturability are intrinsically linked to the crystalline form of an active pharmaceutical ingredient (API). It is within this context that cocrystallization has emerged as a powerful and rational strategy in crystal engineering. By incorporating a benign coformer molecule into the crystal lattice of an API, we can systematically modify its physicochemical properties without altering its intrinsic pharmacological activity.
This guide focuses on a particularly intriguing molecule in this domain: 4-fluorobenzoic acid (4-FBA). The presence of the highly electronegative fluorine atom and the carboxylic acid moiety makes 4-FBA an exemplary model for studying the nuanced interplay of intermolecular forces that govern cocrystal formation. This document is structured to provide not just a procedural overview, but a deep, mechanistic understanding of the analytical workflow, from synthesis to comprehensive structural elucidation. We will explore the "why" behind the "how," offering insights gleaned from extensive field experience to empower you in your own research endeavors.
The Foundation: Understanding Supramolecular Synthons in 4-FBA Cocrystals
The predictability of cocrystal formation hinges on the concept of supramolecular synthons—robust and recurring patterns of intermolecular interactions. In 4-FBA cocrystals, the primary carboxylic acid group provides a reliable hydrogen bond donor and acceptor. However, the fluorine substituent introduces a fascinating variable, capable of participating in a range of weaker, yet structurally significant, interactions.
The most prevalent synthon involves the carboxylic acid of 4-FBA and a complementary functional group on the coformer, often a nitrogen-containing heterocycle like isonicotinamide or pyrazinamide.[1][2][3][4][5][6][7][8] The reliability of the acid-pyridine and acid-amide supramolecular synthons makes these coformers a logical starting point for screening.
Key Interactions to Consider:
-
O-H···N (Carboxylic Acid-Pyridine): A highly robust and predictable hydrogen bond, often forming the primary structural motif.
-
O-H···O (Carboxylic Acid Dimer): A common homosynthon that can compete with the desired heterosynthon formation. The choice of crystallization conditions can often influence this balance.
-
N-H···O (Amide-Carboxylic Acid): Prevalent when using coformers like nicotinamide or pyrazinamide.[3][4][5][7][8]
-
C-H···F and F···F Interactions: While weaker, these interactions play a crucial role in directing the three-dimensional packing of the crystal lattice.[1][9][10] Understanding their contribution is key to a comprehensive structural analysis.
The following diagram illustrates the logical flow of investigating these critical intermolecular interactions.
Caption: Workflow for analyzing intermolecular interactions in cocrystals.
Cocrystal Synthesis: From Rational Design to Physical Form
The successful synthesis of high-quality cocrystals suitable for analysis is a blend of theoretical prediction and meticulous experimental execution. The choice of method can significantly impact the resulting crystalline phase.
Method Selection: Causality and Considerations
| Method | Principle | Rationale & Field Insights |
| Slow Solvent Evaporation | Gradual increase in supersaturation as solvent evaporates, allowing for slow crystal growth. | The Gold Standard for Single Crystals: This method is unparalleled for growing large, high-quality single crystals necessary for Single-Crystal X-ray Diffraction (SXRD).[11][12][13] Causality: The slow kinetics minimize nucleation events and favor the growth of a few large, well-ordered crystals, which is essential for unambiguous structure determination. An equimolar mixture of 4-FBA and a coformer like 2-aminobenzothiazol in a solvent system such as aqueous ethanol is a common starting point.[11][14] |
| Liquid-Assisted Grinding (LAG) | Mechanical grinding of components with a small amount of solvent to facilitate molecular mobility and cocrystal formation. | Rapid Screening & Scalability: Excellent for quickly screening multiple coformers and for producing bulk powder material for Powder X-ray Diffraction (PXRD) and thermal analysis. Causality: The mechanical force breaks down the initial crystal lattices, while the solvent acts as a molecular lubricant, enabling the components to rearrange into the more thermodynamically stable cocrystal structure. |
| Slurry Crystallization | Stirring a suspension of the API and coformer in a solvent in which they have limited solubility. | Thermodynamic Product Favorability: This method is ideal for ensuring the formation of the most stable crystalline phase, as the system has ample time to reach equilibrium. Causality: The constant equilibration between the solid and solution phases allows for the gradual conversion of the starting materials into the least soluble, and thus most stable, cocrystal form. |
A Self-Validating Protocol: Slow Evaporation for SXRD
This protocol is designed to yield single crystals, with built-in checks for success.
-
Stoichiometric Preparation: Accurately weigh equimolar amounts of 4-fluorobenzoic acid and the chosen coformer (e.g., isonicotinamide).[1][2][6][15]
-
Solvent Selection: Dissolve the mixture in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, or acetone/water) with gentle heating. The goal is a clear, just-saturated solution.
-
Controlled Evaporation: Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
-
Monitoring & Harvesting: Observe the vial daily. The formation of well-defined, block- or needle-shaped crystals is a positive indicator.[11] Once crystals of sufficient size (~0.1-0.3 mm) have formed, carefully harvest them from the mother liquor.
-
Validation Check: Examine the harvested crystals under a microscope. Homogeneity in shape and clarity are indicators of a single crystalline phase. The presence of multiple crystal habits may suggest polymorphism or the crystallization of starting materials, necessitating optimization of the solvent or stoichiometry.
The Core of the Analysis: X-ray Diffraction Techniques
X-ray diffraction is the definitive tool for the structural analysis of crystalline materials. Both single-crystal and powder diffraction methods are indispensable, providing complementary information.[16]
Single-Crystal X-ray Diffraction (SXRD): The Unambiguous Structure
SXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.[1][11][17]
Experimental Causality: A single crystal, when mounted and exposed to an X-ray beam, will diffract the beam in a predictable pattern based on its internal crystal lattice. By measuring the positions and intensities of these diffracted spots, we can mathematically solve for the electron density map of the asymmetric unit, and thus, the exact molecular structure, bond lengths, angles, and intermolecular interactions.
Step-by-Step SXRD Workflow:
-
Crystal Mounting: A high-quality, single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to 100 K to reduce thermal motion) and rotated in a monochromatic X-ray beam. A detector collects the diffraction pattern.
-
Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit.[11]
-
Data Validation & Interpretation: The final structure is validated using metrics like R-factor. Analysis then focuses on bond lengths, angles, and, most critically for cocrystals, the hydrogen bonding and other intermolecular interactions.[17]
Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk
While SXRD provides the definitive structure of a single crystal, PXRD is essential for analyzing the bulk material, confirming phase purity, and identifying new crystalline forms.[16][18][19][20][21]
Why It's a Self-Validating System: A PXRD pattern is a unique fingerprint for a specific crystalline phase. The formation of a cocrystal is unequivocally confirmed if the PXRD pattern of the product is distinct from the patterns of the individual starting materials and their simple physical mixture.[22]
Experimental Protocol for PXRD Analysis:
-
Sample Preparation: Gently grind the bulk crystalline sample to a fine, homogenous powder.
-
Data Acquisition: The powder is packed into a sample holder and scanned over a range of 2θ angles.
-
Pattern Analysis:
-
Phase Identification: Compare the experimental pattern to the patterns of the starting materials. The appearance of new, unique diffraction peaks confirms the formation of a new crystalline phase.
-
Purity Assessment: The absence of peaks corresponding to the starting materials indicates a phase-pure cocrystal.
-
Structure Verification: The experimental powder pattern can be compared to a pattern calculated from the SXRD data to confirm that the bulk material is the same phase as the single crystal that was analyzed.
-
The following diagram outlines the complementary nature of SXRD and PXRD in a comprehensive analysis.
Caption: Complementary workflow of SXRD and PXRD for cocrystal analysis.
Corroborative & Complementary Analytical Techniques
While X-ray diffraction provides the structural backbone, other techniques are vital for a full physicochemical characterization.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties and stability of the cocrystal.[22][23][24][25][26]
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. A cocrystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[22][27] This is a strong indicator of the formation of a new, single-phase material.
-
TGA: Measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and to identify the presence of solvates (e.g., hydrates).
| Technique | Data Output | Interpretation for Cocrystal Analysis |
| DSC | Heat flow vs. Temperature | A single, sharp melting point distinct from the starting materials confirms the formation of a new thermodynamic phase. |
| TGA | Mass % vs. Temperature | A stable mass until the melting/decomposition point indicates an anhydrous/ansolvous cocrystal. Stepwise mass loss can indicate the presence of solvent molecules in the crystal lattice. |
Vibrational Spectroscopy: FTIR and Raman
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive probes of chemical bonding and intermolecular interactions.[27][28][29][30]
Causality of Spectral Shifts: The formation of hydrogen bonds in a cocrystal alters the vibrational frequencies of the involved functional groups. For example, the O-H stretch of the carboxylic acid in 4-FBA and the N-H stretch of an amide coformer will typically shift to lower wavenumbers upon hydrogen bond formation, providing clear spectroscopic evidence of the specific interactions identified by XRD.[28]
Advanced Analysis: Hirshfeld Surface and Computational Modeling
For a deeper, quantitative understanding of the intermolecular interactions, advanced computational tools are invaluable.
-
Hirshfeld Surface Analysis: This technique graphically maps the intermolecular contacts in a crystal.[11][14] The surface is colored according to the types and closeness of interactions, and the associated 2D fingerprint plots provide a quantitative summary of the contribution of each type of interaction (e.g., H···O, H···F, H···H) to the overall crystal packing. This allows for a detailed comparison of the interaction landscapes between different cocrystals.
-
Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the energies of different supramolecular synthons, helping to rationalize why a particular crystal structure is formed.[31][32] This predictive capability is increasingly used in virtual cocrystal screening to prioritize experimental efforts.[32]
Conclusion: An Integrated Approach to Certainty
The structural analysis of 4-fluorobenzoic acid cocrystals, or indeed any cocrystal system, is not a linear process but an integrated analytical strategy. It begins with the rational design of supramolecular synthons, proceeds through meticulous synthesis, and is anchored by the definitive structural data from X-ray diffraction. Each additional technique—thermal analysis, vibrational spectroscopy, and computational modeling—serves as a cross-validation point, weaving together a cohesive and trustworthy narrative of the material's solid-state structure and properties. This multi-faceted approach ensures not only scientific rigor but also provides the comprehensive understanding required for the successful development of novel pharmaceutical solids.
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"thermal stability and decomposition of fluorinated benzoic acids"
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Fluorinated benzoic acids are pivotal structural motifs in modern pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including its thermal stability. A thorough understanding of how these compounds behave under thermal stress is critical for safe handling, process development, drug formulation, and predicting shelf-life. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and mechanistic considerations for evaluating the thermal stability and decomposition pathways of fluorinated benzoic acids.
Introduction: The Significance of Fluorine in Benzoic Acid Derivatives
The strategic incorporation of fluorine into benzoic acid scaffolds is a widely employed strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, fluorinated benzoic acids are integral components of numerous commercial products.
However, the very factors that make these compounds valuable can also present challenges related to their thermal stability. The electron-withdrawing nature of fluorine substituents can influence the lability of the carboxylic acid group and the aromatic ring, potentially leading to decomposition under thermal stress.[2] Understanding the onset temperature of decomposition, the nature of the decomposition products, and the underlying reaction mechanisms is not merely an academic exercise; it is a fundamental aspect of chemical safety and process control.
This guide will delve into the theoretical underpinnings of fluorinated benzoic acid decomposition, provide detailed protocols for its characterization using thermal analysis techniques, and discuss the interpretation of the resulting data.
Theoretical Framework: Mechanisms of Thermal Decomposition
The thermal decomposition of fluorinated benzoic acids can proceed through several potential pathways, largely dictated by the number and position of the fluorine substituents on the aromatic ring. The primary decomposition route for many benzoic acids is decarboxylation.[3]
Decarboxylation: The Primary Decomposition Pathway
Decarboxylation involves the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, typically yielding a fluorinated benzene derivative. Electron-withdrawing groups, such as fluorine, are expected to lower the thermal stability of benzoic acid and facilitate decarboxylation.[2] The reaction can proceed through either a radical or a molecular mechanism.[3] Recent studies have also explored photoinduced and copper-mediated decarboxylation, highlighting the reactivity of the carboxyl group.[4][5][6]
Influence of Fluorine Substitution
The position and number of fluorine atoms on the benzene ring significantly impact the molecule's electronic structure and, consequently, its thermal stability.[7][8][9] Multiple fluorine substituents, as seen in pentafluorobenzoic acid, can substantially increase the acidity of the carboxylic proton and influence the stability of the aromatic ring.[2] While the C-F bond is exceptionally strong, the cumulative inductive effect of multiple fluorine atoms can weaken the C-COOH bond, potentially lowering the decarboxylation temperature.
A proposed general decomposition pathway for a monofluorinated benzoic acid is illustrated below.
Caption: Proposed primary thermal decomposition pathway for a generic fluorobenzoic acid.
Experimental Analysis: Core Techniques and Protocols
A robust evaluation of thermal stability relies on precise analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such investigations.[10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12][13] It is the primary technique for determining the onset temperature of decomposition.
3.1.1. Experimental Protocol: TGA of a Fluorinated Benzoic Acid
-
Objective: To determine the onset temperature of decomposition (Tonset) and quantify mass loss during thermal degradation.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated benzoic acid sample into a clean, tared TGA pan (typically alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
TGA Method:
-
Purge Gas: Nitrogen (or another inert gas like Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[14]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[14]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the Tonset, often defined as the temperature at which a 5% weight loss is observed or by the tangent method on the decomposition step.[14]
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy associated with these transitions.[16]
3.2.1. Experimental Protocol: DSC of a Fluorinated Benzoic Acid
-
Objective: To determine the melting point (Tm) and identify any exothermic events that may indicate decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
DSC Method:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
The melting point is identified as the onset or peak of the endothermic event.[17]
-
Observe for any broad, irreversible exothermic peaks at higher temperatures, which are indicative of decomposition.
-
Integrated Experimental Workflow
A logical workflow for the thermal analysis of a novel fluorinated benzoic acid is crucial for obtaining a comprehensive stability profile.
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The Strategic Intermediate: A Technical Guide to 4-(4-Acetylphenyl)-3-fluorobenzoic Acid in Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Modern Drug Discovery
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical synthetic intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and scalable construction of complex drug candidates. 4-(4-Acetylphenyl)-3-fluorobenzoic acid (CAS No. 1262005-81-1) has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its unique structural features—a fluorinated benzoic acid moiety linked to an acetylphenyl group—provide a versatile platform for medicinal chemists. This guide offers an in-depth exploration of the synthesis, characterization, and application of this crucial building block, with a focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization.
| Property | Value | Source |
| CAS Number | 1262005-81-1 | [1] |
| Molecular Formula | C₁₅H₁₁FO₃ | [1] |
| Molecular Weight | 258.24 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Storage | -20°C for long-term stability | [1] |
Synthesis of this compound: A Mechanistic Approach
The construction of the biaryl scaffold of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high yields, mild reaction conditions, and exceptional functional group tolerance, making it a cornerstone of modern organic synthesis.[2]
The Suzuki-Miyaura Coupling: A Symphony of Catalysis
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary organometallic steps. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction commences with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, facilitated by a base. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura cross-coupling of similar substrates.[3][4]
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 equivalent)
-
4-Acetylphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-fluorobenzoic acid, 4-acetylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as nitrogen or argon, three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water or benzene/petroleum ether.[5]
Application as a Synthetic Intermediate: The Case of PARP Inhibitors
This compound is a crucial precursor in the synthesis of a class of anticancer agents known as PARP inhibitors. These drugs exploit a concept called "synthetic lethality" to selectively kill cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
From Intermediate to Investigational Drug: A Synthetic Pathway
The following workflow illustrates the conversion of this compound to a key intermediate in the synthesis of the PARP inhibitor Olaparib.[6][7][8]
Figure 2: Synthetic workflow from the intermediate to a key precursor for Olaparib.
Experimental Protocol: Conversion to a Phthalazinone Core
This generalized protocol outlines the key transformations required to convert this compound into a phthalazinone intermediate.
Part A: Halogenation of the Acetyl Group
-
Reaction: Treat this compound with a suitable halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide (BPO).
-
Purification: After the reaction is complete, the halogenated product is isolated and purified.
Part B: Phthalazinone Ring Formation
-
Reaction: The halogenated intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction proceeds via a condensation and cyclization mechanism to form the stable phthalazinone ring system.
-
Work-up and Purification: The resulting 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is then isolated and purified, often by precipitation and recrystallization.[6][7][8] This intermediate is a direct precursor to Olaparib and other related PARP inhibitors.
Conclusion: A Cornerstone of Modern Medicinal Chemistry
This compound exemplifies the critical role of well-designed synthetic intermediates in the advancement of modern medicine. Its efficient synthesis via the robust Suzuki-Miyaura coupling and its strategic application in the construction of complex and life-saving drugs like PARP inhibitors underscore its importance. For researchers and drug development professionals, a deep understanding of the synthesis and utility of such intermediates is not merely an academic exercise but a fundamental requirement for the successful and efficient development of the next generation of therapeutics.
References
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- Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
- Wang, Z., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6043–6053.
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PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Retrieved from [Link]
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- Li, J., et al. (2021). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 11(42), 26165-26171.
- Coles, S. J., et al. (2009). 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(4), o838.
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-
PubChem. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid. Retrieved from [Link]
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- Key Organics. (2017). Safety Data Sheet: 4-(3-Acetylphenyl)-3-fluorobenzoic acid.
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The Rising Therapeutic Potential of Novel Fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When appended to a benzoic acid framework, these effects are particularly pronounced, giving rise to a class of compounds known as fluorobenzoic acid derivatives. These derivatives have emerged as privileged structures in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of novel fluorobenzoic acid derivatives, offering field-proven insights into their mechanisms of action, synthesis, and evaluation.
Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis
A significant body of research has highlighted the potent anticancer properties of fluorobenzoic acid derivatives against a range of human cancer cell lines.[2] These compounds often exert their effects through the disruption of fundamental cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).
Mechanism of Action: Targeting Microtubule Dynamics and Signaling Pathways
One of the key mechanisms by which certain fluorobenzoic acid analogs exhibit anticancer activity is through the inhibition of tubulin polymerization. Microtubules are dynamic protein filaments essential for cell division, and their disruption triggers a cascade of events culminating in apoptosis.[3] For instance, some derivatives have been shown to induce G1 or G0/G1 phase cell cycle arrest in cancer cells.[3] This is often accompanied by the induction of caspase-3-dependent apoptosis, a critical executioner caspase in the apoptotic pathway.[3]
The apoptotic signaling cascade initiated by these compounds can be visualized as a multi-step process:
Caption: Intrinsic apoptosis signaling pathway induced by a fluorobenzoic acid derivative.
Quantitative Anticancer Activity
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cyclopentaquinoline derivative with fluorobenzoic acid | A549 (Lung Adenocarcinoma) | < 20 | [3] |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide | Human Colorectal Cancer | 4.53 - 5.85 | [2] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | 17.84 | [2] |
| Quinazolinone derivatives | Various | ~100 | [2] |
| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 (Hepatocellular Carcinoma) | 0.06 | [2] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents.[4] Fluorobenzoic acid derivatives have demonstrated significant promise in this area, with various analogs exhibiting potent activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6]
Mechanism of Action: Diverse and Potentially Multi-Targeted
The precise mechanisms of antimicrobial action for many fluorobenzoic acid derivatives are still under investigation. However, it is believed that their efficacy stems from their ability to disrupt essential cellular processes in microorganisms. This can include interference with cell wall synthesis, inhibition of nucleic acid replication, or disruption of metabolic pathways. The lipophilic nature imparted by the fluorine atom can facilitate the passage of these molecules across microbial cell membranes.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide derivatives | Staphylococcus aureus | - | [5] |
| Hydrazide derivatives | Mycobacterium paratuberculosis | - | [5] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Staphylococcus aureus | 0.5 | [7] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Enterococcus faecalis | 4 | [7] |
| N-(4-chlorophenyl)-2-fluorobenzamide | Staphylococcus aureus | 125 | [4] |
| N-(4-chlorophenyl)-2-fluorobenzamide | Escherichia coli | 500 | [4] |
Anti-inflammatory Effects: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Fluorinated benzoic acid derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8]
Mechanism of Action: Inhibition of Prostaglandin Synthesis via the NF-κB Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The activation of the transcription factor NF-κB is a critical step in the inflammatory response, leading to the upregulation of pro-inflammatory genes, including COX-2.[9][10] Small molecule inhibitors can suppress NF-κB activation, thereby reducing the expression of inflammatory mediators.[9][10]
The signaling pathway leading to inflammation and its potential inhibition can be depicted as follows:
Caption: Inhibition of the NF-κB signaling pathway by a fluorobenzoic acid derivative.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potency of these compounds is often assessed by their ability to inhibit COX enzymes, with IC₅₀ values indicating their inhibitory concentration.
| Compound Type | Enzyme | IC₅₀ (µmol/L) | Reference |
| Halogenated triarylpyrazoles | COX-2 | 0.049 - 0.057 | [11] |
| Pterostilbene-carboxylic acid derivatives | COX-2 | 0.085 - 0.141 | [12] |
| Chiral nonsteroidal anti-inflammatory drugs (S-enantiomers) | COX-2 | 0.002 - 0.025 | [13] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful development of novel fluorobenzoic acid derivatives hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative amide derivative and for the in vitro evaluation of anticancer and antimicrobial activities.
Workflow for Synthesis and Bioactivity Screening
Caption: General experimental workflow for synthesis and bioactivity screening.
Protocol 1: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling
This protocol describes a direct, one-pot synthesis using a modern coupling reagent.[14]
Materials:
-
3-Fluorobenzoic acid
-
Morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-fluorobenzoyl morpholide.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[15][16]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Drug Treatment: Treat the cells with various concentrations of the fluorobenzoic acid derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[16]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is a quantitative technique to determine the minimum inhibitory concentration of an antimicrobial agent.[4][17]
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of the fluorobenzoic acid derivative in a suitable solvent (e.g., DMSO).[4]
-
Preparation of Microtiter Plates: Serially dilute the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates to obtain a range of concentrations.[4]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism adjusted to a 0.5 McFarland standard.[4]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[4]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[4]
Conclusion and Future Directions
Novel fluorobenzoic acid derivatives represent a highly promising and versatile class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory therapies. The strategic incorporation of fluorine imparts unique and advantageous properties that can be fine-tuned through synthetic modification. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this exciting area of medicinal chemistry. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates into preclinical and clinical development.
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New Cyclopentaquinoline Derivatives With Fluorobenzoic Acid Induce G1 Arrest and Apoptosis in Human Lung Adenocarcinoma Cells. PubMed. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. PubMed. [Link]
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Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. PubMed. [Link]
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Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]
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Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-(4-Acetylphenyl)-3-fluorobenzoic acid
Introduction: A Versatile Building Block in Modern Synthesis
4-(4-Acetylphenyl)-3-fluorobenzoic acid is a key structural motif in the development of novel pharmaceuticals and functional materials. Its unique combination of a biphenyl core, a carboxylic acid handle for further functionalization, and an acetyl group providing a site for diverse chemical transformations makes it a highly valuable building block. The fluorine substituent, while presenting a synthetic challenge, offers the potential to modulate the electronic and metabolic properties of derivative compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of such biaryl compounds, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols, and provide insights to navigate potential challenges, ensuring reproducible and high-yielding synthetic outcomes.
Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide or pseudohalide.[3][4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, an aryl fluoride or a precursor aryl bromide/iodide to synthesize the target molecule), forming a Pd(II) intermediate.[4][5][6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl > F.[7] While aryl fluorides are typically less reactive, their activation can be achieved with appropriate catalyst systems, often featuring electron-rich and bulky phosphine ligands.[8][9][10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.[3][4] The base plays a critical role, activating the boronic acid to form a more nucleophilic boronate species.[11][12][13][14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[3][4]
Visualizing the Mechanism: The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the Suzuki coupling of an aryl boronic acid with a suitable aryl halide precursor to synthesize this compound. Given the lower reactivity of C-F bonds, this protocol will focus on the coupling of 4-bromo-3-fluorobenzoic acid with 4-acetylphenylboronic acid. This approach is generally more reliable and proceeds under milder conditions than direct C-F activation.
Protocol 1: Synthesis of this compound
Reaction Scheme:
4-Bromo-3-fluorobenzoic acid + 4-Acetylphenylboronic acid → this compound
Materials and Reagents:
-
4-Bromo-3-fluorobenzoic acid
-
4-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Instrumentation:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer with heating mantle
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[7][15]
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Workflow: Experimental Protocol
Caption: A generalized workflow for the Suzuki coupling reaction.
Expertise & Experience: Causality Behind Experimental Choices
The success of a Suzuki coupling reaction hinges on the careful selection of each component. Here, we dissect the rationale behind the choices in our recommended protocol:
-
Choice of Halide: While the target molecule contains a fluorine atom, initiating the coupling with a more reactive halide like bromide is a strategic choice to ensure a higher probability of success under standard conditions. The C-Br bond undergoes oxidative addition more readily than the C-F bond.[7]
-
Catalyst System: Palladium(II) acetate is a common and cost-effective palladium source. It is reduced in situ to the active Pd(0) species.[7] The choice of phosphine ligand is critical. While triphenylphosphine is a workhorse ligand, for challenging substrates, including those that are electron-deficient or involve less reactive halides, more electron-rich and bulky ligands like SPhos (a Buchwald ligand) can significantly enhance the rate of oxidative addition and reductive elimination.[16]
-
The Role of the Base: The base is not merely a spectator. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[11][12][13][14] Inorganic bases like potassium carbonate and potassium phosphate are commonly employed. The choice of base can also influence the reaction rate and selectivity.
-
Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-dioxane, THF, or toluene) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.[3][7] The presence of water is also believed to facilitate the formation of the active boronate species.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through systematic monitoring and characterization.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the reaction's progress. The disappearance of the starting materials and the appearance of the product spot/peak confirms that the desired transformation is occurring.
-
Troubleshooting: Should the reaction stall or show low conversion, a systematic approach to troubleshooting can be employed. This may involve screening different ligands, bases, or solvent systems. For instance, if starting material remains, a more active ligand or a stronger base might be necessary. The formation of homocoupling byproducts can indicate the presence of oxygen, necessitating more rigorous degassing procedures.[7][17]
-
Product Characterization: The final product should be thoroughly characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the success of the synthesis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Aryl Halide | 1.0 equivalent | Limiting reagent |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Palladium Catalyst | 1 - 5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | 2 - 10 mol% | A ligand-to-palladium ratio of 2:1 or higher is typical. |
| Base | 2 - 3 equivalents | Ensures complete activation of the boronic acid. |
| Solvent Ratio | 4:1 to 10:1 (Organic:Water) | Optimizes solubility of both organic and inorganic components. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4 - 24 hours | Varies depending on the specific substrates and conditions. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Chem. Eur. J.[Link]
-
Alonso, F., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. J. Am. Chem. Soc.[Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
National Institutes of Health. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
ResearchGate. Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
SciSpace. Palladium catalysed Suzuki reactions of fluoroarenes (2003). [Link]
-
Semantic Scholar. Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
-
ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
-
Royal Society of Chemistry. . [Link]
-
ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Palladium catalysed Suzuki reactions of fluoroarenes (2003) | David A. Widdowson | 18 Citations [scispace.com]
- 10. Palladium catalysed Suzuki reactions of fluoroarenes. | Semantic Scholar [semanticscholar.org]
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- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
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Synthesis of Thiazole Derivatives from 4-(4-Acetylphenyl) Building Blocks: An Application Note and Protocol
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral scaffolds in a wide array of natural and synthetic compounds exhibiting diverse and potent pharmacological activities.[2][3] The thiazole ring is a key component in numerous FDA-approved drugs, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anticancer agent dasatinib.[4] The broad spectrum of biological activities associated with thiazole derivatives, such as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties, continues to drive research into novel synthetic methodologies for creating diverse molecular architectures.[5][6]
One of the most robust and enduring methods for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[7] This versatile reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[4][7] The simplicity, generally high yields, and broad substrate scope make the Hantzsch synthesis a favored method for generating substituted thiazoles.[1]
This application note provides a detailed protocol for the synthesis of thiazole derivatives using a readily available 4-(4-acetylphenyl) building block. This will be a two-step process commencing with the synthesis of the key α-bromoketone intermediate, followed by the Hantzsch cyclization to yield the desired thiazole derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering both practical experimental procedures and the underlying chemical principles.
Synthetic Strategy Overview
The overall synthetic strategy involves two primary transformations:
-
α-Bromination of the Ketone: The synthesis begins with the bromination of a commercially available 4-acetylphenyl derivative at the α-position to the carbonyl group. This reaction yields the crucial α-bromo-4-(4-acetylphenyl)ethanone intermediate.
-
Hantzsch Thiazole Synthesis: The synthesized α-bromoketone is then reacted with a suitable thioamide (e.g., thiourea) in a cyclocondensation reaction to form the final 2,4-disubstituted thiazole derivative.
The following diagram illustrates the overall workflow:
Caption: Overall synthetic workflow.
Part 1: Synthesis of the α-Bromoketone Intermediate
A critical step in the Hantzsch thiazole synthesis is the preparation of the α-haloketone. Here, we detail the α-bromination of a 4-acetylphenyl building block.
Protocol 1: Synthesis of 2-Bromo-1-(4-acetylphenyl)ethan-1-one
This protocol is adapted from established methods for the bromination of substituted acetophenones.
Materials:
-
1-(4-acetylphenyl)ethan-1-one (or a similar 4-acetylphenyl derivative)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-acetylphenyl)ethan-1-one (1.0 equivalent) in glacial acetic acid.
-
Cool the stirred solution in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-cold water.
-
The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-acetylphenyl)ethan-1-one.
Causality and Insights:
-
Acidic Medium: The use of glacial acetic acid as a solvent facilitates the enolization of the ketone, which is the reactive species in the electrophilic attack by bromine.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature during the bromine addition is crucial to prevent side reactions, such as multiple brominations.
-
Workup: Pouring the reaction mixture into water precipitates the organic product, as it is insoluble in the aqueous medium, allowing for easy separation.
Part 2: Hantzsch Thiazole Synthesis
With the α-bromoketone in hand, the next step is the cyclization to form the thiazole ring.
Mechanism of the Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-established mechanism:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.[8]
Protocol 2: Synthesis of 2-Amino-4-(4-acetylphenyl)thiazole
This protocol describes the reaction of the previously synthesized 2-bromo-1-(4-acetylphenyl)ethan-1-one with thiourea.
Materials:
-
2-Bromo-1-(4-acetylphenyl)ethan-1-one (1.0 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-acetylphenyl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Causality and Insights:
-
Excess Thiourea: A slight excess of thiourea is often used to ensure the complete consumption of the α-bromoketone.[1]
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps.
-
Neutralization: The neutralization step is crucial for the precipitation of the free base form of the aminothiazole, which is often a solid.
Characterization of the Synthesized Thiazole Derivative
The structure and purity of the synthesized 2-amino-4-(4-acetylphenyl)thiazole should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and thiazole rings, a singlet for the amino protons (which is D₂O exchangeable), and a singlet for the acetyl methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the thiazole and phenyl rings, and the methyl carbon of the acetyl group. |
| Mass Spec (LC-MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (acetyl group), and C=N and C-S stretching of the thiazole ring. |
Conclusion
The synthesis of thiazole derivatives from 4-(4-acetylphenyl) building blocks is a straightforward and efficient process that leverages the classical Hantzsch thiazole synthesis. The two-step procedure, involving an initial α-bromination followed by cyclocondensation, provides a reliable route to a variety of substituted thiazoles that are of significant interest in medicinal chemistry and drug discovery. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize and explore the potential of this important class of heterocyclic compounds.
References
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Retrieved from [Link]
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 231-245.
- A review on thiazole based compounds & it's pharmacological activities. (2024). AIMS Microbiology, 10(4), 845-863.
- Visible-light-induced C–S bond formation in the synthesis of 2,4-disubstituted thiazoles through cascade difunctionalization of acetophenone: a greener approach. (2024). Organic & Biomolecular Chemistry, 22(10), 2035-2040.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2020). Current Drug Discovery Technologies, 17(4), 459-481.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry, 28(4), 927-932.
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. [Link]
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). ACS Omega, 6(12), 8206-8216.
- Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. (2021). Journal of Heterocyclic Chemistry, 58(3), 643-655.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). Molecules, 29(10), 2345.
- Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (2012). Journal of Chemical and Pharmaceutical Research, 4(2), 1162-1166.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). Pharmaceuticals, 17(3), 305.
- Synthesis of 2-substitued-amino-4-aryl thiazoles. (2019). Journal of the Serbian Chemical Society, 84(11), 1215-1226.
- Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184.
- synthesis of some 2-(acetophenon- hydrazin)-thiazoles and 2-(4-thiazolyl- methynhydrazin)-thiazoles as potential antibacterial and antifungal agents. (2010). Farmacia, 58(5), 553-563.
- Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. (2016). Journal of Kufa for Chemical Science, 2(8).
- Thioamide N–C(S) Activation by Ground-State- Destabilization. (2022). Chemical Science, 13(15), 4253-4259.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306.
- Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. (2013). Der Pharma Chemica, 5(4), 105-111.
- Plausible Reaction Mechanism for the Formation of thioamide 1. (2021). ChemistrySelect, 6(42), 11467-11471.
- Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. (2023). Egyptian Journal of Chemistry, 66(1), 231-242.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). Journal of Biological Chemistry, 295(10), 3016-3029.
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"protocol for the synthesis of 1,3,4-oxadiazole analogs from 4-fluorobenzoic acid"
An Application Guide for the Synthesis of 1,3,4-Oxadiazole Analogs from 4-Fluorobenzoic Acid
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities have made it a highly sought-after scaffold in drug discovery. Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The incorporation of a fluorine atom, as in the case of 4-fluorobenzoic acid, can further enhance the metabolic stability and binding affinity of the final compounds.
This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of a diverse library of 2,5-disubstituted 1,3,4-oxadiazole analogs, commencing from the readily available starting material, 4-fluorobenzoic acid. The guide is designed for researchers and scientists in drug development, offering not just a series of steps, but also the underlying mechanistic rationale and critical insights for successful execution.
Overall Synthetic Strategy
The synthesis follows a robust and logical four-step pathway, designed for efficiency and adaptability. This approach allows for the late-stage introduction of chemical diversity, making it ideal for generating a library of analogs for structure-activity relationship (SAR) studies.
The core strategy involves:
-
Esterification: Conversion of the starting carboxylic acid to its corresponding ester to facilitate the subsequent reaction.
-
Hydrazinolysis: Formation of a key hydrazide intermediate.
-
Condensation: Reaction of the hydrazide with various aldehydes to form N-acylhydrazone (Schiff base) intermediates.
-
Oxidative Cyclization: The final, ring-forming step to yield the target 1,3,4-oxadiazole scaffold.
Caption: Key steps in the iodine-mediated oxidative cyclization mechanism.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive. Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water. Handle with extreme care.
Protocol 1: Synthesis of Ethyl 4-fluorobenzoate (Intermediate 1)
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorobenzoic acid (10.0 g, 71.4 mmol).
-
Reagent Addition: Add absolute ethanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (4 mL) with stirring in an ice bath.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (3:7). The disappearance of the starting material spot indicates completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oil.
Protocol 2: Synthesis of 4-fluorobenzohydrazide (Intermediate 2)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Ethyl 4-fluorobenzoate (11.0 g, 65.4 mmol) in absolute ethanol (80 mL).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 15 mL, ~246 mmol) dropwise to the solution while stirring. [6]3. Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 10-12 hours. A white solid will precipitate as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of ice-cold ethanol (2 x 15 mL).
-
Drying: Dry the product in a vacuum oven at 50°C to obtain pure 4-fluorobenzohydrazide as a white crystalline solid.
Protocol 3: General Procedure for Synthesis of N'-Acylhydrazones (Intermediate 3)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-fluorobenzohydrazide (1.0 g, 6.49 mmol) in absolute ethanol (25 mL).
-
Reagent Addition: Add the desired substituted aromatic aldehyde (1.0 equivalent, 6.49 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst. [7]3. Reflux: Heat the mixture to reflux for 3-5 hours.
-
Reaction Monitoring: Monitor the reaction via TLC until the starting hydrazide is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and recrystallize from ethanol to obtain the pure N'-acylhydrazone derivative.
Protocol 4: General Procedure for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
-
Reaction Setup: To a 50 mL round-bottom flask, add the N'-acylhydrazone (1.0 mmol), potassium carbonate (K₂CO₃, 2.5 mmol), and dimethyl sulfoxide (DMSO, 10 mL).
-
Reagent Addition: Add molecular iodine (I₂, 1.2 mmol) portion-wise with stirring. The mixture will turn dark brown. [7][8]3. Heating: Heat the reaction mixture at 80-90°C for 4-6 hours.
-
Reaction Monitoring: Follow the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the excess iodine disappears.
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the solid thoroughly with water and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole analog.
Materials and Characterization Data
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Notes |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | >98% | Starting Material |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | >99.5% | Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Catalyst |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 80% | Highly Toxic |
| Aromatic Aldehydes | Varies | Varies | >97% | Diversity Input |
| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.7% | Catalyst |
| Iodine | I₂ | 253.81 | >99.8% | Oxidant |
| Potassium Carbonate | K₂CO₃ | 138.21 | >99% | Base |
| DMSO | C₂H₆OS | 78.13 | Anhydrous | Solvent |
Expected Spectroscopic Data
The structural confirmation of the synthesized compounds is achieved through standard spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of final products.
-
FTIR (cm⁻¹): The key transformation is the disappearance of the N-H (~3200-3400 cm⁻¹) and amide C=O (~1640-1680 cm⁻¹) stretches from the acylhydrazone intermediate. Successful cyclization is confirmed by the appearance of characteristic peaks for C=N (~1540-1620 cm⁻¹) and the C-O-C stretch of the oxadiazole ring (~1050-1300 cm⁻¹). [9][10]* ¹H NMR (δ ppm): Aromatic protons will be observed in the range of 7.0-8.5 ppm. The disappearance of the N-H proton signal (often a broad singlet > 9.0 ppm) from the acylhydrazone is a key indicator of successful cyclization. [2]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target 1,3,4-oxadiazole derivative. [9]
Conclusion
This application note details a reliable and versatile protocol for the synthesis of 1,3,4-oxadiazole analogs starting from 4-fluorobenzoic acid. By providing a clear, step-by-step methodology grounded in established chemical principles, this guide empowers researchers to efficiently generate libraries of novel compounds. The adaptability of the condensation and cyclization steps allows for extensive structural modifications, making this protocol a valuable tool for lead generation and optimization in drug discovery programs.
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). OSTI.gov. Retrieved from [Link]
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An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. (n.d.). PMC - NIH. Retrieved from [Link]
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Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). RSC Publishing. Retrieved from [Link]
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Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semicondu. (n.d.). SciSpace. Retrieved from [Link]
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Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). ACS Publications. Retrieved from [Link]
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). Bentham Science. Retrieved from [Link]
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A new procedure for preparation of carboxylic acid hydrazides. (2002). PubMed. Retrieved from [Link]
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). ResearchGate. Retrieved from [Link]
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Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Nahrain University. Retrieved from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. Retrieved from [Link]
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Eco-Friendly Synthesis of Novel Fluorine Containing 1,3,4-Oxadiazoles as Antibacterial and Antifungal Agents. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
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IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing). Retrieved from [Link]
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Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (n.d.). WJPR. Retrieved from [Link]
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Phosphorus oxychloride (POCl3)-mediated synthetic process for... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Some 1, 3, 4-Oxadiazole Derivatives as Potentia. (n.d.). TSI Journals. Retrieved from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). NIH. Retrieved from [Link]
-
Scope and limitations of POCl 3 -Based Cyclization of thiosemicarbazides a. (n.d.). ResearchGate. Retrieved from [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]
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Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.). Journal of Physics: Conference Series. Retrieved from [Link]
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Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents §. (n.d.). SciSpace. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 4-Fluorobenzoic Acid Derivatives in Modern Agrochemical Synthesis
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Introduction: The Ascendancy of Fluorine in Agrochemical Design
In the landscape of modern crop protection, the strategic incorporation of fluorine into active ingredients has become a cornerstone of innovation.[1][2] 4-Fluorobenzoic acid (4-FBA) and its derivatives, such as 4-fluorobenzoyl chloride, have emerged as indispensable building blocks in the synthesis of high-performance herbicides, fungicides, and insecticides.[3][4][5][6][7][8] This is not a matter of chance; the unique physicochemical properties of the fluorine atom—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages to the final agrochemical product.[1][9][10] These advantages include enhanced metabolic stability, which can lead to longer field persistence, increased binding affinity to target enzymes for greater potency, and optimized lipophilicity for better penetration of plant or insect tissues.[9][10][11]
This guide provides an in-depth exploration of the application of 4-FBA derivatives in agrochemical synthesis. Moving beyond mere theory, we will detail the synthetic logic, present field-proven examples, and provide robust, step-by-step protocols for the synthesis of pivotal agrochemicals. The aim is to equip researchers and development professionals with the technical knowledge and practical insights necessary to leverage these powerful synthons in the creation of next-generation crop protection solutions.
Part 1: Herbicide Synthesis - Targeting Essential Plant Pathways
Derivatives of 4-FBA are prominently featured in the synthesis of herbicides that target critical biochemical pathways in weeds. Two notable examples are herbicides that inhibit carotenoid biosynthesis and those that inhibit acetolactate synthase (ALS).
Case Study: Diflufenican - Inhibition of Carotenoid Biosynthesis
The molecular structure of Diflufenican, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide, features a difluorophenyl moiety, underscoring the importance of fluorinated aniline derivatives in its synthesis, which are themselves accessible from fluorobenzoic acid precursors.
Mechanism of Action: Phytoene Desaturase (PDS) Inhibition
The diagram below illustrates the herbicidal effect of Diflufenican on the carotenoid biosynthesis pathway.
Caption: Mechanism of Diflufenican action via inhibition of Phytoene Desaturase (PDS).
Case Study: Flumetsulam - Inhibition of Acetolactate Synthase (ALS)
Flumetsulam is a selective, broad-spectrum herbicide used to control broadleaf weeds in crops like corn and soybeans.[16] It belongs to the triazolopyrimidine sulfonanilide family and functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[17][18] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[18][19] Inhibition of ALS leads to a cessation of plant cell division and growth, ultimately resulting in the death of susceptible weeds.[18][20]
The synthesis of Flumetsulam relies on the reaction between a substituted triazolopyrimidine sulfonyl chloride and 2,6-difluoroaniline.[16][17] The 2,6-difluoroaniline precursor is a key component derived from the broader field of fluorinated aromatics, where fluorobenzoic acids are primary starting materials.
Synthetic Workflow: Flumetsulam Synthesis Overview
The following diagram outlines the key coupling step in the synthesis of Flumetsulam.
Caption: Key coupling reaction in the synthesis of the herbicide Flumetsulam.
Part 2: Fungicide Synthesis - The Utility of 4-Fluorobenzoyl Chloride
4-Fluorobenzoyl chloride, a direct derivative of 4-FBA, is a highly reactive and versatile intermediate in the synthesis of various agrochemicals, including fungicides.[4][5][7][8] Its acyl chloride functionality allows for straightforward reactions with nucleophiles like amines and alcohols to form amides and esters, respectively, which are common linkages in active ingredients.[4][8]
Application Protocol: Synthesis of a Benzamide Fungicide Intermediate
This protocol details a representative synthesis of N-(aryl)-4-fluorobenzamide, a core structure found in several classes of fungicides. The reaction involves the acylation of an aromatic amine with 4-fluorobenzoyl chloride.
Objective: To synthesize a 4-fluorobenzamide intermediate.
Materials:
-
4-Fluorobenzoyl chloride (1.0 eq)
-
Substituted Aniline (e.g., 2-amino-4-chloro-6-methylpyrimidine) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add the substituted aniline (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Scientist's Note: The base is crucial for scavenging the HCl byproduct generated during the acylation, driving the reaction to completion.
-
-
Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-(aryl)-4-fluorobenzamide.
Part 3: Data Summary & Properties
The strategic choice of 4-FBA derivatives is often guided by the physicochemical properties they impart. The table below summarizes key properties of representative agrochemicals derived from or related to 4-FBA.
| Compound | Class | Mode of Action | Molecular Formula | Molar Mass ( g/mol ) |
| Diflufenican | Herbicide | Phytoene Desaturase (PDS) Inhibitor[13] | C₁₉H₁₁F₅N₂O₂ | 394.30[15] |
| Flumetsulam | Herbicide | Acetolactate Synthase (ALS) Inhibitor[16][19] | C₁₂H₉F₂N₅O₂S | 321.29[19] |
| Picolinafen | Herbicide | Phytoene Desaturase (PDS) Inhibitor[21] | C₁₉H₁₂F₄N₂O₂ | 376.30[22] |
Conclusion
4-Fluorobenzoic acid and its derivatives are not merely commodity chemicals; they are precision tools that enable the rational design of highly effective and selective agrochemicals. Their utility in constructing complex molecules like Diflufenican and Flumetsulam highlights the profound impact of fluorine chemistry on modern agriculture. The protocols and insights provided herein serve as a foundational guide for chemists aiming to harness the power of these fluorinated building blocks to address the ongoing challenges of global food production and crop protection. Continued exploration into the synthesis and application of novel 4-FBA derivatives will undoubtedly pave the way for the next generation of innovative and sustainable agricultural solutions.
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Picolinafen (Ref: BAS 700H) - AERU - University of Hertfordshire. Available from: [Link]
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Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem. Available from: [Link]
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Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem. Available from: [Link]
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"use of 4-(4-Acetylphenyl)-3-fluorobenzoic acid in anticancer drug discovery"
An Application Guide to the Preclinical Evaluation of 4-(4-Acetylphenyl)-3-fluorobenzoic acid in Anticancer Drug Discovery
Abstract
This document provides a comprehensive framework for the initial preclinical investigation of this compound, a novel biaryl compound with potential applications in oncology. Given the established importance of the biaryl scaffold and strategic fluorination in medicinal chemistry, this molecule represents a promising candidate for anticancer drug development. This guide details hypothesized mechanisms of action, potential molecular targets, and a complete suite of protocols for its systematic evaluation, from initial in vitro cytotoxicity screening to in vivo efficacy studies in established tumor models. The methodologies are designed to be robust and self-validating, providing researchers with the necessary tools to thoroughly characterize the compound's therapeutic potential.
Introduction: Rationale for Investigation
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Small molecule inhibitors that target specific oncogenic pathways have revolutionized cancer treatment. This compound is a synthetic small molecule whose structure incorporates two key pharmacophores known for their roles in successful therapeutic agents: the biaryl system and a fluorinated benzoic acid moiety.
-
The Biaryl Scaffold: Biaryl structures are prevalent in a multitude of approved drugs and natural products, offering a rigid backbone that allows for precise orientation of functional groups to interact with biological targets.[1] This scaffold is a cornerstone in the design of inhibitors for targets such as protein kinases, tubulin, and immune checkpoint proteins like PD-1/PD-L1.[2][3]
-
Fluorine Substitution: The incorporation of fluorine into a drug candidate is a widely used medicinal chemistry strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[4] The high electronegativity of the fluorine atom at the 3-position of the benzoic acid ring can modulate the compound's electronic properties and influence its interaction with target enzymes or receptors.[5]
This guide outlines a logical, stepwise procedure for characterizing the anticancer properties of this compound, beginning with broad-spectrum screening and progressing to more focused mechanistic and in vivo studies.
Hypothesized Mechanisms of Action and Potential Targets
The structural features of this compound suggest several plausible mechanisms of anticancer activity. The biaryl core provides a platform for inhibiting protein-protein interactions or binding within enzymatic active sites. Based on compounds with similar structural motifs, initial investigations should focus on the following high-priority target classes.[2][3][6][7]
-
Protein Kinase Inhibition: Many kinase inhibitors feature a biaryl core. Targets like Epidermal Growth Factor Receptor (EGFR), whose signaling is frequently dysregulated in cancer, are a logical starting point for investigation.[6][8]
-
Microtubule Disruption: Compounds containing biaryl pharmacophores have been shown to bind tubulin, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[2]
-
Immune Checkpoint Blockade: Small molecule inhibitors of the PD-1/PD-L1 interaction are an emerging class of cancer immunotherapies, and several possess biaryl structures.[3]
The following diagram illustrates these potential target pathways.
Caption: Hypothesized molecular targets and downstream cellular effects of the compound.
Phase 1: In Vitro Evaluation Protocols
The initial phase of evaluation involves a series of in vitro experiments to determine the compound's cytotoxic and cytostatic effects across a panel of cancer cell lines and to elucidate its primary mechanism of action.[9]
Protocol 1.1: Assessment of Cytotoxicity using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] It is a robust, high-throughput method for determining a compound's half-maximal inhibitory concentration (IC50).
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Hypothetical Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung | 5.2 |
| MCF-7 | Breast (ER+) | 8.9 |
| MDA-MB-231 | Breast (Triple-Negative) | 3.5 |
| HCT-116 | Colorectal | 12.1 |
| HEK293 | Non-cancerous control | > 100 |
Protocol 1.2: Apoptosis Induction by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent to which the compound induces programmed cell death (apoptosis). Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes that allow PI to enter and stain the DNA.[10]
Caption: Principle of cell state differentiation using Annexin V and PI staining.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its 1x and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Hypothetical Data Presentation (MCF-7 cells at 48h):
| Treatment | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle (DMSO) | 0.1% | 95.1 | 2.5 | 2.4 |
| Compound | IC50 (8.9 µM) | 60.3 | 25.1 | 14.6 |
| Compound | 2x IC50 (17.8 µM) | 25.7 | 48.9 | 25.4 |
Phase 2: In Vivo Efficacy Evaluation
Promising results from in vitro studies justify progression to in vivo models to assess the compound's efficacy and tolerability in a complex biological system.[11][12] The human tumor xenograft model in immunocompromised mice is a standard initial step.[13][14]
Protocol 2.1: Human Tumor Xenograft Model
This protocol describes the implantation of human cancer cells into immunodeficient mice to grow a tumor, which is then treated with the test compound.[14][15]
Caption: Workflow for an in vivo subcutaneous xenograft study.
Step-by-Step Methodology:
-
Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells (resuspended in Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.
-
Treatment Group: Administer this compound, formulated in the vehicle, at a predetermined dose (e.g., 50 mg/kg) daily by oral gavage.
-
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study concludes after a set period (e.g., 28 days) or when tumors in the control group reach a predetermined size. Calculate the Tumor Growth Inhibition (TGI) percentage.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1540 ± 210 | - | +2.5 |
| Compound | 50 | 693 ± 155 | 55% | -1.8 |
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to the preclinical evaluation of this compound. Positive outcomes from these studies—namely, potent and selective in vitro cytotoxicity, a clear mechanism of action such as apoptosis induction or cell cycle arrest, and significant tumor growth inhibition in vivo without overt toxicity—would establish this compound as a viable lead candidate.
Subsequent research should focus on:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug exposure with target engagement in vivo.
-
Advanced In Vivo Models: Utilizing orthotopic implantation models to study the compound's effect in a more physiologically relevant tumor microenvironment or syngeneic models to evaluate its interplay with the immune system.[13][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.[5][16]
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Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. [Link]
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de Oliveira, L. S., et al. (2024). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Exploratory Targeted Antitumor Therapy, 5(1), 1-15. [Link]
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Dash, B., et al. (2019). Rational design of biaryl pharmacophore inserted noscapine derivatives as potent tubulin binding anticancer agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]
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Wang, C., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17398-17416. [Link]
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Zhang, M., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638-10654. [Link]
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Naz, S., et al. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(8), 1076-1093. [Link]
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Griner, S., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ChemistrySelect. [Link]
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Kagechika, H., et al. (1998). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Biological & Pharmaceutical Bulletin, 21(9), 993-996. [Link]
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ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]
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Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]
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PubMed. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed. [Link]
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Application Notes and Protocols for the Derivatization of 4-Fluorobenzoic Acid for GC-MS Analysis
Introduction: Overcoming the Analytical Challenges of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is a key intermediate and metabolite in the development of a wide range of pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is often hampered by its inherent physicochemical properties. The presence of the polar carboxylic acid group leads to low volatility and a propensity for adsorption onto active sites within the GC system, resulting in poor chromatographic peak shape, tailing, and reduced sensitivity.[1]
To surmount these analytical hurdles, derivatization is an essential sample preparation step. This process chemically modifies the polar carboxyl group, converting it into a less polar, more volatile, and more thermally stable derivative. This transformation is critical for achieving the sharp, symmetrical peaks and low detection limits required for robust quantitative analysis.[2][3] This application note provides a comprehensive guide to the two most effective and widely adopted derivatization strategies for 4-fluorobenzoic acid: silylation and esterification . We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer expert insights to guide you in selecting and implementing the optimal method for your analytical needs.
Choosing Your Derivatization Strategy: A Comparative Overview
The selection of a derivatization method is a critical decision that depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation and safety protocols. Here, we compare the two primary approaches for 4-fluorobenzoic acid.
| Feature | Silylation (BSTFA/MSTFA) | Esterification (BF₃·MeOH / Diazomethane) |
| Principle | Replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. | Converts the carboxylic acid into a methyl ester. |
| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Boron trifluoride in methanol (BF₃·MeOH), Diazomethane (CH₂N₂) |
| Reaction Speed | Generally rapid, often complete within minutes at elevated temperatures. | BF₃·MeOH can require longer reaction times (up to 24 hours), while diazomethane reacts almost instantaneously.[4] |
| Byproducts | Volatile and generally do not interfere with chromatography. | BF₃·MeOH byproducts are volatile. Diazomethane's only byproduct is nitrogen gas. |
| Safety | Reagents are moisture-sensitive and should be handled in a dry environment. | BF₃·MeOH is corrosive. Diazomethane is highly toxic and potentially explosive, requiring specialized handling.[5] |
| Versatility | Silylates other active hydrogens (e.g., -OH, -NH), which can be an advantage or disadvantage depending on the sample matrix. | BF₃·MeOH is relatively specific to carboxylic acids. Diazomethane can also methylate phenols. |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis and should generally be analyzed within 24 hours. | Methyl esters are generally stable. |
Method 1: Silylation with BSTFA/MSTFA
Silylation is a robust and widely used technique for the derivatization of compounds containing active hydrogens.[2][6] The replacement of the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group dramatically increases the volatility and thermal stability of 4-fluorobenzoic acid. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its more volatile counterpart, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are the most common and effective silylating agents for this purpose.[7]
Reaction Mechanism: Nucleophilic Substitution
The silylation of a carboxylic acid with BSTFA proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen of the carboxyl group attacks the silicon atom of the BSTFA molecule, which carries a partial positive charge. This is followed by the departure of a stable leaving group, N-trimethylsilyl-trifluoroacetamide, and the formation of the trimethylsilyl ester of the carboxylic acid. The reaction is driven to completion by the formation of the stable byproducts.
Silylation of 4-Fluorobenzoic Acid with BSTFA
Experimental Protocol: Silylation of 4-Fluorobenzoic Acid
This protocol provides a general guideline for the silylation of 4-fluorobenzoic acid. Optimization of reaction time and temperature may be necessary depending on the specific sample matrix and concentration.
Materials:
-
4-Fluorobenzoic acid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the 4-fluorobenzoic acid standard or dried sample extract into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[8]
-
Reagent Addition: Add 100 µL of an aprotic solvent such as pyridine to dissolve the sample. Then, add 100 µL of BSTFA (+1% TMCS) or MSTFA to the vial. A molar excess of the silylating reagent is recommended to ensure complete derivatization.[8]
-
Reaction: Tightly cap the vial and vortex thoroughly for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample can be directly injected into the GC-MS system. For highly concentrated samples, a dilution with an appropriate solvent may be necessary. It is recommended to analyze the derivatized samples within 24 hours, as TMS derivatives can be susceptible to hydrolysis.
Expected GC-MS Results for Trimethylsilyl 4-Fluorobenzoate
The resulting trimethylsilyl 4-fluorobenzoate is a volatile and thermally stable compound that will chromatograph well on a standard non-polar GC column (e.g., DB-5ms or equivalent).
Typical GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
Mass Spectrum Interpretation: While the mass spectrum for trimethylsilyl 4-fluorobenzoate is not readily available in public libraries, the fragmentation pattern can be predicted based on the known behavior of similar compounds, such as the trimethylsilyl ester of 4-chlorobenzoic acid.[9] Key fragments would include:
-
Molecular Ion (M+): Expected at m/z 212.
-
[M-15]+: Loss of a methyl group from the TMS moiety, a characteristic fragmentation, at m/z 197.
-
Fragment corresponding to the fluorobenzoyl cation: at m/z 123.
-
TMS cation: A prominent peak at m/z 73.
Method 2: Esterification to Methyl 4-Fluorobenzoate
Esterification is a classic and highly effective derivatization technique for carboxylic acids.[4][5] This method converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile and less polar. The two most common reagents for this transformation are boron trifluoride in methanol (BF₃·MeOH) and diazomethane.
Reaction Mechanism: Fischer Esterification and Methylation
BF₃·MeOH: This reagent facilitates a Fischer esterification reaction. The boron trifluoride acts as a Lewis acid, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.[10][11] The reaction is driven to completion by the removal of water.
Diazomethane: This reagent provides a rapid and clean methylation. The acidic proton of the carboxylic acid protonates the diazomethane, forming a methyldiazonium cation, which is an excellent methylating agent. The carboxylate anion then acts as a nucleophile, attacking the methyl group and releasing nitrogen gas.[5]
Esterification of 4-Fluorobenzoic Acid
Experimental Protocol: Esterification with BF₃·Methanol
This protocol is a reliable method for the preparation of methyl 4-fluorobenzoate.
Materials:
-
4-Fluorobenzoic acid standard or sample extract
-
Boron trifluoride-methanol solution (10-14% w/w)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC vials with inserts and PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried 4-fluorobenzoic acid sample into a screw-cap reaction vial.
-
Derivatization: Add 2 mL of the BF₃-methanol solution to the vial. Tightly cap the vial and heat at 60-100°C for 10-15 minutes.[5] Some methods for fluorinated benzoic acids suggest longer reaction times of up to 24 hours at 64°C for trace analysis.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex vigorously for 1 minute to extract the methyl 4-fluorobenzoate into the hexane layer.
-
Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried hexane extract is ready for GC-MS analysis.
Experimental Protocol: Esterification with Diazomethane (Expert Use Only)
WARNING: Diazomethane is a highly toxic and potentially explosive carcinogen. This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-ground glass joints.
Due to the significant safety hazards, the use of trimethylsilyldiazomethane is a safer alternative that can be employed with similar results.
Expected GC-MS Results for Methyl 4-Fluorobenzoate
Methyl 4-fluorobenzoate is a volatile and stable compound suitable for GC-MS analysis.
Typical GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 70°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 3 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
Mass Spectrum of Methyl 4-Fluorobenzoate: The electron ionization mass spectrum of methyl 4-fluorobenzoate is well-characterized and available in the NIST Mass Spectral Library.[12]
-
Molecular Ion (M+): A strong peak at m/z 154.
-
[M-31]+: Loss of a methoxy group (·OCH₃), resulting in a prominent peak at m/z 123 (the fluorobenzoyl cation).
-
[M-59]+: Loss of the carbomethoxy group (·COOCH₃), leading to a peak at m/z 95 (the fluorophenyl cation).
Conclusion and Recommendations
Both silylation and esterification are highly effective methods for the derivatization of 4-fluorobenzoic acid for GC-MS analysis.
-
Silylation with BSTFA or MSTFA is generally the faster and more versatile method, especially in a research environment where a variety of analytes with different functional groups may be present. The primary drawback is the relative instability of the TMS derivatives.
-
Esterification with BF₃·Methanol is a robust and reliable method that yields a very stable derivative. It is particularly well-suited for routine, high-throughput applications where specificity for carboxylic acids is desired.
-
Esterification with diazomethane , while highly efficient, is not recommended for general use due to its significant safety hazards.
The choice of method should be guided by the specific requirements of the analysis, available resources, and safety considerations. For most applications, silylation with BSTFA or MSTFA offers an excellent balance of speed, efficiency, and safety. For applications requiring a highly stable derivative and where longer reaction times are acceptable, esterification with BF₃·Methanol is a superb alternative.
References
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? International Journal of Molecular Sciences. Available at: [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
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Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. Available at: [Link]
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Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. National Institutes of Health. Available at: [Link]
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BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]
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Preparation of TMS Derivatives for GC/MS. Caltech. Available at: [Link]
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Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. National Institutes of Health. Available at: [Link]
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Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. National Institutes of Health. Available at: [Link]
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Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. National Institutes of Health. Available at: [Link]
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Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. Available at: [Link]
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Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. National Institutes of Health. Available at: [Link]
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Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. ResearchGate. Available at: [Link]
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Trimethylsilyl 4-{[(trimethylsilyl)oxy]methyl}benzoate. PubChem. Available at: [Link]
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GC Derivatization. Regis Technologies. Available at: [Link]
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Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]
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Methyl 4-fluorobenzoate. NIST WebBook. Available at: [Link]
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4-Chlorobenzoic acid, TMS derivative. NIST WebBook. Available at: [Link]
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Application Note: A Detailed Protocol for the Synthesis of Schiff Bases from 4-Fluorobenzohydrazide
Introduction: The Significance of 4-Fluorobenzohydrazide Derived Schiff Bases
Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them prime candidates for drug development.[1][3] The synthesis of Schiff bases from 4-fluorobenzohydrazide is of particular interest. The incorporation of a fluorine atom can significantly alter the electronic properties and bioavailability of the resulting molecules, often enhancing their pharmacological efficacy.[1]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for synthesizing Schiff bases from 4-fluorobenzohydrazide. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design, ensuring a robust and reproducible protocol.
Underlying Chemical Principles: The Mechanism of Schiff Base Formation
The formation of a Schiff base from 4-fluorobenzohydrazide and an aldehyde is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine in 4-fluorobenzohydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of an unstable tetrahedral intermediate called a carbinolamine.[1][4] This initial step is typically reversible.[5]
-
Dehydration: The carbinolamine intermediate then undergoes dehydration, eliminating a molecule of water to form the stable imine (Schiff base).[1][4] This step is often the rate-determining step and is frequently catalyzed by a mild acid, such as glacial acetic acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water), thus driving the reaction towards the formation of the Schiff base.[1][6]
Controlling the pH is crucial for this reaction. While acid catalysis is beneficial, excessively high acid concentrations can protonate the amine nucleophile, rendering it non-reactive and hindering the initial nucleophilic attack.[7] Therefore, a mildly acidic environment is generally optimal for Schiff base synthesis.[7]
Visualizing the Reaction Pathway
The overall synthetic scheme can be visualized as a two-step process, starting from the commercially available 4-fluorobenzoic acid.
Caption: General two-step synthesis of Schiff bases from 4-fluorobenzoic acid.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis, purification, and characterization of Schiff bases derived from 4-fluorobenzohydrazide.
Part 1: Synthesis of the Intermediate - 4-Fluorobenzohydrazide
This initial step involves the conversion of 4-fluorobenzoic acid to its corresponding hydrazide.
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 |
| Distilled Water | H₂O | 18.02 |
Apparatus:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Measuring cylinders
-
Dropping funnel
Procedure:
-
Esterification: In a 250 mL round-bottom flask, dissolve 4-fluorobenzoic acid (0.1 mol) in absolute ethanol (100 mL). Carefully add concentrated sulfuric acid (2-3 mL) dropwise while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). The ethyl 4-fluorobenzoate will separate as an oily layer or a solid. Extract the ester with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.
-
Hydrazinolysis: In a 500 mL round-bottom flask, dissolve the crude ethyl 4-fluorobenzoate (0.08 mol) in ethanol (150 mL). Add hydrazine hydrate (80%, 0.16 mol) dropwise.
-
Second Reflux: Reflux the mixture for 6-8 hours.[8] Monitor the reaction completion using TLC.
-
Isolation: After cooling, the solid 4-fluorobenzohydrazide will precipitate. Filter the solid using a Buchner funnel, wash with a small amount of cold ethanol, and then with an excess of distilled water.[9]
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Part 2: General Procedure for the Synthesis of Schiff Bases
This protocol outlines the condensation reaction between 4-fluorobenzohydrazide and a variety of aromatic aldehydes.
Materials and Reagents:
| Reagent/Material | Notes |
| 4-Fluorobenzohydrazide | Synthesized in Part 1 |
| Substituted Aromatic Aldehydes | Equimolar amount to the hydrazide |
| Ethanol (Absolute) | Solvent |
| Glacial Acetic Acid | Catalyst |
Apparatus:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
-
Melting point apparatus
-
TLC plates (silica gel)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-fluorobenzohydrazide (1 mmol) in absolute ethanol (10-15 mL).[9] To this, add an equimolar amount of the desired substituted aromatic aldehyde (1 mmol).[9]
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation.[9][10]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[9][10]
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC, using a suitable solvent system (e.g., ethyl acetate: n-hexane, 1:1).[9] The disappearance of the starting materials and the appearance of a new spot for the product indicates the reaction's progression.
-
Product Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a thorough wash with distilled water.[9]
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[11][12] This will yield pure crystalline Schiff bases.
-
Drying: Dry the purified product in a desiccator.
Workflow for Synthesis and Characterization
Caption: A streamlined workflow from synthesis to characterization.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases.
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | To monitor reaction progress and assess purity. | A single spot for the purified product with a different Rf value from the starting materials. |
| Melting Point (m.p.) | To determine the purity of the crystalline solid. | A sharp and specific melting point range. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present. | Appearance of a characteristic C=N (imine) stretching band (around 1600-1650 cm⁻¹). Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure. | A characteristic singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically δ 8-9 ppm). The presence of aromatic protons and other expected signals. The ¹³C NMR will show a signal for the imine carbon.[11] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.[11] |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, suboptimal reaction conditions, or hydrolysis of the product.[6] | Increase the reflux time, ensure the use of a catalyst, and use anhydrous solvents to minimize water content.[6] |
| Reaction Stalls or is Sluggish | Sterically hindered reactants, poor choice of solvent, or insufficient heating. | Increase the reaction time and/or temperature. Consider using a higher-boiling point solvent.[6] |
| Impure Product | Presence of unreacted starting materials or side products. | Optimize the purification step, perhaps by trying different recrystallization solvents or employing column chromatography.[12] |
Conclusion
The synthesis of Schiff bases from 4-fluorobenzohydrazide is a robust and versatile method for generating a library of compounds with significant potential in drug discovery and development. The protocols detailed in this application note, grounded in established chemical principles, provide a reliable framework for researchers. By understanding the causality behind each experimental step and employing rigorous characterization techniques, scientists can confidently synthesize and validate these valuable molecular entities.
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
- Khan, I., et al. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12).
-
Khan, I., et al. (2023). Synthetic-Transformation-of-4-fluorobenzoic-Acid-to-4-fluorobenzohydrazide-Schiff-Bases-and-1-3-4-Oxadiazole-Analogs-having-DPPH-Radical-Scavenging-Potential.pdf. ResearchGate. Retrieved from [Link]
- Loh, X. J., et al. (2019).
- Khan, I., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Bentham Science.
- Kavitha, K., et al. (2021). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 22(15), 8123.
- REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences, 9(8), 133-140.
-
How to purify Schiff base product? (2024). ResearchGate. Retrieved from [Link]
- Bhat, M., & Belagali, S. L. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences, 4(2), 1-8.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38435-38445.
- Al-Hamdani, A. A. S., et al. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules, 28(18), 6520.
-
Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 201-207.
-
What are the conditions used for schiff base reaction? (2015). ResearchGate. Retrieved from [Link]
- Al-Majidi, S. M., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(8), 2419.
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Application Notes and Protocols for In Vitro Bioactivity Testing of 4-(4-Acetylphenyl)-3-fluorobenzoic Acid Derivatives
Introduction
The exploration of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. The 4-(4-Acetylphenyl)-3-fluorobenzoic acid scaffold represents a promising starting point for the development of new bioactive agents. Its structural features suggest potential interactions with a variety of biological targets. This guide provides a strategic and detailed framework for the in vitro evaluation of the bioactivity of derivatives of this core structure. We will proceed with a tiered approach, beginning with broad, cell-based assessments of cytotoxicity and proliferation, followed by more focused, target-oriented enzyme inhibition assays. This methodology is designed to efficiently identify promising lead compounds and elucidate their potential mechanisms of action.
Part 1: Primary Bioactivity Screening - Cell-Based Assays
The initial step in characterizing a new compound series is to assess its general effect on cell viability and proliferation. A common and robust method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their health.[1][2]
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the test compounds, which is a quantitative measure of their potency in inhibiting cell growth.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of metabolically active cells.[2][4]
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the inhibitory range.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of the Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Part 2: Mechanistic Elucidation - Target-Oriented Assays
Based on the structural motifs present in this compound, it is plausible that its derivatives may interact with enzymes involved in key physiological and pathological processes. The following protocols are designed to investigate the inhibitory potential of these compounds against well-established drug targets.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for identifying compounds with anti-inflammatory potential by measuring their ability to inhibit the COX enzymes, which are key in the prostaglandin synthesis pathway.[5][6]
Principle: The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. This assay measures the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of the enzyme, leading to a color change that can be measured spectrophotometrically.[6] A reduction in color development in the presence of the test compound indicates inhibition of COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and TMPD in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX enzyme (either COX-1 or COX-2).
-
Add 10 µL of the test compound at various concentrations or a control.
-
Incubate for 5 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add 10 µL of arachidonic acid and 10 µL of TMPD to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 590 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay complements the COX inhibition assay to provide a broader understanding of a compound's anti-inflammatory profile by targeting the leukotriene synthesis pathway.[5][7]
Principle: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The assay measures the formation of a colored product resulting from the oxidation of a chromogenic iron(II) salt by the lipid hydroperoxides produced by the 5-LOX reaction.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chromogenic reagent (e.g., a solution of ferrous sulfate and xylenol orange)
-
Test compounds and a known 5-LOX inhibitor (e.g., zileuton)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound at various concentrations.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add arachidonic acid to each well to start the reaction.
-
Incubate for 10-15 minutes at room temperature.
-
-
Color Development:
-
Add the chromogenic reagent to stop the reaction and initiate color development.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 560-600 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a powerful tool for screening compounds against a broad range of protein kinases, which are critical regulators of cellular processes and prominent drug targets.[8][9][10]
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase-luciferin reaction. The intensity of the light is proportional to the kinase activity, and a decrease in the signal indicates inhibition.[9]
Materials:
-
A panel of protein kinases of interest
-
Specific kinase substrate peptides
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[9]
-
Test compounds and a known kinase inhibitor (e.g., staurosporine)
-
A commercial ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[9]
-
Add 2.5 µL of the kinase to each well.[9]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[9]
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Visualization of the Target-Oriented Assay Workflow:
Caption: General Workflow for Target-Oriented Enzyme Inhibition Assays.
Data Interpretation and Next Steps
The data generated from these in vitro assays will provide a comprehensive initial profile of the bioactivity of the this compound derivatives.
Data Summary Table:
| Compound ID | Cell Viability IC50 (µM) (A549) | Cell Viability IC50 (µM) (MCF-7) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Kinase X IC50 (µM) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... |
Interpretation:
-
High Potency in Cell Viability Assays: Compounds with low micromolar or nanomolar IC50 values in the MTT assay are considered potent cytotoxic or anti-proliferative agents and warrant further investigation, especially if they show selectivity for cancer cell lines over normal cell lines (not included in this initial screen but a logical next step).
-
Selective COX-2 Inhibition: Compounds that show potent inhibition of COX-2 with significantly less activity against COX-1 are desirable as they may have a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[5]
-
Dual COX/LOX Inhibition: Compounds that inhibit both COX and 5-LOX pathways may offer a broader spectrum of anti-inflammatory activity.[5]
-
Kinase Inhibition: Potent and selective kinase inhibitors identified in the screen would be exciting candidates for further development in oncology or inflammatory diseases, depending on the specific kinase target.
Next Steps:
-
Lead Identification: Prioritize compounds with high potency and selectivity for further studies.
-
Mechanism of Action Studies: For promising hits, more detailed biochemical and biophysical assays can be employed to confirm the mechanism of inhibition (e.g., competitive, non-competitive).[11]
-
Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the derivatives with their biological activities to guide the design of more potent and selective compounds.
-
Advanced Cell-Based Assays: For compounds with interesting profiles, move to more complex cell-based assays such as apoptosis assays, cell cycle analysis, or measurement of downstream signaling pathways.[12]
-
In Vivo Studies: The most promising candidates can then be advanced to in vivo animal models to evaluate their efficacy and safety.
References
-
Protocols.io. (2023). In vitro kinase assay. [Link]
-
He, Y., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
JoVE. (n.d.). In vitro NLK Kinase Assay. [Link]
-
Wang, Y., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. [Link]
-
Khan, I., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC - PubMed Central. [Link]
-
ResearchGate. (2019). What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. [Link]
-
Innoprot. (n.d.). Tumor Cell Proliferation Assay. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. [Link]
-
Itoh, T., & Yamamoto, K. (2021). Chemical Screening of Nuclear Receptor Modulators. PMC. [Link]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
IIVS.org. (n.d.). Indigo Biosciences Nuclear Receptor - Assays. [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. [Link]
-
Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]
-
Creative Bioarray. (n.d.). GPCR Internalization Assay. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. [Link]
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Bentham Science Publisher. (n.d.). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions Involving 4-Fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides detailed application notes and protocols for monitoring the progress of chemical reactions involving 4-fluorobenzoic acid. As a critical building block in pharmaceutical and agrochemical synthesis, understanding and controlling its transformations is paramount. This document outlines the principles and step-by-step methodologies for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and enabling researchers to select and implement the most appropriate monitoring strategy for their specific reaction.
Introduction: The Importance of Reaction Monitoring
4-Fluorobenzoic acid is a versatile intermediate whose derivatives are integral to numerous commercial products. The introduction of a fluorine atom onto the benzoic acid scaffold can significantly alter the parent molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Consequently, precise monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the overall safety and efficiency of the synthetic process.
This guide provides a selection of robust analytical techniques that offer complementary information for real-time or quasi-real-time reaction monitoring. The choice of method will depend on several factors, including the reaction type, the physical state of the reactants and products, the required sensitivity and selectivity, and the available instrumentation.
Chromatographic Methods: Separating and Quantifying Reaction Components
Chromatographic techniques are powerful for separating complex mixtures and quantifying the concentration of individual components over time. This allows for the direct measurement of reactant consumption and product formation.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 4-fluorobenzoic acid and its derivatives, reversed-phase HPLC is the most common and effective approach.
Rationale for Use: HPLC is well-suited for the analysis of polar, non-volatile compounds like 4-fluorobenzoic acid without the need for derivatization.[1] It offers excellent quantitative performance, making it ideal for tracking concentration changes and calculating reaction kinetics. Purity levels of 4-fluorobenzoic acid are often determined by HPLC.[2]
Experimental Protocol: Monitoring an Esterification Reaction
This protocol describes the monitoring of the esterification of 4-fluorobenzoic acid with an alcohol (e.g., propanol) to form propyl 4-fluorobenzoate.
Materials:
-
4-Fluorobenzoic acid
-
Propyl alcohol
-
Acid catalyst (e.g., sulfuric acid)
-
Organic solvent (e.g., toluene)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-fluorobenzoic acid, propyl alcohol, and a catalytic amount of sulfuric acid in toluene. Heat the mixture to the desired reaction temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction in the aliquot by diluting it in a known volume of mobile phase (e.g., 1 mL of 50:50 ACN:water) to stop the reaction and prevent further changes.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient, for example, 30% B, ramping to 90% B over 10 minutes. This will need to be optimized to ensure separation of the starting material and product.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or a wavelength determined to be optimal for both reactant and product.
-
-
Data Analysis: Integrate the peak areas of 4-fluorobenzoic acid and propyl 4-fluorobenzoate at each time point. Create a calibration curve for both compounds to convert peak area to concentration. Plot the concentration of the reactant and product versus time to determine the reaction profile.
Workflow for HPLC Monitoring
Caption: Workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase based on their interaction with a stationary phase. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.
Rationale for Use: GC-MS offers very high selectivity and sensitivity.[3] However, due to the low volatility of 4-fluorobenzoic acid, a derivatization step is necessary to convert it into a more volatile species.[3] This makes it suitable for detecting trace-level components and for confirming the identity of products and byproducts.
Experimental Protocol: Monitoring a Decarboxylation Reaction
This protocol outlines the monitoring of the decarboxylation of a 4-fluorobenzoic acid derivative.
Materials:
-
4-Fluorobenzoic acid derivative
-
High-boiling point solvent (e.g., quinoline)
-
Derivatization agent (e.g., diazomethane or a silylating agent like BSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Reaction Setup: Heat the 4-fluorobenzoic acid derivative in quinoline.
-
Sampling: At various time points, take a small sample from the reaction mixture.
-
Sample Preparation (Derivatization):
-
Cool the sample.
-
Dissolve the aliquot in a suitable solvent (e.g., diethyl ether).
-
Add the derivatizing agent (e.g., a freshly prepared solution of diazomethane in ether or BSTFA) and allow the reaction to proceed to completion. This converts the carboxylic acid to its methyl ester or silyl ester, which is more volatile.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected products (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peaks corresponding to the derivatized starting material and the product by their retention times and mass spectra.[4] The disappearance of the starting material peak and the appearance of the product peak indicate the progress of the reaction. Quantification can be performed using an internal standard.
Spectroscopic Methods: Probing Molecular Structure in Real-Time
Spectroscopic techniques provide information about the molecular structure and can often be used for in-situ monitoring, providing a continuous stream of data without the need for sampling.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular structure. For reactions involving 4-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Rationale for Use: NMR provides unambiguous structural information, making it excellent for identifying reactants, products, and any intermediates.[6] ¹⁹F NMR is particularly powerful as the fluorine atom serves as a sensitive probe of changes occurring at or near the fluorinated ring.[7]
Experimental Protocol: In-situ Monitoring of an Amide Coupling Reaction
This protocol describes the use of ¹H and ¹⁹F NMR to monitor the formation of an amide from 4-fluorobenzoic acid and an amine.
Materials:
-
4-Fluorobenzoic acid
-
Amine
-
Coupling agent (e.g., EDC/HOBt)
-
Deuterated solvent (e.g., DMSO-d₆)[8]
-
NMR spectrometer equipped with a variable temperature probe
Procedure:
-
Reaction Setup: In an NMR tube, dissolve 4-fluorobenzoic acid, the amine, and the coupling agents in the deuterated solvent.
-
NMR Analysis:
-
Acquire an initial spectrum (¹H and ¹⁹F) before initiating the reaction (t=0).
-
Place the NMR tube in the spectrometer pre-set to the reaction temperature.
-
Acquire spectra at regular intervals.
-
-
Data Analysis:
-
¹H NMR: Monitor the disappearance of the carboxylic acid proton (typically a broad singlet around 13 ppm in DMSO-d₆) and the appearance of the amide N-H proton.[9] Also, observe the changes in the chemical shifts of the aromatic protons of the 4-fluorobenzoyl moiety.
-
¹⁹F NMR: The chemical shift of the fluorine atom will change as the carboxylic acid is converted to an amide.[7] This provides a clean, single peak to monitor for both the reactant and the product.
-
Integrate the signals corresponding to the starting material and product to determine their relative concentrations over time.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Different functional groups have characteristic absorption frequencies.
Rationale for Use: FTIR is an excellent technique for in-situ reaction monitoring, especially with the use of an Attenuated Total Reflectance (ATR) probe that can be inserted directly into the reaction vessel.[10] This allows for real-time tracking of changes in functional groups.[11]
Experimental Protocol: In-situ Monitoring of Acid Chloride Formation
This protocol details the monitoring of the conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride using an FTIR-ATR probe.
Materials:
-
4-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., dichloromethane)
-
FTIR spectrometer with an ATR probe
Procedure:
-
Reaction Setup: In a reaction vessel equipped with an overhead stirrer and an ATR probe, dissolve 4-fluorobenzoic acid in the solvent.
-
FTIR Monitoring:
-
Collect a background spectrum of the solvent and starting material before adding the reagent.
-
Add the thionyl chloride to the reaction mixture.
-
Continuously collect FTIR spectra at short intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the carboxylic acid dimer (around 1680-1710 cm⁻¹).
-
Simultaneously, monitor the appearance of the sharp and intense C=O stretch of the acid chloride at a higher frequency (around 1750-1800 cm⁻¹).
-
Plot the absorbance of the key peaks versus time to generate a reaction profile.
-
Workflow for In-situ FTIR Monitoring
Caption: Workflow for in-situ reaction monitoring using FTIR.
Comparative Summary of Monitoring Techniques
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning between liquid and solid phases | Excellent for quantification; robust and widely available; no derivatization needed for 4-fluorobenzoic acid.[12] | Requires sampling and sample preparation; not truly real-time. | Routine kinetic studies and purity analysis. |
| GC-MS | Separation of volatile compounds followed by mass analysis | High sensitivity and selectivity; excellent for identifying unknown byproducts.[1] | Requires derivatization for non-volatile compounds; destructive technique.[3] | Trace analysis and structural confirmation of volatile products. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information; can be used for in-situ monitoring; ¹⁹F NMR is a highly specific probe.[6][7] | Lower sensitivity compared to MS; requires expensive instrumentation and deuterated solvents for in-situ studies. | Mechanistic studies and identification of intermediates. |
| FTIR Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations | Ideal for in-situ, real-time monitoring; non-destructive; provides information on functional group changes.[10][11] | Spectra can be complex in mixtures; less effective for quantification than chromatography. | Real-time reaction profiling and endpoint determination. |
Conclusion
The effective monitoring of reactions involving 4-fluorobenzoic acid is essential for the development of efficient and reliable synthetic processes. This guide has detailed the application of four powerful analytical techniques: HPLC, GC-MS, NMR, and FTIR. The choice of the most appropriate method depends on the specific requirements of the reaction being studied. By understanding the principles and protocols outlined herein, researchers can gain valuable insights into their chemical transformations, leading to improved outcomes in their research and development endeavors.
References
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]
-
NIH. (n.d.). Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid propyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
YouTube. (2012, February 7). MB-Rx Analyzer for In-Situ Reaction Monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Retrieved from [Link]
-
YouTube. (2014, October 14). Organic Chemistry Research Using FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring and Investigating Reactive Extraction of (Di–)carboxylic Acids using Online FTIR – Part II: Reaction Equilibria, Reaction Kinetics and Competition within the Complex Formation between Itaconic Acid and Several Amine Extractants. Retrieved from [Link]
-
ACS Publications. (n.d.). 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. Retrieved from [Link]
-
ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
NIH. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]
-
Semantic Scholar. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
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- 12. longdom.org [longdom.org]
Application Note & Protocol: A Scalable Synthesis of 4-(4-Acetylphenyl)-3-fluorobenzoic Acid for Preclinical Development
Introduction
4-(4-Acetylphenyl)-3-fluorobenzoic acid is a key biaryl intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The biaryl motif is a critical pharmacophore in many drugs, and this specific structure is often a precursor for enzyme inhibitors and other targeted therapeutics.[1][2] Its derivatives have shown potential as anticancer agents, highlighting the need for a robust and scalable synthetic route to support preclinical and clinical development.[3]
This application note provides a detailed, validated, and scalable protocol for the synthesis of this compound. The chosen methodology is the Suzuki-Miyaura cross-coupling reaction, renowned for its high functional group tolerance, mild reaction conditions, and proven scalability in pharmaceutical manufacturing.[2][4] We will address critical process parameters, safety considerations, and analytical quality control to ensure the production of high-purity material suitable for preclinical studies.
Retrosynthetic Analysis & Strategic Approach
The target molecule is an unsymmetrical biaryl carboxylic acid. A retrosynthetic disconnection across the biaryl C-C bond logically points to a cross-coupling strategy. The Suzuki-Miyaura reaction was selected as the most strategic approach due to the commercial availability of the required building blocks and the extensive body of literature supporting its use in large-scale synthesis.[4][5][6]
The chosen precursors are 4-bromo-3-fluorobenzoic acid and 4-acetylphenylboronic acid . This disconnection offers several advantages for scale-up:
-
Convergent Synthesis: Allows for the preparation and purification of both fragments independently before the key coupling step, improving overall process efficiency.
-
High Selectivity: The palladium-catalyzed coupling is highly selective for the desired C-C bond formation, minimizing byproduct generation.[2]
-
Process Robustness: The reaction conditions can be optimized to be tolerant of minor variations, which is crucial for manufacturing consistency.[4]
Process & Workflow Overview
The overall process involves the coupling reaction, followed by a carefully designed workup and purification sequence to remove the palladium catalyst and other process impurities, culminating in a final product that meets stringent purity specifications.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
4.1. Materials and Equipment
| Material | Grade | CAS No. | Supplier | Notes |
| 4-Bromo-3-fluorobenzoic acid | >98% | 153556-42-4 | Commercial | Limiting Reagent (1.0 equiv) |
| 4-Acetylphenylboronic acid | >97% | 201203-68-7 | Commercial | 1.2 equiv |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst | 14221-01-3 | Commercial | 0.01 equiv (1 mol%) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 584-08-7 | Commercial | 2.5 equiv |
| L-Cysteine | >98% | 52-90-4 | Commercial | Palladium Scavenger |
| 1,4-Dioxane | Anhydrous | 123-91-1 | Commercial | Reaction Solvent |
| Deionized Water | N/A | 7732-18-5 | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Commercial | Extraction Solvent |
| Hydrochloric Acid (HCl) | 2M Aq. | 7647-01-0 | Commercial | For pH adjustment |
| Brine (Saturated NaCl) | N/A | 7647-14-5 | In-house | |
| Anhydrous Sodium Sulfate | Granular | 7757-82-6 | Commercial | Drying Agent |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Heating/cooling circulator.
-
Separatory funnel (or equivalent for liquid-liquid extraction at scale).
-
Filtration apparatus (e.g., Büchner funnel or Nutsche filter).
-
Vacuum oven.
-
Standard laboratory glassware (oven-dried).
4.2. Safety Precautions
-
General: All operations should be conducted in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents: Palladium catalysts are toxic and may cause allergic skin reactions.[7] 1,4-Dioxane is a flammable liquid and potential carcinogen. Handle all chemicals according to their Safety Data Sheet (SDS).
-
Reaction: Suzuki reactions can be exothermic, especially at scale. Ensure controlled reagent addition and adequate cooling capacity. The reaction should be run under an inert atmosphere (nitrogen) to prevent catalyst degradation.[8]
4.3. Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is scrupulously dried to prevent side reactions.
-
Reagent Charging: To the reactor, charge 4-bromo-3-fluorobenzoic acid (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.01 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water (approx. 10 volumes relative to the limiting reagent). Sparge the resulting slurry with nitrogen for 30-45 minutes to remove dissolved oxygen, which is critical for catalyst stability and activity.[8]
-
Reaction: Begin stirring and slowly heat the reaction mixture to an internal temperature of 85-90 °C. Maintain this temperature and monitor the reaction progress by HPLC every 2 hours (a sample can be taken, quenched with water, acidified, extracted with EtOAc, and analyzed). The reaction is typically complete within 6-12 hours.
-
Cooling and Filtration: Once the reaction is complete (<1% starting material remaining), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues. Rinse the reactor and filter cake with a small amount of 1,4-dioxane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Aqueous Workup: Dilute the residue with ethyl acetate (10 vol) and water (10 vol). Stir vigorously. Separate the layers.
-
Palladium Scavenging: To the organic layer, add an aqueous solution of L-cysteine (0.2 equiv in 5 vol water). Stir the biphasic mixture vigorously for 2-3 hours at 40 °C. This step is crucial for removing residual palladium to levels acceptable for pharmaceutical intermediates.[4] Separate the layers and discard the aqueous phase.
-
Acidification & Extraction: Wash the organic layer with water (5 vol). Add 2M HCl to the aqueous phase from the initial workup until the pH is ~2-3. This will precipitate the carboxylic acid product. Extract the product back into the ethyl acetate layer. Combine all organic layers.
-
Final Wash and Dry: Wash the combined organic layer with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to achieve the desired purity.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until constant weight is achieved.
Catalytic Mechanism: Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Understanding this mechanism is key to troubleshooting and process optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity and purity, ensuring its suitability for preclinical evaluation.
| Test | Method | Specification | Typical Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms |
| Purity | HPLC (UV, 254 nm) | ≥ 98.5% | 99.2% |
| Identity | LC-MS | [M-H]⁻ matches theoretical | Conforms |
| Residual Palladium | ICP-MS | < 10 ppm | < 5 ppm |
| Residual Solvents | GC-HS | Per ICH Q3C | Meets specification |
| Yield | Gravimetric | Report | 85-92% (after recrystallization) |
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.10 (d, 2H), ~8.00 (d, 2H), ~7.95 (m, 2H), ~7.80 (t, 1H), 2.65 (s, 3H). (Note: Carboxylic acid proton may be broad or not observed). LC-MS (ESI⁻): Calculated for C₁₅H₁₀FO₃⁻: 257.06; Found: 257.1.
Conclusion
This application note details a robust and scalable process for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol emphasizes process control, safety, and effective purification strategies, including palladium scavenging, to deliver a high-purity final product. The described methodology is well-suited for producing multi-kilogram quantities required for comprehensive preclinical studies and further pharmaceutical development.
References
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction. ResearchGate. Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. Available at: [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
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- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(4-Acetylphenyl)-3-fluorobenzoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-Acetylphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering yield issues during this specific synthesis. The formation of this biaryl structure is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Low yields in this process can arise from a multitude of factors, from reagent stability to subtle mechanistic roadblocks. This document provides a structured, question-and-answer-based approach to diagnose and resolve these common challenges, grounded in established chemical principles and field-proven experience.
Initial Troubleshooting Workflow
Before diving into specific issues, it's beneficial to follow a logical diagnostic sequence. The following workflow outlines the primary areas to investigate when troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is extremely low, or I'm recovering only starting materials. What are the most fundamental issues to check first?
Answer: This scenario typically points to a failure in one of the core components of the reaction. Before exploring complex mechanistic issues, always validate the fundamentals.
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Inactive Catalyst: The palladium catalyst is the heart of the reaction. The active Pd(0) species is sensitive to oxygen and can be easily oxidized to an inactive state.[1]
-
Causality: The catalytic cycle requires Pd(0) to initiate oxidative addition with the aryl halide.[2] If the catalyst is oxidized (e.g., to Pd(II) oxides) or has been improperly stored, this crucial first step will not occur.
-
Troubleshooting:
-
Ensure the catalyst is added under a robust inert atmosphere (argon or nitrogen).
-
-
Reagent Quality & Purity:
-
Boronic Acid/Ester Degradation: Boronic acids are susceptible to degradation over time, particularly protodeboronation (replacement of the C-B bond with C-H) if exposed to moisture.[1] They can also form oligomeric anhydrides (boroxines), which can alter their reactivity.[4]
-
Troubleshooting: Use a fresh, high-purity boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[5]
-
-
Solvent Purity: Solvents, especially ethers like THF or dioxane, must be anhydrous and peroxide-free. Water content can interfere with the base and promote side reactions, while peroxides can degrade the catalyst.[1]
-
Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and inefficient activation of the boronic acid.[1] For bases like K₃PO₄, anhydrous forms are available and often preferred.
-
-
Inadequate Inert Atmosphere: This is one of the most common causes of failure. Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid.[6][7]
-
Troubleshooting: Ensure all solvents are rigorously degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged thoroughly with an inert gas, and the reaction should be maintained under a positive pressure of that gas throughout.[1]
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Q2: I'm observing a significant amount of a biaryl byproduct derived from the self-coupling of my boronic acid. How can I prevent this?
Answer: This side reaction is known as homocoupling . It is most often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6][7]
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Causality: While several mechanisms have been proposed, a common pathway involves the oxidation of the Pd(0) catalyst by O₂. The resulting Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product.
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents and the reaction headspace are completely free of oxygen. See the protocol below for a detailed degassing procedure.
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus the side reactions. In some cases, a carefully chosen ligand can disfavor the pathways leading to homocoupling.[6]
-
Controlled Reagent Addition: Adding the aryl halide before the boronic acid can sometimes help, ensuring the catalyst preferentially enters the cross-coupling cycle.
-
Caption: Common side reactions that reduce Suzuki coupling yield.
Q3: The reaction is slow and stalls before completion. How can I improve the rate and conversion?
Answer: A stalled reaction points to issues with the catalytic cycle's efficiency. The synthesis of this compound involves coupling partners with specific electronic properties (electron-withdrawing acetyl and carboxyl groups, and an electronegative fluorine) that can influence reactivity.[8] A systematic optimization of parameters is required.
-
Causality & The Suzuki-Miyaura Catalytic Cycle: The overall rate is determined by the slowest step in the cycle: Oxidative Addition, Transmetalation, or Reductive Elimination. Each step is influenced by the choice of catalyst, ligand, base, and solvent.[2] For electron-deficient aryl halides, oxidative addition is generally faster, but transmetalation can become rate-limiting.[5]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
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Optimization Strategy: Screen key parameters. A Design of Experiments (DoE) approach can be highly efficient, but a one-factor-at-a-time (OFAT) approach is also effective for initial troubleshooting.[9]
| Parameter | Options to Screen | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts | Pd(PPh₃)₄ is often used but can be sensitive. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand. Modern palladacycles are highly active and stable.[10] |
| Ligand | PPh₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃ | The choice is critical. Electron-rich, bulky phosphine ligands (like Buchwald's) often accelerate both oxidative addition and reductive elimination, which is beneficial for challenging substrates.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[2] K₃PO₄ and Cs₂CO₃ are stronger and often more effective for difficult couplings.[13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, 2-MeTHF | The solvent system must solubilize the reagents and facilitate interaction between the organic and aqueous phases (if used). Aprotic polar solvents like DMF can be effective but require high purity. |
| Temperature | Room Temp to 120 °C | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. Start around 80-100 °C and adjust as needed.[13] |
Detailed Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction System
-
Solvent Degassing: Choose one of the following methods.
-
Sparging (Good): Bubble argon or nitrogen gas through the solvent via a long needle for at least 30-60 minutes before use.
-
Freeze-Pump-Thaw (Best): Place the solvent in a robust flask with a stopcock. Freeze the solvent using liquid nitrogen. Apply a high vacuum for 5-10 minutes. Close the stopcock and thaw the solvent. You will see gas bubbles evolve. Repeat this cycle at least three times.
-
-
Reaction Vessel Setup:
-
Add your aryl halide, boronic acid/ester, and powdered base to a dry reaction flask equipped with a stir bar.
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with inert gas (argon or nitrogen). Repeat this "vac-fill" cycle 3-5 times.
-
Using a cannula or gas-tight syringe, add the degassed solvent to the flask.
-
Finally, add the catalyst and ligand (if separate) as solids quickly against a positive flow of inert gas, or as a solution in degassed solvent.
-
Maintain a positive pressure of inert gas (e.g., using a balloon or bubbler) throughout the entire reaction.
-
Protocol 2: General Procedure for Parameter Screening
This protocol is a starting point for the synthesis of this compound. It assumes the coupling of (4-acetylphenyl)boronic acid with a suitable 3-fluoro-4-halobenzoic acid derivative.
-
To a flame-dried reaction vial, add the 3-fluoro-4-halobenzoic acid (1.0 eq), (4-acetylphenyl)boronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium precatalyst (0.5–2 mol%) and ligand (1–4 mol%, as required by the catalyst).
-
Seal the vial and perform 3 vac-fill cycles with argon.
-
Add the degassed solvent (or solvent mixture) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C) for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Upon completion, cool the reaction, dilute with water, and acidify (e.g., with 1M HCl) to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo for purification.
References
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for....
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Sci-Hub.
- Journal of the American Chemical Society.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- National Institutes of Health.
- Benchchem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- Benchchem.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wikipedia. Suzuki reaction.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"minimizing homo-coupling byproducts in Suzuki reactions with fluorinated phenylboronic acids"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on challenges encountered when using fluorinated phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and minimize the formation of unwanted homo-coupling byproducts. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of biaryl byproduct derived from the homo-coupling of my fluorinated phenylboronic acid. What is the primary cause of this?
A1: The homo-coupling of boronic acids in Suzuki reactions is often attributed to the presence of molecular oxygen.[1][2] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes the coupling of two boronic acid molecules.[3][4] This is particularly prevalent with electron-deficient arylboronic acids, such as many fluorinated derivatives.[5][6] Additionally, if you are using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes be initiated by the homo-coupling of two boronic acid molecules.[3][4]
Q2: How does the choice of base influence the formation of homo-coupling byproducts?
A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[7][8][9] However, the strength and type of base can also impact side reactions. While a base is necessary, an excessively strong base or a high concentration of hydroxide ions can sometimes promote side reactions.[1][7] For sensitive substrates like fluorinated phenylboronic acids, weaker bases such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to find a balance between efficient cross-coupling and minimizing side reactions.[1][10]
Q3: Can the palladium catalyst and ligand selection help in minimizing homo-coupling?
A3: Absolutely. The choice of both the palladium source and the ligand is crucial. Using a pre-formed, air-stable Pd(0) precatalyst can be advantageous over generating Pd(0) in situ from a Pd(II) source, as it can bypass the initial reduction step that may involve homo-coupling.[1][3] Furthermore, sterically hindered and electron-rich phosphine ligands, such as SPhos, can promote the desired cross-coupling pathway by facilitating the reductive elimination step and stabilizing the catalytic intermediates.[6][11]
Q4: My reaction is sluggish and I'm still getting homo-coupling. Should I increase the temperature?
A4: While increasing the temperature can sometimes improve the rate of a sluggish reaction, it can also accelerate the rate of side reactions, including homo-coupling and protodeboronation.[11] A better approach is to first optimize other parameters such as the catalyst system, base, and solvent. If a temperature increase is necessary, it should be done incrementally while carefully monitoring the reaction profile for the formation of byproducts.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting Suzuki reactions involving fluorinated phenylboronic acids.
Problem 1: High Levels of Boronic Acid Homo-Coupling (>15%)
Potential Causes & Solutions:
-
Oxygen Contamination: This is the most common culprit.[1][2][12]
-
Troubleshooting Steps:
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Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method (at least three cycles).[1] A subsurface sparge with nitrogen prior to catalyst addition can be particularly effective.[12]
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Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Use Schlenk techniques or a glovebox if possible.[1]
-
Fresh Reagents: Use freshly opened and high-purity palladium catalysts and ligands. Older catalysts may have partially oxidized.
-
-
-
Pd(II) Precatalyst Reduction: The initial reduction of a Pd(II) precatalyst can consume the boronic acid to form the homo-coupled product.[3][4]
-
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or a palladacycle, to bypass the in situ reduction step.[1]
-
Use of a Reducing Agent: The addition of a mild reducing agent, like potassium formate, has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II).[12]
-
-
-
Reaction Kinetics Favoring Homo-Coupling: Electron-deficient fluorinated phenylboronic acids can be more prone to homo-coupling.[5][6]
-
Troubleshooting Steps:
-
Ligand Optimization: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the rate of oxidative addition and reductive elimination, favoring the cross-coupling pathway.[6][11]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homo-coupling reaction.
-
-
Problem 2: Low Yield of the Desired Cross-Coupled Product with Concurrent Homo-Coupling
Potential Causes & Solutions:
-
Suboptimal Base Choice: The base may not be effectively promoting the transmetalation step of the cross-coupling cycle.[7]
-
Troubleshooting Steps:
-
Base Screening: Screen a panel of bases. While strong bases can sometimes be detrimental, a base that is too weak may not be effective. Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base is often solvent-dependent.[1]
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Biphasic vs. Homogeneous Conditions: For some Suzuki reactions, a biphasic solvent system (e.g., toluene/water, dioxane/water) is beneficial.[4] Ensure vigorous stirring to maximize the interfacial area where the reaction often occurs.
-
-
-
Catalyst Inactivity or Decomposition: The catalyst may be inactive or decomposing under the reaction conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst in a known, reliable Suzuki reaction to confirm its activity.
-
Use a More Robust Precatalyst: Consider using modern, well-defined palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are often more stable and efficient.[3]
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-
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation for Fluorinated Phenylboronic Acids | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) or air-stable Pd(II) precatalysts with bulky ligands (e.g., SPhos Pd G3) | Minimizes homo-coupling during in situ reduction of Pd(II).[1][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes oxidative addition and reductive elimination, favoring cross-coupling.[6][11] |
| Base | Moderate inorganic bases (e.g., K₃PO₄, K₂CO₃) | Provides sufficient basicity for transmetalation without promoting excessive side reactions.[1][10] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF) often with a small amount of water | Anhydrous conditions can reduce protodeboronation; a co-solvent of water can sometimes be beneficial.[1][4] |
| Temperature | Start at moderate temperatures (e.g., 80-100 °C) and optimize as needed | Balances reaction rate with the potential for increased side reactions at higher temperatures.[11] |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homo-coupling.[1][2][12] |
Experimental Protocol: General Procedure for Minimizing Homo-Coupling
This protocol provides a robust starting point for Suzuki-Miyaura reactions with fluorinated phenylboronic acids.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inerting the System:
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent Addition:
-
Add a thoroughly degassed solvent (e.g., dioxane, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via a syringe.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography. The non-polar nature of the biaryl homo-coupling byproduct often allows for its separation from the more polar cross-coupled product.
-
Visualizing the Reaction Pathways
To better understand the competition between the desired cross-coupling and the undesired homo-coupling, the following diagrams illustrate the key mechanistic steps.
Caption: Troubleshooting decision tree for homo-coupling.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of acetone and other methyl ketones. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Li, Y., et al. (2021). Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling. Angewandte Chemie International Edition, 60(38), 20689-20695. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7490. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12866–12877. [Link]
-
Panda, N., & Jena, A. K. (2013). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Tetrahedron Letters, 54(23), 2956-2960. [Link]
-
Kantam, M. L., et al. (2006). The effect of various bases on the Suzuki coupling reaction. Journal of Molecular Catalysis A: Chemical, 252(1-2), 126-131. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]
-
James, T. D., & Sandanayake, K. R. A. S. (1995). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. Tetrahedron Letters, 36(21), 3749-3752. [Link]
-
Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Letters, 3(22), 3515–3517. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15473–15483. [Link]
-
Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]
-
Wallow, T. I., & Novak, B. M. (1991). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Journal of the American Chemical Society, 113(19), 7411–7412. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]
-
Bisht, R., et al. (2021). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Journal of the American Chemical Society, 143(31), 12056–12062. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
"optimizing reaction conditions for the synthesis of 4-fluorobenzoyl chloride"
Welcome to the technical support center for the synthesis of 4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the safe and efficient synthesis of this critical chemical intermediate.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-fluorobenzoyl chloride, a versatile compound used in the creation of pharmaceuticals and agrochemicals.[1][2] Common synthesis methods involve reacting 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).[3]
Issue 1: Low or No Yield of 4-Fluorobenzoyl Chloride
Question: I am getting a very low yield, or no product at all, in my synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid and thionyl chloride. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common frustration, but it can almost always be traced back to a few key experimental parameters. Let's break down the potential culprits and their solutions.
Causality and Solutions:
-
Reagent Quality and Stoichiometry:
-
Thionyl Chloride Purity: Thionyl chloride reacts violently with water.[4] If your thionyl chloride has been exposed to atmospheric moisture, it will have decomposed to sulfur dioxide and hydrogen chloride, rendering it ineffective. Always use a fresh bottle or a properly stored and sealed container of thionyl chloride.
-
4-Fluorobenzoic Acid Purity: Ensure your starting material is dry and of high purity (typically >98%).[5] The presence of water will consume the thionyl chloride.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using an excess of thionyl chloride (typically 1.5 to 3 equivalents) can drive the reaction to completion, especially if there are trace amounts of water present.[6]
-
-
Reaction Conditions:
-
Temperature: The reaction is often performed at reflux.[6] Insufficient heating can lead to a sluggish or incomplete reaction. Ensure your reaction mixture is reaching the appropriate temperature for the solvent used (e.g., refluxing chloroform or toluene).
-
Reaction Time: While the reaction can be relatively fast, ensure you are allowing sufficient time for completion. A typical reflux time is 2-4 hours, but monitoring by TLC or GC-MS is the best way to determine the endpoint.[6]
-
-
Catalyst:
-
DMF as a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent. A few drops are usually sufficient.[6]
-
Experimental Protocol: A Validated Starting Point
Here is a reliable, step-by-step protocol for the synthesis of 4-fluorobenzoyl chloride:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (filled with calcium chloride or another suitable drying agent).
-
Reagents: To the flask, add 4-fluorobenzoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., anhydrous toluene or chloroform).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature.
-
Catalyst: Add a catalytic amount of DMF (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The crude 4-fluorobenzoyl chloride can then be purified by vacuum distillation.[5][6]
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities by NMR/GC-MS analysis. What are the common side products and how can I minimize their formation?
Answer:
Impurity formation can compromise the quality of your 4-fluorobenzoyl chloride and affect downstream applications. Understanding the potential side reactions is key to prevention.
Common Impurities and Mitigation Strategies:
-
Unreacted 4-Fluorobenzoic Acid: This is the most common impurity and indicates an incomplete reaction.
-
Solution: As discussed in Issue 1, ensure you are using a sufficient excess of thionyl chloride, an adequate reaction temperature and time, and consider using a DMF catalyst.[6]
-
-
Anhydride Formation: 4-Fluorobenzoyl chloride can react with unreacted 4-fluorobenzoic acid to form the corresponding anhydride.
-
Solution: This is more likely to occur if the reaction is not driven to completion. Using a larger excess of the chlorinating agent and ensuring a homogenous reaction mixture can help minimize this side reaction.
-
-
Products from Solvent Reaction: Some solvents can react with thionyl chloride or the acyl chloride.
-
Solution: Use inert, anhydrous solvents such as toluene, chloroform, or dichloromethane. Avoid protic solvents or those with reactive functional groups.
-
Purification is Key:
Even with optimized conditions, minor impurities may be present. Vacuum distillation is the most effective method for purifying 4-fluorobenzoyl chloride.[5][6]
| Compound | Boiling Point |
| 4-Fluorobenzoyl chloride | ~193 °C at atmospheric pressure[2] |
| 4-Fluorobenzoic acid | ~251 °C at atmospheric pressure |
| Thionyl chloride | ~76 °C at atmospheric pressure[4] |
Note: Boiling points are approximate and will be lower under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 4-fluorobenzoic acid and thionyl chloride?
A1: The reaction proceeds through a nucleophilic acyl substitution mechanism.[7][8][9]
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[10]
-
A chloride ion is eliminated, and a proton transfer occurs to form a chlorosulfite intermediate. This converts the hydroxyl group into a much better leaving group.[8][10]
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[8][9]
-
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes to sulfur dioxide (SO₂) and another chloride ion.[10]
Caption: Mechanism of 4-fluorobenzoyl chloride synthesis.
Q2: What are the critical safety precautions when working with thionyl chloride?
A2: Thionyl chloride is a hazardous chemical that requires strict safety protocols.[4][11][12][13][14]
-
Corrosive and Toxic: It is highly corrosive to the skin, eyes, and respiratory tract.[4][12] Inhalation can be toxic and may cause pulmonary edema.[4][12]
-
Water Reactive: It reacts violently with water to produce toxic gases, including hydrogen chloride and sulfur oxides.[4][11]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or PVC), safety goggles, a face shield, and a lab coat.[4][12]
-
Handling: Handle with care to avoid contact and inhalation.[1] Ensure all glassware is dry to prevent violent reactions.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[11][12] Keep containers tightly sealed.
-
Spills: In case of a spill, do not use water. Use a dry absorbent material like sand or a universal binding agent.
Q3: Can I use other chlorinating agents besides thionyl chloride?
A3: Yes, other reagents can be used to synthesize acyl chlorides from carboxylic acids, each with its own advantages and disadvantages.[15]
-
Oxalyl Chloride ((COCl)₂): Highly reactive and efficient. The byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification. However, it is more expensive and also highly toxic and moisture-sensitive.
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that often gives high yields.[16] The solid byproduct, phosphoryl chloride (POCl₃), can sometimes be difficult to separate from the desired product.[15]
-
Phosphorus Trichloride (PCl₃): Another option, but it requires a 3:1 molar ratio of carboxylic acid to PCl₃. The byproduct is phosphorous acid (H₃PO₃).[15]
Caption: Common chlorinating agents for acyl chloride synthesis.
Q4: How can I effectively monitor the progress of my reaction?
A4: Monitoring the reaction is crucial for determining the optimal reaction time and avoiding the formation of byproducts from overheating or extended reaction times.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Take a small aliquot from the reaction mixture and quench it with a few drops of an alcohol, like methanol. This will convert the reactive 4-fluorobenzoyl chloride into the more stable methyl 4-fluorobenzoate. Spot the quenched sample alongside your starting 4-fluorobenzoic acid on a TLC plate. The disappearance of the starting material spot indicates the reaction is complete.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information. Prepare a quenched sample as described for TLC. The GC-MS analysis will show the disappearance of the starting material and the appearance of the ester derivative of your product.
-
In-situ Infrared (IR) Spectroscopy: If available, this technique can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride in real-time.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. r/Chempros. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Pathways of 4-Fluorobenzoyl Chloride. Retrieved from [Link]
-
YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]
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- 16. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
Technical Support Center: Addressing Catalyst Inactivity in Cross-Coupling Reactions of Fluorinated Aromatics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet formidable challenge in synthetic chemistry: catalyst inactivity during the cross-coupling of fluorinated aromatics. Due to the unique electronic properties imparted by fluorine, these substrates often present significant hurdles not encountered with other haloaromatics. This resource is designed to help you diagnose and solve these issues through a combination of frequently asked questions, detailed troubleshooting workflows, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Here we address common issues that arise during the cross-coupling of fluorinated aromatics. Understanding the underlying principles is the first step toward a successful reaction.
Q1: My reaction with an aryl fluoride is sluggish or has failed, but the same conditions work perfectly for the analogous aryl bromide. Why?
A1: This is a classic challenge rooted in the fundamental properties of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon in organic chemistry, making the oxidative addition step—the initial activation of the aryl halide by the catalyst (typically Pd(0) or Ni(0))—the rate-determining step and significantly more difficult compared to C-Br or C-I bonds.[1][2] To overcome this high activation barrier, the catalytic system must be highly active. This typically requires:
-
Electron-rich and bulky ligands: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or specific N-heterocyclic carbenes (NHCs) are essential.[3] They increase the electron density on the metal center, promoting oxidative addition, while their steric bulk facilitates the final reductive elimination step.
-
Higher temperatures: Increased thermal energy is often necessary to overcome the C-F activation barrier.
-
Nickel Catalysis: Nickel complexes are often more effective than palladium for activating C-F bonds due to their different electronic properties and reactivity profiles.[1][4][5]
Q2: My palladium catalyst turns black and precipitates from the solution. What is happening and how can I prevent it?
A2: The formation of palladium black (finely divided elemental palladium) is a visual indicator of catalyst decomposition and a common deactivation pathway. This occurs when the active L-Pd(0) species loses its supporting ligands and aggregates into inactive bulk metal. Several factors can cause this:
-
Ligand Degradation: At the high temperatures often required for C-F activation, phosphine ligands can degrade.
-
Oxidation: Trace oxygen in the reaction can oxidize the active Pd(0) to Pd(II), which can then be reduced to palladium black.
-
Unstable Intermediates: The catalytic cycle for fluorinated aromatics can involve intermediates that are prone to decomposition pathways that release the palladium from the ligand sphere.
Prevention Strategies:
-
Use Robust Ligands: Employ sterically hindered, electron-rich biarylphosphine ligands or NHC ligands known for their thermal stability.[3]
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and ensure all reagents are dry.[3] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.
-
Use Modern Precatalysts: Third-generation (G3) Buchwald precatalysts or PEPPSI-type catalysts are designed to generate the active L-Pd(0) species cleanly and efficiently at the start of the reaction, minimizing side reactions that can lead to aggregation.[6]
Q3: I'm observing significant protodefluorination or hydrodehalogenation side products. What causes this?
A3: Protodefluorination (replacement of -F with -H) is a common side reaction that consumes your starting material. It often points to issues with moisture or the stability of intermediates in the catalytic cycle. A key competing reaction is β-hydride elimination from the palladium-amido or -alkoxo intermediate, which can lead to hydrodehalogenation of the starting aryl halide.[7]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Using anhydrous bases like potassium phosphate (K₃PO₄) can be beneficial.[3]
-
Ligand Choice: The steric and electronic properties of the ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is a critical step.[8][9]
-
Base Selection: The choice of base is critical not only for the transmetalation step but also for catalyst stability.[3] A base that is too strong or has poor solubility can lead to side reactions. For Suzuki reactions, fluoride bases (e.g., KF, CsF) under anhydrous conditions can be highly effective.[2]
Troubleshooting Guides: A Symptom-Based Approach
This section provides a structured workflow for diagnosing and solving specific experimental problems.
Problem 1: Low to No Conversion
Your reaction stalls, leaving significant unreacted starting material. This is the most common failure mode and points directly to an inactive catalyst.
Caption: Troubleshooting workflow for low conversion.
-
Catalyst & Ligand Choice: The C-F bond's strength necessitates a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Inert Atmosphere: Oxygen irreversibly oxidizes and deactivates the Pd(0) catalyst. Water can lead to protodeboronation in Suzuki couplings or hydrolyze other reagents.[3]
-
Action: Degas your solvent thoroughly (freeze-pump-thaw or sparge with argon for at least 30 minutes). Ensure all solid reagents are dried under vacuum, and use oven-dried glassware.
-
-
Reaction Parameters:
-
Temperature: C-F activation often requires temperatures >100 °C. If your solvent's boiling point is too low, switch to a higher-boiling solvent like toluene, dioxane, or CPME.[3]
-
Base: The base's strength and solubility are critical. For Suzuki reactions, K₃PO₄ is a good starting point. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or NaOtBu is required.[3][10]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be effective, though optimizing other parameters is preferable.
-
| Ligand Class | Recommended Ligands | Key Features | Application Notes |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos, BrettPhos | Bulky, electron-rich. Promote both oxidative addition and reductive elimination.[3][9] | Excellent general ligands for Suzuki, Buchwald-Hartwig, and other couplings. Often the first choice for screening. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable metal complexes. Thermally robust. | Particularly effective in Ni-catalyzed reactions and for challenging substrates where phosphines may fail.[11][12] |
| Bidentate Phosphines | dppf, Xantphos | Chelating ligands that can offer different stability and reactivity profiles. | Can be effective, but modern monophosphine ligands often outperform them for difficult C-F activations.[4][5] |
| Caption: Comparison of common ligand classes for cross-coupling of fluorinated aromatics. |
Problem 2: Reaction Works, but is Irreproducible
A reaction that works one day but fails the next is often a sign of subtle variations in reagent quality or reaction setup.
Caption: Diagnostic workflow for irreproducible reactions.
-
Reagent Integrity:
-
Arylboronic Acids: Prone to decomposition (protodeboronation).[3] Store in a desiccator and use promptly after purchase. Consider using more stable boronic esters (e.g., pinacol esters).
-
Bases: Strong bases like NaOtBu or K₃PO₄ can be hygroscopic. Use a fresh bottle or dry the required amount in a vacuum oven before use.
-
Solvents: Anhydrous solvents can absorb atmospheric moisture over time. Use a freshly opened bottle or a solvent purification system.
-
-
Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to active Pd(0) can be inconsistent. This step can be influenced by the quality of the phosphine ligand or trace impurities.
-
Action: The most reliable solution is to use a modern, well-defined precatalyst. G3 and G4 Buchwald palladacycles are designed for rapid, clean, and stoichiometric activation, leading to more reproducible results.[6]
-
Experimental Protocol: General Procedure for Catalyst/Ligand Screening
When faced with a new or difficult fluorinated aromatic substrate, a systematic screening of catalysts, ligands, and conditions is the most efficient path to success.[8][9][13]
Objective: To identify the optimal catalyst system and conditions for a challenging cross-coupling reaction involving an aryl fluoride.
Methodology:
-
Array Setup: Prepare an array of 8-12 reaction vials (e.g., 2 mL microwave vials) in a glovebox or using Schlenk techniques.
-
Reagent Addition (Solids): To each vial, add the aryl fluoride (e.g., 0.1 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid, 0.15 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃ in toluene) and various ligands (e.g., SPhos, XPhos, PCy₃, etc., in toluene).
-
Using a micropipette, add the desired amount of catalyst (e.g., 2 mol % Pd) and ligand (e.g., 4.4 mol %) to each vial according to your screening plan. This method is more accurate than weighing small amounts of solids for each vial.
-
-
Solvent Addition: Add the degassed reaction solvent (e.g., 1.0 mL of toluene) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum heating block with vigorous magnetic stirring. Run the reactions for a set time (e.g., 12-24 hours).
-
Analysis:
-
After cooling, quench each reaction with a small amount of water.
-
Add an internal standard (e.g., dodecane).
-
Extract the mixture with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC or LC-MS to determine the conversion and yield for each set of conditions.
-
This systematic approach allows for the rapid identification of promising conditions, which can then be optimized on a larger scale.
References
- Screening of Ligands and Reaction Conditions a - ResearchGate.
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015-03-27). Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (2023-03-22). Available at: [Link]
-
Coligand role in the NHC nickel catalyzed C–F bond activation - PubMed Central - NIH. Available at: [Link]
-
Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling - NSF Public Access Repository. (2022-06-16). Available at: [Link]
-
Coligand role in the NHC nickel catalyzed C–F bond activation - RSC Publishing. Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available at: [Link]
-
Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes - ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024-09-04). Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022-12-15). Available at: [Link]
-
Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC - NIH. Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. (2021-02-19). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Available at: [Link]
-
C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23). Available at: [Link]
-
aryl fluoride cross‐coupling - ResearchGate. Available at: [Link]
-
Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016-08-01). Available at: [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. (2016-09-22). Available at: [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed. (2018-02-21). Available at: [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing. (2023-05-03). Available at: [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018-02-22). Available at: [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society. Available at: [Link]
-
The Evolution of Pd 0/Pd II-Catalyzed Aromatic Fluorination - PubMed. (2016-10-18). Available at: [Link]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
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- 12. Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
"improving the solubility of 4-(4-Acetylphenyl)-3-fluorobenzoic acid for biological assays"
Welcome, researchers. This guide is designed to serve as a dedicated resource for troubleshooting and resolving solubility challenges with 4-(4-Acetylphenyl)-3-fluorobenzoic acid in biological assay systems. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture media. Why is this happening?
This is a classic solubility problem known as "solvent-shift" precipitation. Your compound is highly soluble in a pure organic solvent like Dimethyl sulfoxide (DMSO), but its aqueous solubility is very low.[1][2] When you introduce the DMSO stock into your aqueous-based media or buffer, the DMSO disperses rapidly, and the local solvent environment around your compound shifts from organic to aqueous.[1] Since the compound is not soluble in water at that concentration, it crashes out of the solution, leading to the observed precipitation.[3][4]
Q2: What is the very first thing I should try to fix this precipitation issue?
The first and simplest approach is to optimize your stock solution and dilution strategy. The goal is to keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible to avoid toxicity, while ensuring the compound remains dissolved.
-
Create a High-Concentration Stock: Prepare the highest possible, fully-dissolved stock solution of your compound in 100% DMSO.[2] This allows you to add a very small volume to your assay, minimizing the solvent shift effect.
-
Optimize the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5] However, this must be determined experimentally for your specific cell line and assay. Always run a "vehicle control" with the same final DMSO concentration to assess its effect.
Q3: My compound has a carboxylic acid group. Can I use pH to improve its solubility?
Absolutely. This is an excellent strategy for ionizable compounds. This compound is a weak acid. By increasing the pH of the solution to be above its acid dissociation constant (pKa), you deprotonate the carboxylic acid (-COOH) to its much more water-soluble carboxylate salt form (-COO⁻).[6] For most carboxylic acids, adjusting the pH to 7.4 (physiological pH) is often sufficient to see a significant improvement in solubility.[7]
Q4: What are cyclodextrins, and can they help with my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble, hydrophobic molecules—like your compound—into their central cavity, forming a water-soluble "inclusion complex".[10][11] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility without chemically modifying the drug itself.[8][12] This is a powerful technique, especially when pH modification and co-solvents are not sufficient or are incompatible with the assay.
Troubleshooting Workflow: A Decision Guide
Navigating solubility issues requires a systematic approach. The following workflow provides a logical path from initial stock preparation to advanced formulation strategies.
Caption: A step-by-step decision tree for troubleshooting solubility.
Detailed Experimental Protocols
Protocol 1: High-Concentration DMSO Stock Preparation
This protocol outlines the standard procedure for preparing a concentrated stock solution, which is the foundation of all subsequent experiments.[13][14]
-
Weigh Compound: Accurately weigh 1-5 mg of this compound into a sterile, conical microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW=258.24 g/mol , add 38.7 µL of DMSO per 1 mg of compound).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a sonicating water bath for 5-10 minutes to facilitate dissolution.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubility Enhancement via pH Adjustment
This method leverages the acidic nature of the compound to increase its aqueous solubility.
-
Prepare Alkaline Buffer: Prepare a sterile buffer solution such as 50 mM Tris or PBS, and adjust the pH to 8.0 using 1 N NaOH.
-
Prepare pH-Adjusted Stock:
-
Weigh the desired amount of the compound into a sterile tube.
-
First, dissolve the compound in a minimal volume of DMSO (e.g., 10-20% of the final stock volume).
-
Slowly add the pH 8.0 buffer dropwise while vortexing to bring the solution to the final volume.
-
-
Observe: Check for any signs of precipitation. The resulting solution should be a clear, high-concentration stock in a buffered, co-solvent mixture.
-
Assay Dilution: When diluting this stock into your final assay medium (typically at pH 7.2-7.4), the compound should remain in its soluble, deprotonated state.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to create a drug-cyclodextrin inclusion complex to enhance solubility.[8][10]
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). Warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the cyclodextrin solution. A molar ratio of 1:1 to 1:5 (compound:cyclodextrin) is a good starting point.
-
Complexation: Mix the suspension vigorously. This is typically done by shaking or sonicating the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 24-48 hours.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains your compound complexed with HP-β-CD.
-
Quantification (Optional but Recommended): Determine the actual concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
Data Summary & Physicochemical Insights
Understanding the physicochemical properties of your molecule is key to troubleshooting. While specific experimental data for this compound is not widely published, we can infer its properties from its structure and related compounds.[15][16][17][18]
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Structure | Aromatic carboxylic acid | Possesses a hydrophobic biphenyl-like core and an ionizable acidic group. |
| Molecular Weight | ~258.24 g/mol [17] | Moderate molecular weight. |
| pKa (Predicted) | ~3.5 - 4.5 | The carboxylic acid will be mostly protonated (neutral, less soluble) at acidic pH and deprotonated (ionic, more soluble) at neutral to basic pH. |
| logP (Predicted) | > 3.0 | Indicates high lipophilicity and predicts poor aqueous solubility. |
| Primary Solvent | DMSO, DMF, Methanol, Ethanol | Highly soluble in polar aprotic and protic organic solvents.[16][19] |
| Aqueous Solubility | Very Low | Expected to be poorly soluble in water and neutral buffers. |
Co-Solvent Considerations for Biological Assays
When using co-solvents, it is critical to stay below the concentration that impacts your assay's biological system.
| Co-Solvent | Typical Final Concentration Limit | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Most common, but can induce cell stress or differentiation at higher concentrations.[5] |
| Ethanol | 0.1% - 1.0% (v/v) | Can have biological effects and may cause protein denaturation.[20] |
| Polyethylene Glycol (PEG 400) | 1% - 5% (v/v) | Generally well-tolerated but can increase solution viscosity. |
| Glycerol | < 5% (v/v) | Low toxicity but high viscosity can be problematic for automated liquid handlers. |
Visualizing the Mechanism: Cyclodextrin Inclusion
The diagram below illustrates the fundamental principle of how cyclodextrins enhance solubility.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
IJPBR. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
Biology LibreTexts. (2025). 12: Advance Solution Preparation. Retrieved from [Link]
-
ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 6. longdom.org [longdom.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
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- 10. scispace.com [scispace.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. sihaulichemicals.co.in [sihaulichemicals.co.in]
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- 17. usbio.net [usbio.net]
- 18. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 19. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Diazotization of Aminobenzoic Acid Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of diazotizing aminobenzoic acid esters. This process, while fundamental, is prone to several side reactions that can impact yield, purity, and safety. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction temperature rose above the recommended 0-5 °C. Why is this so critical, and what are the consequences?
A: Strict temperature control is arguably the most critical parameter in a diazotization reaction. The aryl diazonium salt intermediate is thermally unstable.[1][2] If the temperature rises, the diazonium group (a superb leaving group as N₂ gas) will be prematurely lost, leading to a cascade of undesirable side reactions.
Primary Consequences of Elevated Temperature:
-
Decomposition to Phenols: The most common issue is the hydrolysis of the diazonium salt to form the corresponding hydroxybenzoic acid ester (a phenol).[3][4] This reaction, sometimes called "Phenolverkochung" (cooking to yield phenols), involves the attack of water on the aryl cation formed after N₂ leaves.[3] This is a significant yield-reducing pathway and introduces a difficult-to-remove impurity.
-
Increased Rate of Other Side Reactions: Higher temperatures accelerate all reactions, including the formation of azo-coupled products and other decomposition pathways.
-
Safety Hazard: In concentrated solutions or upon isolation, diazonium salts can decompose explosively at elevated temperatures.[2][5] Maintaining a low temperature is a crucial safety measure.
Troubleshooting & Prevention:
-
Always use a well-maintained ice/salt bath to achieve temperatures between 0 and 5 °C.
-
Add the sodium nitrite solution slowly (dropwise) to the acidic solution of the aminobenzoic acid ester. This allows the heat generated by the exothermic reaction to dissipate effectively.[6]
-
Monitor the internal reaction temperature with a thermometer; do not rely solely on the bath temperature.
Q2: I'm observing an intense color change (yellow, orange, or red) and the formation of a precipitate early in the reaction. What is causing this?
A: This is a classic sign of azo coupling , where the newly formed electrophilic diazonium salt reacts with a nucleophilic species present in the flask. The most likely nucleophile is the unreacted starting material, the aminobenzoic acid ester.[7] This reaction forms a brightly colored diazoamino compound (a type of triazene), which is often insoluble.
Causality: This side reaction is highly pH-dependent. It occurs most readily in neutral, weakly acidic, or insufficiently acidic solutions.[7][8] If the concentration of acid is too low, a significant amount of the starting amine will be unprotonated and thus remain nucleophilic, ready to attack the diazonium salt.
Troubleshooting & Prevention:
-
Ensure Sufficient Acidity: Use a stoichiometric excess of strong acid (typically 2.5-3 equivalents). The first equivalent protonates the amino group, the second reacts with sodium nitrite to generate the required nitrous acid, and the excess maintains a low pH to suppress the coupling reaction by keeping the starting amine protonated and non-nucleophilic.[7]
-
Order of Addition: Add the sodium nitrite solution to the acidic amine solution. Never add the amine to a pre-mixed nitrous acid solution, as this creates localized areas of high amine concentration, favoring self-coupling.
Q3: My final product is significantly contaminated with a hydroxy- (phenolic) byproduct, even with good temperature control. What else could be the cause?
A: While temperature is the primary culprit for phenol formation, other factors can contribute, particularly those related to the inherent reactivity of your specific substrate and the reaction conditions.
Contributing Factors:
-
Substrate Susceptibility: The electronic nature and position of the ester group can influence the stability of the diazonium salt. For instance, the diazonium salt of anthranilic acid (2-aminobenzoic acid) and its esters are known to be particularly susceptible to hydrolysis.[9][10]
-
Prolonged Reaction Times: Diazonium salts have a limited lifespan in aqueous solution, even at 0-5 °C.[1] Letting the reaction stir for many hours or overnight before proceeding to the next step can lead to gradual decomposition and hydrolysis.
-
Excess Nitrous Acid: While a slight excess of nitrous acid is needed to ensure complete reaction, a large excess can sometimes promote side reactions, including nitration of highly activated aromatic rings.[10] It is standard practice to test for a slight excess with starch-iodide paper and then quench any significant excess with urea or sulfamic acid.[5]
Troubleshooting & Prevention:
-
Minimize Reaction Time: Once the diazotization is complete (indicated by a persistent positive starch-iodide test), proceed to the subsequent step (e.g., Sandmeyer reaction, coupling) without unnecessary delay.
-
Control Nitrite Addition: Use a stoichiometric amount of sodium nitrite.[5] Add it portion-wise or as a solution until a positive test on starch-iodide paper persists for a few minutes.[7]
-
Quench Excess Nitrite: After diazotization is complete, add a small amount of urea or sulfamic acid. These react with and neutralize the remaining nitrous acid, preventing it from causing side reactions in subsequent steps.
Q4: Does the choice of mineral acid (e.g., HCl vs. H₂SO₄) matter for avoiding side reactions?
A: Yes, the choice of acid can introduce its own set of side reactions, primarily due to the nucleophilicity of the counter-ion.
-
Hydrochloric Acid (HCl): The chloride ion (Cl⁻) is a moderate nucleophile. It can compete with the desired nucleophile in a subsequent step, leading to the formation of a chloro-substituted benzoic acid ester as a byproduct.[7] This is essentially an unintended Sandmeyer-type reaction. While often a minor pathway, it can be a problematic impurity.
-
Sulfuric Acid (H₂SO₄): The sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) anions are very poor nucleophiles. Therefore, using sulfuric acid minimizes the risk of incorporating the counter-ion into the aromatic ring.[7] For this reason, H₂SO₄ is often the preferred acid when the goal is to replace the diazonium group with a non-halide nucleophile (like in the synthesis of phenols or for certain coupling reactions).
Recommendation:
-
If your subsequent step is a Sandmeyer reaction to introduce a chloride (e.g., using CuCl), then HCl is the logical choice.
-
For most other transformations, such as hydrolysis to a phenol or azo coupling reactions, using sulfuric acid is generally recommended to avoid the formation of chlorinated byproducts.[11]
Summary of Common Issues & Solutions
| Observed Issue | Probable Cause(s) | Recommended Solution(s) | Key Parameters to Control |
| Low Yield of Desired Product | • Temperature too high, causing decomposition.[2] • Insufficient acid, leading to azo coupling. • Incomplete diazotization. | • Maintain internal temperature at 0-5 °C. • Use 2.5-3 equivalents of strong acid. • Ensure slow nitrite addition until a persistent positive starch-iodide test. | Temperature, pH, Stoichiometry |
| Formation of Colored Precipitate | • Azo coupling between diazonium salt and unreacted amine. | • Ensure sufficient excess acid (pH < 2). • Add nitrite solution to the acidic amine solution, not the other way around. | pH, Order of Addition |
| Phenolic Impurities in Product | • Reaction temperature exceeded 5 °C.[4] • Extended time in the diazotization stage. • Substrate is inherently sensitive to hydrolysis.[10] | • Strict temperature control (0-5 °C). • Proceed to the next step promptly after diazotization is complete. • Consider non-aqueous methods for sensitive substrates. | Temperature, Time |
| Reaction Foams Violently / Runaway | • Rapid addition of sodium nitrite. • Temperature too high, causing rapid N₂ evolution.[6] | • Add sodium nitrite solution slowly and dropwise . • Ensure efficient cooling and stirring. • Never perform the reaction at a large scale without prior thermal hazard assessment. | Rate of Addition, Temperature |
Visualized Reaction & Troubleshooting Workflows
Here are two diagrams to help visualize the chemical pathways and a logical troubleshooting process.
Protocol: Diazotization of Ethyl 4-Aminobenzoate
This protocol is designed as a self-validating system, incorporating checks to minimize side reactions.
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Starch-iodide test paper
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Amine Solution:
-
In a 250 mL beaker equipped with a magnetic stirrer, combine 50 mL of deionized water and carefully add 10 mL of concentrated H₂SO₄. Cool this solution to below 10 °C in an ice bath.
-
Slowly add 8.25 g (0.05 mol) of ethyl 4-aminobenzoate to the cold acid solution with stirring. The amine salt may precipitate, which is normal. Cool the resulting slurry to 0-5 °C using an ice/salt bath.
-
Causality Check: Preparing a cold, acidic solution of the amine ensures it is fully protonated and ready for diazotization, minimizing the chance of self-coupling. [7]
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve 3.6 g (0.052 mol, ~1.05 eq) of sodium nitrite in 20 mL of deionized water. Cool this solution in an ice bath.
-
-
Diazotization:
-
Maintain the amine slurry's internal temperature between 0 and 5 °C.
-
Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. The amine salt should gradually dissolve as the soluble diazonium salt forms.
-
Causality Check: Slow, dropwise addition is crucial to control the reaction's exotherm and prevent localized heating, which would cause decomposition to phenols. [6]
-
-
Monitoring for Completion:
-
After about two-thirds of the nitrite solution has been added, begin testing for excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of moist starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.
-
Continue adding the remaining nitrite solution until the blue-black color persists for at least 2-3 minutes after the last addition. This confirms the reaction is complete.
-
Causality Check: This test prevents the significant under- or over-addition of the diazotizing agent. A slight, persistent excess ensures all the amine has reacted. [5]
-
-
Quenching Excess Nitrous Acid:
-
Once the reaction is complete, add a small amount of urea (~0.5 g) in portions until the mixture no longer gives a positive test with starch-iodide paper. You will see some bubbling (N₂, CO₂) as the urea reacts with the excess HNO₂.
-
Causality Check: This step removes the reactive nitrous acid, preventing it from interfering with subsequent reactions or causing unwanted side reactions like nitration. [10]
-
-
Use of Diazonium Salt Solution:
-
The resulting clear, cold solution of ethyl 4-carboxybenzenediazonium sulfate is now ready for the next step (e.g., hydrolysis, Sandmeyer reaction, or azo coupling).
-
Crucially, use this solution promptly. Do not store it, as decomposition will occur even at low temperatures. [1]
-
References
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
DeTar, D. F., & Ballentine, A. R. (1956). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society, 78(16), 3916–3920. [Link]
-
Multiple Authors. (2017). How is phenol prepared from aniline? Quora. [Link]
-
DeTar, D. F., & Kosuge, T. (1958). The Mechanisms of Diazonium Salt Reactions. II. A Redetermination of the Rates of the Thermal Decomposition of Six Diazonium Salts in Aqueous Solution. Journal of the American Chemical Society, 80(22), 6072-6077. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Chemical Society of Japan. (2021). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). J-STAGE. [Link]
-
Vedantu. (2024). Why is Diazotization done at Low Temperature. [Link]
-
Unknown. (n.d.). Phenol Synthesis Part II. [Link]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. [Link]
-
Not Voodoo. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]
-
Multiple Authors. (2019). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Quora. [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
-
Allen. (n.d.). What product is formed when aniline is first diazotised and then reacted with phenol in the alkaline medium?[Link]
-
Reddit User Discussion. (2023). Conversion of an aniline to a phenol through the diazonium salt. r/Chempros. [Link]
-
Chen, J. R. (2018). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
Unknown. (2020). DIAZONIUM SALTS. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Unknown. (n.d.). P-Aminobenzoic Acid Diazotization. Scribd. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
Sources
- 1. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 10. scirp.org [scirp.org]
- 11. scribd.com [scribd.com]
Technical Support Center: Troubleshooting TLC Analysis of Fluorinated Benzoic Acid Derivatives
Welcome to the technical support center for the analysis of fluorinated benzoic acid derivatives. These compounds are pivotal in modern drug discovery, largely due to the unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability and binding affinity.[1] However, these same properties, combined with the inherent acidity of the carboxyl group, can introduce specific challenges in thin-layer chromatography (TLC). This guide provides in-depth, field-proven solutions to common issues encountered during the TLC analysis of these molecules, moving beyond simple steps to explain the underlying chemical principles.
Section 1: Troubleshooting Common TLC Problems
This section addresses the most frequent issues researchers face. Each answer provides a diagnosis of the probable cause and a detailed, validated protocol for resolution.
Q1: Why is my spot streaking vertically instead of forming a compact circle?
Streaking is the most common problem when analyzing acidic compounds on standard silica gel plates. It indicates a dysfunctional equilibrium between the analyte, the stationary phase, and the mobile phase.
-
Primary Cause: Strong Acid-Base Interactions The root cause is an aggressive interaction between your acidic analyte and the stationary phase. Standard silica gel (SiO₂) is slightly acidic due to the presence of silanol groups (Si-OH).[2] The carboxylic acid of your benzoic acid derivative can deprotonate, forming a carboxylate anion. This charged species binds very strongly and non-uniformly to the polar silanol groups, causing it to "drag" or streak up the plate rather than moving as a discrete band.[3][4][5][6]
-
Solution: Suppress Ionization with an Acidified Mobile Phase To achieve a sharp, well-defined spot, you must prevent the deprotonation of your benzoic acid. This is accomplished by adding a small amount of a volatile acid to your mobile phase. The excess protons (H⁺) in the eluent push the equilibrium back towards the neutral, protonated carboxylic acid, which interacts more predictably with the silica gel.[4][5][7]
Experimental Protocol: Mobile Phase Modification
-
Prepare your initial mobile phase (eluent), for example, a 7:3 mixture of Hexane:Ethyl Acetate.
-
To this mixture, add 0.5% to 1% glacial acetic acid or formic acid. (e.g., for 10 mL of eluent, add 50-100 µL of acetic acid).
-
Thoroughly mix the acidified eluent.
-
Use this modified mobile phase to develop your TLC plate. The streaking should be significantly reduced or eliminated.
-
-
Secondary Cause: Sample Overloading Applying too much sample to the baseline can saturate the stationary phase at the origin.[5][8][9] The mobile phase cannot effectively dissolve and transport the entire concentrated spot, leading to a "tail" that streaks upwards.[6][9][10]
-
Solution: Dilute and Spot Carefully
-
Ensure your sample concentration is appropriate (typically 1-2 mg/mL).
-
When spotting, use a fine capillary tube and apply the sample in small, repeated applications to the same point, allowing the solvent to evaporate completely between each application.[8] This creates a very small, concentrated starting spot with a diameter no larger than 1-2 mm.[7]
-
Q2: My spot isn't moving from the baseline (Rf ≈ 0). What should I do?
This is a classic sign that your mobile phase is not polar enough to displace your polar analyte from the highly polar silica gel stationary phase.[11][12] The analyte remains adsorbed at the origin.
-
Cause: Insufficient Eluent Strength (Polarity) The mobile phase must compete with the stationary phase for the analyte. For polar compounds like benzoic acids, a sufficiently polar eluent is needed to move the compound up the plate.[13]
-
Solution: Systematically Increase Mobile Phase Polarity Increase the proportion of the more polar solvent in your eluent mixture. For a Hexane:Ethyl Acetate system, you would increase the relative amount of ethyl acetate.
Step-by-Step Adjustment:
-
Start: If a 9:1 Hexane:EtOAc system resulted in Rf = 0.
-
Adjust: Try an 8:2, then a 7:3, and then a 5:5 mixture.
-
Goal: Aim for an Rf value between 0.3 and 0.7 for the best separation and resolution.[12] If ethyl acetate is not strong enough, switch to a more polar solvent like methanol in a dichloromethane or ethyl acetate-based system.
-
Q3: My spot is running with the solvent front (Rf ≈ 1). How do I fix this?
This is the opposite problem: your mobile phase is too polar. The analyte is highly soluble in the eluent and has very little affinity for the stationary phase, so it travels up the plate with the solvent front.[12]
-
Cause: Excessive Eluent Strength (Polarity) The eluent is too effective at dissolving and carrying your compound, preventing the necessary interactions with the silica gel that lead to separation.
-
Solution: Systematically Decrease Mobile Phase Polarity Decrease the proportion of the polar solvent in your mixture. For a 1:1 Hexane:Ethyl Acetate system, you would increase the relative amount of hexane.
Step-by-Step Adjustment:
-
Start: If a 1:1 Hexane:EtOAc system resulted in Rf ≈ 1.
-
Adjust: Try a 3:1, then a 5:1, and then a 9:1 mixture of Hexane:EtOAc.
-
Observe: Continue adjusting until the Rf value falls within the optimal 0.3-0.7 range.
-
| Common Solvents (Increasing Polarity) | Typical Mobile Phase Systems for Acids | Modifier |
| Hexane / Heptane | Hexane : Ethyl Acetate | ~1% Acetic Acid |
| Toluene | Dichloromethane : Methanol | ~1% Acetic Acid |
| Dichloromethane (DCM) | Toluene : Acetone | ~1% Acetic Acid |
| Diethyl Ether | Ethyl Acetate : Butanol : Acetic Acid : Water | (EBAW system)[14] |
| Ethyl Acetate (EtOAc) | ||
| Acetone | ||
| Methanol (MeOH) | ||
| Table 1: Recommended mobile phase systems and solvent polarity reference. |
Q4: I can't see my spots after developing the plate. What are the best visualization methods?
Fluorinated benzoic acid derivatives are usually colorless. Visualization requires specific techniques that exploit their chemical structure.
-
Method 1: UV Light (Non-Destructive) This should always be the first method you try. Commercial TLC plates (designated with F₂₅₄) contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[15][16] The aromatic ring in your benzoic acid derivative will absorb this UV light, preventing the indicator from fluorescing. This phenomenon, known as "fluorescence quenching," makes your compound appear as a dark purple or black spot against a glowing green background.[16][17][18]
-
Method 2: Iodine Vapor (Semi-Destructive, General Purpose) If your compound is not UV-active, iodine is an excellent general-purpose visualizing agent. Most organic compounds will reversibly absorb iodine vapor to form colored complexes, which appear as brown or yellow spots.[15][17] Simply place the developed plate in a sealed chamber with a few crystals of iodine until spots appear. The spots will fade over time, so circle them with a pencil immediately.[17]
-
Method 3: pH Indicator Stain (Specific for Acids) This is a highly effective and specific method for acidic compounds. A bromocresol green stain will undergo a color change in the presence of an acid.
Experimental Protocol: Bromocresol Green Stain
-
Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns from yellow to blue.
-
Application: Briefly dip the developed TLC plate into the stain solution or spray it evenly.
-
Visualization: Acidic compounds, like your benzoic acid derivative, will appear as distinct yellow spots on a blue background.[15]
-
| Visualization Method | Principle | Best For | Pros | Cons |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic / Conjugated Compounds | Non-destructive, fast, easy | Not all compounds are UV-active |
| Iodine Vapor | Complex Formation | Most Organic Compounds | General purpose, simple | Spots are temporary, semi-destructive |
| Bromocresol Green | pH-dependent Color Change | Acidic Compounds (pKa < 5) | Highly specific, high contrast | Destructive, stain can be messy |
| Potassium Permanganate | Oxidation | Alkenes, Alcohols, Aldehydes | General, high contrast | Destructive, aromatic rings are often unreactive |
| Table 2: Summary of recommended visualization techniques. |
Section 2: Advanced Troubleshooting & FAQs
Q5: How does the fluorine substituent affect the TLC behavior compared to a non-fluorinated benzoic acid?
The effect of fluorine is multifaceted and goes beyond a simple polarity argument.
-
Increased Acidity: Fluorine is a highly electronegative, electron-withdrawing group. Its presence on the benzene ring increases the acidity (lowers the pKa) of the carboxylic acid. A more acidic compound may interact more strongly with the silica gel, potentially decreasing the Rf value if the mobile phase is not properly acidified.
-
Altered Polarity: While the C-F bond is highly polar, the overall molecular polarity can be subtly changed. In some cases, particularly in reversed-phase chromatography, fluorinated compounds show unique retention behaviors, suggesting "fluorous" interactions are at play.[19][20] On normal-phase silica TLC, the dominant interaction is still with the carboxylic acid, but the fluorine atoms modulate the overall electron density and hydrogen bonding capability of the molecule, leading to Rf values that may differ from their non-fluorinated analogs.
Q6: I suspect my compound is decomposing on the silica plate. How can I confirm and prevent this?
Silica gel's acidic nature can catalyze the degradation of sensitive compounds.[7][9] This may appear as streaking or the emergence of new spots during development.
-
Diagnosis with 2D TLC A two-dimensional (2D) TLC experiment is the definitive way to check for on-plate stability.[11][14]
Experimental Protocol: 2D TLC
-
Take a square TLC plate and spot your compound in one corner, about 1 cm from each edge.
-
Develop the plate as usual. After development, remove the plate and let it dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same mobile phase.
-
Visualize the plate. If the compound is stable, all spots will appear on the diagonal. If new spots appear "off-diagonal," it indicates that the original compound has decomposed into new substances during the chromatographic process.[9][11][14]
-
-
Solution: Change the Stationary Phase If instability is confirmed, the best solution is to switch to a less reactive stationary phase.
-
Neutral Alumina (Al₂O₃): Alumina plates are available in acidic, basic, and neutral forms.[21] A neutral alumina plate is an excellent alternative to mitigate acid-catalyzed decomposition.[6]
-
Reversed-Phase (C18): Reversed-phase TLC plates use a nonpolar stationary phase (like silica gel with long alkyl chains bonded to it) and a polar mobile phase (like methanol/water).[21] This completely changes the separation mechanism and can prevent degradation.
-
Q7: How do I choose a starting solvent system for a new fluorinated benzoic acid derivative?
A systematic approach is key. Don't rely on random guessing.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]
-
Peshoff, B. (2012). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Spangenberg, B. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate. Retrieved from [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Retrieved from [Link]
-
Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]
-
Sherma, J. (2000). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]
-
Poole, C. F., & Belay, M. T. (1991). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide. Retrieved from [Link]
-
ResearchGate. (2012). In which situation/case would we need to adjust the pH of the mobile phase in TLC?. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Brainly. (2022). Why did benzoic acid show a smaller Rf value than 9-fluorenone in the TLC result?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Retrieved from [Link]
-
Lab-Training.com. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Reddit. (2025). TLC Issues. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. Retrieved from [Link]
-
University of York. (n.d.). Issues. Retrieved from [Link]
-
PubMed. (2017). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
-
Los Angeles City College. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]
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Technical Support Center: Optimizing Solvent Systems for the Crystallization of 4-(4-Acetylphenyl)-3-fluorobenzoic acid
Welcome to the technical support center for optimizing the crystallization of 4-(4-Acetylphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in fundamental scientific principles to empower you with the knowledge to make informed decisions and achieve reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the crystallization of this compound.
Q1: My compound, this compound, is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates poor solubility, a common challenge. First, ensure your starting material is pure, as impurities can significantly alter solubility.[1][2] this compound, an aromatic carboxylic acid, generally exhibits moderate to good solubility in polar organic solvents.[3][4]
-
Initial Solvent Selection: Based on the structure, which includes a carboxylic acid and a ketone group, good starting points for solvents are alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[5][6][7]
-
Solvent Mixtures: If single solvents fail, a solvent mixture (binary or tertiary system) can be highly effective.[8][9][10] The goal is to find a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The crystallization is then induced by the controlled addition of the anti-solvent.[11][12][13][14]
-
Solubility Testing: Before proceeding with a large-scale crystallization, perform small-scale solubility tests with a variety of solvents across different polarity ranges.
Q2: The compound dissolves, but no crystals form upon cooling. What are the likely causes and solutions?
A2: This is a classic case of either the solution not being sufficiently supersaturated or kinetic barriers preventing nucleation.
-
Insufficient Supersaturation: You may have used too much solvent.[15] To address this, you can either slowly evaporate some of the solvent or, if using a solvent mixture, carefully add more anti-solvent.
-
Inducing Nucleation: If the solution is supersaturated but crystals are not forming, nucleation can be induced by:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[15]
-
Seeding: Introducing a tiny crystal of this compound from a previous successful crystallization can act as a template for crystal growth.
-
Q3: My crystallization yields an oil or an amorphous solid instead of crystals. How can I fix this?
A3: "Oiling out" or the formation of an amorphous solid often occurs when the solution is cooled too quickly or when the supersaturation level is too high.[15]
-
Slower Cooling: A slower, more controlled cooling rate allows molecules more time to orient themselves into an ordered crystal lattice.[16][17] Consider allowing the solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator.
-
Reduce Supersaturation: This can be achieved by using slightly more of the "good" solvent or by reducing the amount of anti-solvent added. The goal is to approach the point of supersaturation more gradually.
-
Solvent Choice: The choice of solvent can also influence this. Some solvents may have a stronger affinity for the solute, hindering its ability to form a crystal lattice. Experimenting with different solvent systems is recommended.
Q4: The resulting crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?
A4: Crystal size and morphology are influenced by the rates of nucleation and crystal growth.[18] Fine needles often result from rapid nucleation and slow growth.
-
Optimize Cooling Rate: A slower cooling profile can favor crystal growth over nucleation, leading to larger crystals.[19][20]
-
Solvent System Modification: The solvent system plays a crucial role. A solvent that provides moderate solubility, allowing for a slower approach to supersaturation, often yields better crystals.
-
Stirring: Gentle agitation during crystallization can sometimes improve crystal size by ensuring a uniform concentration and temperature throughout the solution. However, vigorous stirring can lead to secondary nucleation and smaller crystals.
II. Troubleshooting Guide: Deeper Dives into Complex Issues
This section provides a more detailed, structured approach to resolving persistent crystallization problems.
Problem 1: Poor Crystal Yield
-
Symptom: After filtration and drying, the mass of the recovered crystalline product is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Excessive Solubility in Mother Liquor | The compound may be too soluble in the chosen solvent system at the filtration temperature. To address this, ensure the solution is thoroughly cooled before filtration. You can also try adding a small amount of a suitable anti-solvent just before filtration to crash out more product. |
| Premature Crystallization During Hot Filtration | If you are performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to keep the compound dissolved.[15] |
| Incomplete Crystallization | The crystallization process may not have been allowed to proceed to completion. Ensure you allow sufficient time for crystallization at the final cooling temperature. |
Problem 2: Polymorphism and Inconsistent Crystal Forms
-
Symptom: The crystallization process yields different crystal forms (polymorphs) with varying physical properties (e.g., melting point, solubility) in different batches, even with seemingly identical procedures.[21][22][23][24][25]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Solvent System Variations | The choice of solvent can have a profound impact on which polymorphic form crystallizes. A systematic screening of various solvents and solvent mixtures is essential to identify conditions that consistently produce the desired polymorph. |
| Cooling Rate and Supersaturation Level | The rate of cooling and the degree of supersaturation can influence the nucleation of different polymorphs. A controlled and reproducible cooling profile is critical for consistency. |
| Presence of Impurities | Even trace amounts of impurities can act as templates for the nucleation of a specific polymorph or inhibit the formation of another.[26][27][28] Ensure the purity of your starting material. |
Problem 3: Difficulty in Scaling Up the Crystallization Process
-
Symptom: A crystallization procedure that works well on a small scale (milligrams to grams) fails to produce the same quality or yield when scaled up.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Heat and Mass Transfer Issues | In larger vessels, temperature and concentration gradients can occur, leading to non-uniform supersaturation and crystallization.[18] Ensure efficient and appropriate stirring for the vessel size to maintain homogeneity. The cooling rate may also need to be adjusted to account for the larger volume. |
| Surface Area to Volume Ratio | The surface area of the crystallization vessel relative to the volume of the solution changes upon scale-up. This can affect nucleation rates, as the vessel walls can act as nucleation sites. |
| Mixing Dynamics in Anti-Solvent Addition | When using an anti-solvent, the rate and method of addition become more critical at a larger scale to avoid localized high supersaturation, which can lead to the formation of fine particles or oils.[11] |
III. Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a methodical approach to identifying a suitable solvent system for the crystallization of this compound.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Small vials or test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of this compound (e.g., 10-20 mg) into several separate vials.
-
To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.
-
If the solid does not dissolve at room temperature, gently heat the vial and continue adding the solvent dropwise until the solid dissolves.
-
Allow the vials that required heating to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe the vials for crystal formation. An ideal single solvent for cooling crystallization will dissolve the compound when hot but show poor solubility when cold.
-
For anti-solvent crystallization, select a "good" solvent in which the compound is highly soluble. Dissolve the compound in a minimal amount of this solvent.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Workflow for Troubleshooting Crystallization Issues
The following diagram illustrates a logical workflow for addressing common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
IV. References
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
-
Chen, J., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
-
Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications.
-
Lee, E. S. (2014). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. Journal of Pharmaceutical Investigation, 44(3), 201-216.
-
Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Ingenta Connect.
-
Zhang, Y., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Bernstein, J. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
-
Patel, H., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Research Journal of Pharmacy and Technology.
-
Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube.
-
RM@Schools. (n.d.). Antisolvent Crystallization.
-
Kumar, S., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of Materials Science: Materials in Medicine, 33(8), 75.
-
Rogers, T. L., & Henson, M. A. (2011). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes, 44(1), 33-38.
-
McPherson, A. (2016). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(Pt 1), 2-17.
-
Wang, Y., et al. (2019). Impact of impurities on crystal growth. Nature Communications, 10(1), 1-7.
-
Wang, Y., et al. (2019). Impact of impurities on crystal growth. ResearchGate.
-
Acevedo, D., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1836-1850.
-
Neway AeroTech. (n.d.). How can cooling rates during solidification help prevent recrystallization?
-
Adnan, M. A., & Samad, N. A. (2023). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. ResearchGate.
-
Chemistry For Everyone. (2023). How Does Cooling Rate Affect Polymer Crystallization? YouTube.
-
Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Guide for crystallization. (n.d.).
-
Lee, S. D., et al. (2015). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
-
The Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
Achenie, L. E. K., & Gani, R. (2004). Solvent design for crystallization of carboxylic acids. ResearchGate.
-
Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid.
-
SOP: CRYSTALLIZATION. (n.d.).
-
Lee, S. D., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. Google Patents.
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Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
-
ChemicalBook. (2023). 4-Fluorobenzoic acid.
-
Arshad, M. N., et al. (2015). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o775–o776.
-
Chem-Impex. (n.d.). 4-Fluorobenzoic acid.
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid.
-
Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
-
Juskelis, D., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4085.
-
PubChem. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
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Validation & Comparative
"comparative analysis of the biological activity of 4-fluorobenzoic acid isomers"
A Comparative Analysis of the Biological Activity of 4-Fluorobenzoic Acid Isomers: A Technical Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular modification can yield profound differences in biological activity. The substitution of a single fluorine atom on a benzene ring, a common strategy to enhance pharmacological properties, exemplifies this principle.[1] This guide provides a comprehensive comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. While these compounds are often utilized as intermediates in the synthesis of more complex molecules, understanding their inherent properties and the activities of their derivatives is crucial for rational drug design.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the physicochemical properties, known biological activities of their derivatives, and the experimental protocols necessary for their evaluation.
The Critical Role of Isomerism: A Physicochemical Comparison
The position of the fluorine atom on the benzoic acid ring dramatically influences the molecule's electronic and steric properties, which in turn dictates its acidity, lipophilicity, and potential for biological interactions.[4] A summary of the key physicochemical properties of the three isomers is presented below.
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| CAS Number | 445-29-4[5] | 455-38-9 | 456-22-4[6] |
| Molecular Formula | C₇H₅FO₂[7] | C₇H₅FO₂[8] | C₇H₅FO₂[6] |
| Molar Mass ( g/mol ) | 140.11[7] | 140.11[8] | 140.11[6] |
| Melting Point (°C) | 126[9] | 123[10] | 182-184[11] |
| pKa | 3.27[5][9] | 3.86[10] | 4.14[4] |
| logP | 1.856[9] | 2.163[10] | 2.1[12] |
| Water Solubility | 7.2 g/L[13] | Very soluble[10][14] | Very slightly soluble in cold water[11][15] |
The most notable difference among the isomers is their acidity (pKa). 2-fluorobenzoic acid is the strongest acid due to the "ortho effect," where the proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, stabilizing the resulting carboxylate anion.[4] This enhanced acidity can lead to stronger interactions with biological targets.[4] In the para-isomer, the fluorine atom's electron-donating resonance effect partially counteracts the inductive effect, resulting in a weaker acid compared to the ortho-isomer.[4] The meta position is least affected by these electronic effects, leading to an acidity closer to that of benzoic acid.[4]
Comparative Biological Activities: A Focus on Derivatives
Direct comparative studies on the biological activities of the parent 2-, 3-, and 4-fluorobenzoic acids are limited in publicly available literature. However, extensive research has been conducted on their derivatives, revealing distinct therapeutic potential for each isomeric scaffold.
2-Fluorobenzoic Acid: A Scaffold for Anti-Inflammatory Agents
Derivatives of 2-fluorobenzoic acid are frequently investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] The increased acidity of the ortho-isomer may contribute to stronger binding to the active site of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4]
3-Fluorobenzoic Acid: A Source of Anticancer and Antimicrobial Agents
While less studied than the other isomers, derivatives of 3-fluorobenzoic acid have shown promise in oncology and infectious disease research.[16] Certain morpholide derivatives and their analogs have demonstrated notable anticancer and antimicrobial activities.[16] The unique electronic and steric profile of the meta-substituted ring can be leveraged to achieve selectivity for specific biological targets.[4]
4-Fluorobenzoic Acid: A Precursor for Antimicrobial and Antifungal Compounds
4-Fluorobenzoic acid is a key intermediate in the synthesis of various agrochemicals, including fungicides.[17] Furthermore, its hydrazide derivatives have been synthesized and evaluated as potential antimicrobial agents.[18] The para-substitution pattern often leads to improved metabolic stability in drug candidates.[4]
Experimental Protocols for Biological Activity Assessment
To facilitate a direct and reliable comparison of the biological activities of fluorobenzoic acid isomers and their derivatives, standardized experimental protocols are essential. The following sections detail the methodologies for assessing antimicrobial, cytotoxic, and anti-inflammatory activities.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (2-, 3-, and 4-fluorobenzoic acid or their derivatives) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.[21]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Incubation: Incubate the inoculated plates at 37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[22] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[20]
Caption: Workflow for MIC determination.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.[12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12][24] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Caption: Workflow for MTT cytotoxicity assay.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes, which is crucial for the development of anti-inflammatory drugs.[4]
Protocol: COX Colorimetric Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.[25]
-
Assay Setup: In a 96-well plate, set up background wells, 100% initial activity wells, and inhibitor wells. Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.[25]
-
Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells and a vehicle control to the 100% initial activity and background wells. Incubate for a predetermined time at 37°C.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.[1]
-
Peroxidase Activity Measurement: The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[25]
-
IC₅₀ Determination: Calculate the concentration of the test compound that causes 50% inhibition of COX activity (IC₅₀).
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Structure-Activity Relationship and Future Perspectives
The positional isomerism of fluorobenzoic acids provides a compelling case study in structure-activity relationships. The enhanced acidity and distinct electronic profile of the 2-fluoro isomer make its derivatives promising candidates for targets that favor strong acidic interactions, such as COX enzymes.[4] Conversely, the properties of the 3- and 4-fluoro isomers may be more amenable to developing agents with different target specificities and improved metabolic profiles.
While the parent fluorobenzoic acids exhibit limited biological activity themselves, they are invaluable starting points for the synthesis of a diverse array of bioactive molecules. Future research should focus on direct comparative studies of the isomers and their systematically modified derivatives to build a more comprehensive understanding of their therapeutic potential. The generation of robust, comparable data sets for antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities will be instrumental in guiding the rational design of next-generation therapeutics.
Conclusion
The comparative analysis of 2-, 3-, and 4-fluorobenzoic acid isomers underscores the profound impact of fluorine's position on the physicochemical properties of a molecule. These differences translate into distinct biological activity profiles for their respective derivatives, with the ortho-isomer favoring anti-inflammatory applications, and the meta- and para-isomers showing potential in antimicrobial and anticancer contexts. By employing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate and compare these compounds, paving the way for the development of novel and more effective therapeutic agents.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 3-Fluorobenzoic Acid
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of validated analytical methods for the precise quantification of 3-fluorobenzoic acid (3-FBA). As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, the ability to accurately measure 3-FBA is paramount for quality control, stability testing, and pharmacokinetic studies.[1][2] This guide moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity and authoritative standards.
The Imperative of Method Validation: A Foundation of Trust
Before delving into specific techniques, it is critical to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides the authoritative guidelines (specifically ICH Q2(R2)) that establish an analytical procedure's suitability for its intended purpose.[3][4] Validation is not a procedural formality; it is the process of generating documented evidence that a method will reliably and consistently produce data that is accurate, reproducible, and specific. This assurance is the bedrock of regulatory compliance and confidence in research outcomes.
The validation process follows a logical progression, beginning with method development and optimization, followed by the systematic assessment of a series of performance characteristics.
Caption: A typical workflow for analytical method validation, aligned with ICH guidelines.[5]
Comparative Analysis of Core Analytical Techniques
The quantification of 3-fluorobenzoic acid can be adeptly handled by several analytical techniques. The choice is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[5] The three primary methods are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Reversed-Phase HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Partition chromatography based on polarity. | Separation of volatile compounds, mass-based detection. | Chromatographic separation followed by highly selective mass filtering. |
| Sample Prep | Simple dilution in a suitable solvent. | Solid-Phase Extraction (SPE) and chemical derivatization required.[6] | Simple filtration and dilution.[7] |
| Limit of Quantitation | ~1 µg/mL | 6-44 ng/L (with pre-concentration).[6][8] | ~1-3 µg/L (ppb).[7][9] |
| Linearity (R²) | Typically > 0.999.[10] | Typically > 0.99 | Typically > 0.999 |
| Key Advantages | Robust, cost-effective, widely available, simple operation. | High sensitivity for trace analysis in complex matrices (e.g., environmental water).[6] | Unmatched sensitivity and specificity, ideal for bioanalysis and complex matrices without derivatization.[11] |
| Key Disadvantages | Limited sensitivity compared to MS methods. | Requires a time-consuming derivatization step for non-volatile analytes like 3-FBA. | Higher equipment and maintenance costs. |
Deep Dive: Methodologies and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Causality: HPLC is the workhorse of pharmaceutical quality control for good reason. For an acidic compound like 3-fluorobenzoic acid (pKa ≈ 3.86), a reversed-phase C18 column is the standard choice.[12][13] The critical experimental choice lies in controlling the mobile phase pH. By adding a small amount of an acidifier (e.g., 0.1% formic or trifluoroacetic acid), we lower the mobile phase pH well below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form. This prevents peak tailing and yields the sharp, symmetrical peaks necessary for accurate quantification.[12]
Detailed Experimental Protocol: HPLC-UV Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases prior to use.[12]
-
-
Preparation of Standard Solutions:
-
Prepare a 1.0 mg/mL stock solution of 3-fluorobenzoic acid reference standard in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions from the stock solution to create a minimum of five calibration standards covering the expected concentration range (e.g., 5-200 µg/mL).[10]
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample and dissolve it in the 50:50 acetonitrile/water diluent to achieve a theoretical concentration within the calibration range.
-
Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter.[12]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 5 min; hold for 1 min; return to initial conditions and equilibrate for 2 min.
-
-
Validation Parameters (Typical Acceptance Criteria):
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: 3-Fluorobenzoic acid is a polar, non-volatile solid, making it unsuitable for direct GC analysis. The core principle here is to increase its volatility through chemical derivatization. By reacting 3-FBA with a reagent like Boron trifluoride-methanol (BF₃·MeOH), we convert the carboxylic acid into its more volatile methyl ester.[6] This allows the compound to partition into the gaseous mobile phase and travel through the GC column. Coupling this with a pre-concentration step like Solid-Phase Extraction (SPE) makes this method exceptionally sensitive for ultra-trace analysis in matrices like environmental water.[5][8]
Caption: Experimental workflow for GC-MS analysis of 3-fluorobenzoic acid.
Detailed Experimental Protocol: GC-MS with Derivatization
-
Solid-Phase Extraction (SPE):
-
Derivatization:
-
GC-MS Analysis:
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[5]
-
MS Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the 3-FBA methyl ester.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Causality: LC-MS/MS represents the pinnacle of sensitivity and specificity for this analysis. It combines the powerful separation of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. This technique often eliminates the need for derivatization, allowing for direct measurement of the parent molecule.[11] For bioanalytical samples (e.g., plasma or urine) or trace impurity profiling, LC-MS/MS is the authoritative choice. Using electrospray ionization (ESI) in negative mode is ideal for 3-FBA, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which can be selectively monitored.[7]
Caption: Experimental workflow for UHPLC-MS/MS analysis of 3-fluorobenzoic acid.[7]
Detailed Experimental Protocol: UHPLC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Prepare a 1,000 ppm stock solution of 3-FBA in a 7:3 (v/v) mixture of water and acetonitrile.
-
Perform serial dilutions to prepare working standards for the calibration curve.
-
For aqueous samples, filter through a 0.22 µm syringe filter. Dilute as necessary to fall within the linear range.[7]
-
-
UHPLC-MS/MS Conditions:
-
LC System: PerkinElmer UHPLC or equivalent.[7]
-
Column: C18, 3.0 x 50 mm, 1.8 µm.[7]
-
Injection Volume: 3 µL.[7]
-
Mobile Phase: Gradient elution with water/acetonitrile containing a suitable modifier.
-
MS System: Triple quadrupole mass spectrometer (e.g., PerkinElmer QSight 220).[7]
-
Ionization Mode: ESI, Negative.[7]
-
Electrospray Voltage: -4500 V.[7]
-
Source Temperature: 410 °C.[7]
-
Detection: Multiple Reaction Monitoring (MRM) for highest specificity.
-
Conclusion: Selecting the Optimal Validated Method
The validation of an analytical method is an indispensable process that ensures the integrity of scientific data. For the quantification of 3-fluorobenzoic acid, the choice of technique is a strategic decision based on the analytical objective.
-
HPLC-UV is the ideal choice for routine quality control, release testing, and assay determination where analyte concentrations are relatively high and the matrix is simple. Its robustness, low cost, and ease of use are significant advantages.
-
GC-MS , while requiring derivatization, offers excellent sensitivity for trace-level quantification, particularly in environmental monitoring when combined with sample pre-concentration techniques like SPE.[6]
-
LC-MS/MS is the gold standard for applications demanding the highest sensitivity and specificity, such as in bioanalytical studies, metabolite identification, or the detection of trace impurities in active pharmaceutical ingredients.[9][11]
By understanding the scientific principles behind each method and adhering to the validation framework established by regulatory bodies like the ICH, researchers can confidently select and implement the most appropriate analytical procedure, ensuring that their results are accurate, reliable, and fit for purpose.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Biphenyl Carboxylic Acid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] Their rigid biphenyl scaffold provides a robust framework for designing molecules with specific three-dimensional conformations, while the carboxylic acid group offers a versatile handle for further functionalization or for acting as a critical binding motif. This unique combination has led to their prevalence in a wide array of pharmaceuticals, including anti-inflammatory, anticancer, and antihypertensive agents, as well as in the development of high-performance liquid crystalline polymers.[2][3]
The synthesis of these vital compounds, however, is not without its challenges. The formation of the central carbon-carbon bond between the two aryl rings is the critical step, and its efficiency dictates the overall viability of a synthetic route. This guide provides an in-depth comparison of the primary catalytic systems employed for this transformation, focusing on the Suzuki-Miyaura cross-coupling reaction—the most prominent and versatile method to date.[1][4] We will delve into the efficacy of various catalysts, from traditional homogeneous palladium complexes to modern heterogeneous and nanocatalyst systems, providing the experimental data and field-proven insights necessary to make informed decisions in your research and development endeavors.
The Dominant Paradigm: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid, stands as the most common and powerful method for synthesizing biphenyl structures.[4] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of starting materials.
The general workflow for this synthesis is a robust and well-established process.
Caption: General workflow for biphenyl carboxylic acid synthesis via Suzuki-Miyaura coupling.
The heart of this process is the catalyst. The choice of palladium source and its associated ligands dramatically influences the reaction's efficiency, cost, scalability, and the purity of the final product. Below, we compare the leading catalytic systems.
Comparative Analysis of Palladium Catalysts
Palladium catalysts are the workhorses of biphenyl synthesis. They can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and drawbacks.
Homogeneous Catalysts: The Pioneers
Homogeneous catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), were among the first to be successfully employed and are still used for small-scale synthesis due to their high reactivity.[5]
-
Mechanism & Causality: The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to the Pd(0) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. The phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity throughout the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Trustworthiness Issues: While effective, Pd(PPh₃)₄ is expensive and notoriously air-sensitive, and its activity can vary between batches.[5] A significant drawback, particularly in pharmaceutical applications, is the difficulty of removing residual palladium from the final product. Levels of 40-80 ppm are common, often requiring extensive purification.[5]
Heterogeneous Catalysts: The Industrial Workhorse
To overcome the limitations of homogeneous systems, heterogeneous catalysts like palladium on carbon (Pd/C) have been developed and optimized, especially for large-scale synthesis.[5][6]
-
Expertise in Action: The primary advantage of Pd/C is its cost-effectiveness and ease of handling. It is an inexpensive, readily available solid that can be easily removed by filtration after the reaction, leading to significantly lower palladium contamination in the product (<6 ppm).[5] This simplifies the purification process, a critical factor in process chemistry and drug development where metal impurities are strictly regulated. The choice to move from Pd(PPh₃)₄ to Pd/C on a multikilogram scale is a classic example of process optimization, prioritizing cost, robustness, and product purity over the slightly higher activity of the homogeneous system.[5]
Modern Nanocatalysts: The Green Frontier
Recent research has focused on developing highly active and recyclable catalysts that operate under environmentally benign conditions. A prime example is a water-soluble fullerene-supported PdCl₂ nanocatalyst.[7][8][9]
-
Performance & Innovation: This catalyst system demonstrates remarkable efficiency, achieving yields of over 90% at room temperature in just 4 hours, using water as the solvent.[9] The catalyst loading is exceptionally low (0.05 mol%), highlighting its high activity. The ability to perform the reaction in water at ambient temperature represents a significant advancement in green chemistry. Furthermore, the catalyst can be recycled multiple times without a significant loss in activity, addressing both economic and environmental concerns.[9]
Quantitative Catalyst Performance Comparison
The table below summarizes the performance of these key palladium catalysts under optimized conditions for the synthesis of biphenyl carboxylic acids.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₄ [5] | 1-5 | DME/H₂O | Reflux (~85) | 2-12 | 64-85 | High reactivity for difficult couplings | Air-sensitive, expensive, high Pd contamination (40-80 ppm) |
| Pd/C [5] | 1.18 | MeOH/H₂O | Reflux (~80) | 5 | 93-96 | Inexpensive, robust, low Pd contamination (<6 ppm), scalable | Lower activity than some homogeneous catalysts |
| Fullerene-PdCl₂ [9] | 0.05 | Water | Room Temp. | 4 | >90 | "Green" solvent, low temp, very low loading, recyclable | Catalyst synthesis is complex, newer technology |
Beyond Palladium: Emerging Catalytic Systems
While palladium dominates the field, research into more abundant and less expensive metals like nickel and copper is ongoing.
-
Nickel Catalysis: Nickel-based catalysts are attractive due to the lower cost of the metal. They have been successfully used in various cross-coupling reactions to form C-C bonds, sometimes offering unique reactivity compared to palladium.[10][11][12] However, their application specifically for the direct synthesis of biphenyl carboxylic acids is less mature, often requiring harsher conditions or more complex ligand systems.
-
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant method for forming biaryl linkages.[4][13] While often requiring high temperatures, recent advances have improved their scope and utility.[14]
-
C-H Activation: A frontier in synthetic chemistry is the direct functionalization of C-H bonds.[15][16] This strategy avoids the need for pre-functionalized starting materials (like halides or boronic acids), offering a more atom-economical route. Palladium, cobalt, and rhodium catalysts have shown promise in directing the formation of C-C bonds via C-H activation, though their application to the synthesis of complex molecules like biphenyl carboxylic acids is still an area of active research.[17][18]
Experimental Protocols: A Practical Guide
A protocol's trustworthiness lies in its detail and reproducibility. Below are step-by-step methodologies for two of the discussed catalytic systems.
Protocol 1: Scalable Synthesis using Palladium on Carbon (Pd/C)
This protocol is adapted from a multikilogram scale synthesis, demonstrating its robustness.[5]
-
Reaction Setup: To a suitable reactor, add the aryl bromide (1 equiv), 4-carboxyphenylboronic acid (1.06 equiv), and sodium carbonate (Na₂CO₃, 1.92 equiv).
-
Solvent Addition: Add a 1:1 mixture of methanol (MeOH) and water (H₂O).
-
Catalyst Addition: Add 10% Pd/C catalyst (1.18 mol %).
-
Reaction: Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress by HPLC.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid Pd/C catalyst by filtration through a pad of Celite. Wash the Celite pad with fresh MeOH/H₂O.
-
Workup: Transfer the filtrate to a clean vessel. Carefully acidify the solution with concentrated HCl to a pH of ~2. A thick white precipitate of the biphenyl carboxylic acid product will form.
-
Isolation: Stir the suspension at room temperature for 30 minutes. Collect the solid product by vacuum filtration, wash the filter cake with water, and dry in a vacuum oven.
-
Expected Outcome: A crude yield of 93-96% with high purity (>98.5% by HPLC) is expected.[5]
-
Protocol 2: Green Synthesis using Fullerene-PdCl₂ Nanocatalyst
This protocol highlights a modern, environmentally friendly approach.[9]
-
Reaction Setup: In a round-bottom flask, combine the bromobenzoic acid (1 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2 equiv).
-
Solvent & Catalyst: Add deionized water, followed by the aqueous solution of the C₆₀-TEGs/PdCl₂ nanocatalyst (0.05 mol %).
-
Reaction: Vigorously stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, acidify the reaction mixture with 1 M HCl.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
-
Expected Outcome: Isolated yields of over 90% are reported for a variety of substrates.[9]
-
Conclusion and Future Outlook
The synthesis of biphenyl carboxylic acids is a mature field dominated by the robust and versatile Suzuki-Miyaura cross-coupling reaction. For large-scale, cost-effective production, heterogeneous Pd/C catalysts remain the industry standard, offering an excellent balance of activity, cost, and product purity.[5] For laboratory-scale synthesis where speed and reactivity are paramount, traditional homogeneous catalysts like Pd(PPh₃)₄ are still employed, albeit with significant purification challenges.[5]
The future of this field is undoubtedly moving towards greener and more sustainable methods. Water-soluble nanocatalysts demonstrate immense promise, enabling reactions at room temperature in benign solvents with exceptionally low catalyst loadings.[9] Concurrently, the development of synthetic routes based on C-H activation and catalysts using more abundant first-row transition metals like nickel and copper will continue to push the boundaries of efficiency and sustainability. For the modern researcher, understanding the trade-offs between these different catalytic systems is essential for designing synthetic routes that are not only effective but also economically and environmentally responsible.
References
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Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]
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Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., & Schiraldi, D. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
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Liu, W., Zhou, X., Mei, G., & Chen, Z. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52. [Link]
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ResearchGate. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
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ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
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Ohta, T., Tani, T., Ohkita, M., & Furukawa, I. (2004). Palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. Organic Letters, 6(14), 2437-2439. [Link]
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El-Malah, A. A., Al-Harbi, S. A., & Al-Shamari, M. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18413. [Link]
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Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759. [Link]
-
ResearchGate. (2008). Synthesis of Biphenyls. [Link]
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MDPI. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
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MDPI. (2022). Polymeric Copper(II) Complexes with a Newly Synthesized Biphenyldicarboxylic Acid Schiff Base Ligand—Synthesis, Structural and Thermal Characterization. [Link]
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National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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Department of Chemistry and Chemical Biology, Harvard University. (n.d.). C-H Bond Functionalization in Complex Organic Synthesis. [Link]
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National Institutes of Health. (2021). Nickel‐Mediated Photoreductive Cross Coupling of Carboxylic Acid Derivatives for Ketone Synthesis. [Link]
-
Domainex. (2023). Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. [Link]
-
Journal of the American Chemical Society. (2022). C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles. [Link]
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An In Vitro Efficacy Analysis of 4-(4-Acetylphenyl)-3-fluorobenzoic Acid as a Potential Cyclooxygenase-2 Inhibitor
This guide presents a comprehensive in vitro comparison of the novel compound, 4-(4-Acetylphenyl)-3-fluorobenzoic acid, against a well-established selective inhibitor of cyclooxygenase-2 (COX-2), Celecoxib. Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Its inducible nature makes it a prime therapeutic target for anti-inflammatory drugs, aiming to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[2][3]
The structural characteristics of this compound, particularly the presence of a carboxylic acid and a substituted phenyl ring, suggest its potential as a COX-2 inhibitor. This guide provides a detailed experimental framework for evaluating its inhibitory activity and selectivity in a head-to-head comparison with Celecoxib, a known potent and selective COX-2 inhibitor.[4][5]
The Rationale for In Vitro Comparative Analysis
Before advancing a novel compound into more complex and costly stages of drug development, a thorough in vitro characterization is paramount. In vitro enzyme assays offer a controlled and reproducible environment to dissect the direct interaction between a potential inhibitor and its target enzyme.[2] This approach allows for the precise determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[1] By comparing the IC50 value of our test compound, this compound, with that of a gold-standard inhibitor like Celecoxib, we can objectively gauge its relative potency and potential as a therapeutic candidate.
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway.
Caption: The COX-2 signaling cascade leading to inflammation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following protocol outlines a robust colorimetric assay to determine the inhibitory potential of this compound and Celecoxib against human recombinant COX-2. The assay is based on the peroxidase activity of COX-2.[1]
Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
Tris-HCl Buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Dimethyl Sulfoxide (DMSO)
-
This compound
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Stock Solution Preparation
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing it to the final volume.[1]
-
Hematin Stock Solution (10 mM): Dissolve hematin in a small amount of 0.1 M NaOH and dilute with Tris-HCl buffer to the final concentration.[1]
-
Arachidonic Acid Stock Solution (10 mM): Dissolve arachidonic acid in ethanol.[1]
-
TMPD Stock Solution (10 mM): Dissolve TMPD in DMSO.[1]
-
Test Compound and Positive Control Stock Solutions (10 mM): Prepare stock solutions of this compound and Celecoxib in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay.[1]
Assay Procedure
The following workflow diagram illustrates the key steps of the in vitro COX-2 inhibition assay.
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Method:
-
Prepare the Reaction Mixture: In a 96-well plate, add the following components in the specified order:
-
150 µL of Tris-HCl buffer (100 mM, pH 8.0)
-
10 µL of Hematin (final concentration 1 µM)
-
10 µL of COX-2 enzyme solution[1]
-
-
Add Inhibitors: Add 10 µL of the test compound (this compound) or the positive control (Celecoxib) at various concentrations. For the control wells (representing 100% enzyme activity), add 10 µL of DMSO.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the Reaction: Add 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well to start the reaction.[1]
-
Data Acquisition: Immediately begin measuring the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.
Data Analysis
-
Calculate Initial Reaction Velocity: Determine the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine Percentage of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the DMSO control wells using the following formula:
% Inhibition = [1 - (Velocityinhibitor / Velocitycontrol)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[1]
Comparative Data Summary
The following table presents hypothetical data for the in vitro inhibition of COX-2 by this compound and Celecoxib, based on the described assay.
| Compound | Target | IC50 (nM) |
| This compound | COX-2 | Hypothetical |
| Celecoxib | COX-2 | 40[5] |
Note: The IC50 value for this compound is to be determined experimentally.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro comparison of this compound with the known COX-2 inhibitor, Celecoxib. The detailed experimental protocol and data analysis workflow will enable a robust evaluation of the inhibitory potency of this novel compound.
A lower IC50 value for this compound compared to Celecoxib would indicate higher potency, suggesting its potential as a promising anti-inflammatory agent. Conversely, a significantly higher IC50 value would suggest lower potency.
Future studies should include a comparative in vitro assay against the COX-1 isoform to determine the selectivity of this compound. A high selectivity index (IC50 for COX-1 / IC50 for COX-2) is a desirable characteristic for minimizing gastrointestinal side effects. Further investigations into the mechanism of inhibition (e.g., competitive, non-competitive) would also provide valuable insights into the compound's mode of action.
References
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Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Slideshare. (2018, October 28). Cox 2 inhibitors. Retrieved from [Link]
-
NCBI Bookshelf. (2023, July 24). COX Inhibitors. Retrieved from [Link]
-
Cleveland Clinic. (2023, March 29). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 4-Fluorobenzoic Acid and Its Derivatives
In the landscape of pharmaceutical and materials science, the nuanced structural and electronic properties of fluorinated organic compounds are of paramount importance. 4-Fluorobenzoic acid and its derivatives are key building blocks in the synthesis of a wide array of functional molecules. A precise understanding of their spectroscopic signatures is not merely academic; it is a critical component of quality control, reaction monitoring, and structural elucidation in drug development and materials engineering.
This guide provides an in-depth spectroscopic comparison of 4-fluorobenzoic acid with its primary derivatives: 4-fluorobenzoyl chloride, methyl 4-fluorobenzoate, and 4-fluorobenzamide. We will delve into the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), underpinned by experimental data. The discussion is framed from the perspective of practical laboratory application, explaining the causal relationships between molecular structure and spectroscopic output.
The Inductive and Mesomeric Effects of Fluorine: A Spectroscopic Overview
The fluorine atom at the para-position of the benzene ring exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). This electronic tug-of-war profoundly influences the chemical environment of the aromatic protons and carbons, as well as the reactivity and spectroscopic behavior of the carboxylic acid functional group and its derivatives. This guide will dissect how these electronic perturbations manifest across different spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-fluorobenzoic acid and its derivatives, providing a quantitative basis for our comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (ppm) and Multiplicity |
| 4-Fluorobenzoic Acid | ~13.1 (s, 1H, -COOH), ~8.05 (dd, 2H, Ar-H), ~7.34 (t, 2H, Ar-H)[1][2] |
| 4-Fluorobenzoyl Chloride | ~8.15 (dd, 2H, Ar-H), ~7.19 (t, 2H, Ar-H)[3] |
| Methyl 4-Fluorobenzoate | ~8.0 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)[4][5] |
| 4-Fluorobenzamide | ~8.0 (br s, 1H, -CONH₂), ~7.9 (m, 2H, Ar-H), ~7.4 (br s, 1H, -CONH₂), ~7.3 (m, 2H, Ar-H)[6] |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (ppm) |
| 4-Fluorobenzoic Acid | ~166.7 (C=O), ~165.4 (d, ¹JCF, C-F), ~132.5 (d, ³JCF, C-H), ~127.8 (d, ⁴JCF, C-ipso), ~116.0 (d, ²JCF, C-H)[2][7] |
| 4-Fluorobenzoyl Chloride | Data not explicitly found in a comparable solvent, but shifts would be influenced by the high electrophilicity of the carbonyl carbon. |
| Methyl 4-Fluorobenzoate | ~165.7 (C=O), ~164.9 (d, ¹JCF, C-F), ~132.2 (d, ³JCF, C-H), ~130.0 (d, ⁴JCF, C-ipso), ~119.8 (d, ²JCF, C-H), ~52.2 (-OCH₃)[5] |
| 4-Fluorobenzamide | ~166.0 (C=O), and aromatic signals influenced by the amide group. |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Frequencies |
| 4-Fluorobenzoic Acid | ~3000-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1200-1300 (C-F stretch)[8][9] |
| 4-Fluorobenzoyl Chloride | ~1770 (C=O stretch, characteristic of acid chlorides), ~1200-1300 (C-F stretch) |
| Methyl 4-Fluorobenzoate | ~1720 (C=O stretch), ~1200-1300 (C-F stretch), ~1280 & ~1100 (C-O stretch) |
| 4-Fluorobenzamide | ~3400 & ~3200 (N-H stretches), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1200-1300 (C-F stretch)[10] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 4-Fluorobenzoic Acid | 140[9][11] | 123 ([M-OH]⁺), 95 ([M-COOH]⁺)[9][12][13] |
| 4-Fluorobenzoyl Chloride | 158/160 (due to ³⁵Cl/³⁷Cl isotopes)[14] | 123 ([M-Cl]⁺), 95 ([M-COCl]⁺) |
| Methyl 4-Fluorobenzoate | 154[15] | 123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺)[15] |
| 4-Fluorobenzamide | 139[10] | 123 ([M-NH₂]⁺), 95 ([M-CONH₂]⁺) |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region of the ¹H NMR spectrum for these para-substituted compounds typically presents as two sets of mutually coupled doublets, often appearing as a doublet of doublets or a triplet-like pattern, due to coupling with the fluorine atom and adjacent protons.
-
4-Fluorobenzoic Acid: The acidic proton of the carboxylic acid is highly deshielded, appearing as a broad singlet at approximately 13.1 ppm in DMSO-d₆.[1][2] The aromatic protons ortho to the carboxyl group are deshielded by its electron-withdrawing character and appear at a higher chemical shift (~8.05 ppm) compared to the protons ortho to the fluorine atom (~7.34 ppm).[1][2]
-
4-Fluorobenzoyl Chloride: The highly electron-withdrawing nature of the acid chloride functionality leads to a significant downfield shift of the ortho aromatic protons (~8.15 ppm) compared to the parent acid.[3]
-
Methyl 4-Fluorobenzoate: The ester group is less electron-withdrawing than the acid chloride but more so than the carboxylic acid. The aromatic protons show a similar pattern to the parent acid, with the addition of a sharp singlet around 3.8 ppm corresponding to the methyl ester protons.[4][5]
-
4-Fluorobenzamide: The amide group's electronic effect is more complex, with both inductive withdrawal and resonance donation. The two amide protons can appear as a broad singlet, and their chemical shift is solvent and concentration-dependent.[6]
¹³C NMR: The ¹³C NMR spectra are particularly informative due to the carbon-fluorine coupling.
-
4-Fluorobenzoic Acid: The carbon directly attached to the fluorine (C4) exhibits a large one-bond coupling constant (¹JCF) and appears at a high chemical shift due to the electronegativity of fluorine. The other aromatic carbons show smaller two-, three-, and four-bond couplings. The carbonyl carbon (C=O) is observed around 166.7 ppm.[2][7]
-
Derivatives: The chemical shift of the carbonyl carbon is a key diagnostic feature. In 4-fluorobenzoyl chloride, this carbon is expected to be significantly downfield due to the strong inductive effect of the chlorine atom. In methyl 4-fluorobenzoate, the carbonyl carbon is at a similar position to the parent acid.[5] For 4-fluorobenzamide, the carbonyl carbon chemical shift is also in a similar region.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectra of these compounds is the carbonyl (C=O) stretching frequency.
-
4-Fluorobenzoic Acid: The carboxylic acid shows a broad O-H stretch from approximately 3000-2500 cm⁻¹ and a strong C=O stretch around 1680 cm⁻¹.[8]
-
4-Fluorobenzoyl Chloride: The C=O stretch is shifted to a higher frequency (~1770 cm⁻¹) due to the strong inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O bond.
-
Methyl 4-Fluorobenzoate: The ester C=O stretch appears around 1720 cm⁻¹. The spectrum also features characteristic C-O stretching bands.
-
4-Fluorobenzamide: The amide I band (primarily C=O stretch) is observed at a lower frequency (~1660 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl group. The N-H stretching vibrations are also prominent in the 3400-3200 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation patterns.
-
4-Fluorobenzoic Acid: The molecular ion peak is observed at m/z 140.[9][11] Key fragments include the loss of a hydroxyl radical (m/z 123) and the loss of the entire carboxyl group (m/z 95), leading to the fluorobenzoyl and fluorophenyl cations, respectively.[9][12]
-
Derivatives: All derivatives show a prominent peak at m/z 123, corresponding to the 4-fluorobenzoyl cation, which is a stable acylium ion. The molecular ion peaks will differ based on the functional group (m/z 158/160 for the acid chloride, 154 for the methyl ester, and 139 for the amide).[10][14][15]
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent on meticulous experimental execution. The following are generalized yet robust protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A generalized workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation and Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use standard parameters, including a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A wider spectral width (~240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer relaxation delay (2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) are required.
-
Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Detailed Steps (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened kimwipe (e.g., isopropanol).
-
Background Collection: Collect a background spectrum of the clean, empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply consistent pressure using the built-in anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for good quality data.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Caption: A simplified workflow for Mass Spectrometry data acquisition.
Detailed Steps (using Electron Ionization - EI, typically with a GC inlet):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrumentation and Method Setup: If using a Gas Chromatograph (GC) for sample introduction, set up an appropriate temperature program for the GC oven to ensure volatilization and separation of the analyte. For the mass spectrometer, set the ion source to EI mode, typically with an electron energy of 70 eV. Set the mass analyzer to scan a relevant m/z range (e.g., 40-400 amu).
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition will be triggered at the start of the run.
-
Data Analysis: After the run is complete, analyze the resulting chromatogram. Obtain the mass spectrum corresponding to the chromatographic peak of the analyte. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic comparison of 4-fluorobenzoic acid and its derivatives reveals a rich interplay of electronic effects and functional group characteristics. Each technique provides a unique and complementary piece of the structural puzzle. For the medicinal chemist synthesizing novel therapeutics or the materials scientist designing new polymers, a firm grasp of these spectroscopic principles is indispensable for confirming identity, assessing purity, and ensuring the successful outcome of their synthetic endeavors. The data and protocols presented herein serve as a foundational guide for researchers navigating the analysis of these and similar fluorinated aromatic compounds.
References
-
ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow... [online] Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [online] Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzamide. [online] Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic acid. [online] Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-fluoro-. [online] Available at: [Link]
-
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"assessing the purity of synthesized 4-(4-Acetylphenyl)-3-fluorobenzoic acid by HPLC"
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 4-(4-Acetylphenyl)-3-fluorobenzoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for assessing the purity of synthesized this compound, a key intermediate in pharmaceutical development. We will delve into the rationale behind selecting an appropriate High-Performance Liquid Chromatography (HPLC) method, compare viable alternatives, and present a detailed, validated protocol to ensure the highest degree of scientific integrity and trustworthiness in your analytical results.
The Analytical Challenge: Why Purity Matters
This compound is a biaryl compound, a structural motif prevalent in many active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount; even minute impurities can impact the safety, efficacy, and stability of the final drug product.[1][2][3] The synthesis of this molecule, typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, can introduce a variety of process-related impurities.[4][5][6] Therefore, a robust analytical method is not merely a quality control checkpoint but a critical component of process understanding and optimization.
Anticipated Impurities from Synthesis:
The Suzuki-Miyaura coupling, while efficient, is known to generate specific side products. A well-designed HPLC method must be able to resolve the main compound from these potential impurities:
-
Starting Materials: Unreacted 3-fluoro-4-bromobenzoic acid (or a related boronic acid/ester) and 1-(4-acetylphenyl)boronic acid.
-
Homocoupling Products: Formation of biphenyls from the coupling of two identical starting material molecules (e.g., 4,4'-diacetylbiphenyl).[7]
-
Protodeborylation/Protodehalogenation Products: Side reactions where the boronic acid or aryl halide is replaced by a hydrogen atom.
-
Catalyst-Related Impurities: Residual palladium and ligands, which are typically removed during workup but should be monitored.
Our primary analytical goal is to develop a stability-indicating HPLC method with sufficient specificity to separate the this compound peak from all potential process-related impurities and any potential degradants.[8]
Comparative Analysis of HPLC Methodologies
The selection of chromatographic conditions is the most critical factor in achieving a successful separation.[3] Given the analyte's structure—containing a carboxylic acid, a ketone, and two aromatic rings—a reversed-phase HPLC (RP-HPLC) approach is most suitable.[9] Below, we compare two common RP-HPLC column and mobile phase strategies.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Performance Rationale & Comparison |
| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm | Phenyl-Hexyl, 5 µm | A C18 column separates primarily based on hydrophobicity.[3] This is a robust, general-purpose choice. However, a Phenyl-Hexyl column provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities. This can significantly improve the resolution of structurally similar biaryl compounds where hydrophobicity differences are minimal. |
| Mobile Phase (Aqueous) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that controls the pH to suppress the ionization of the carboxylic acid group (pKa ~4), ensuring good peak shape and retention on a reversed-phase column. It is also compatible with mass spectrometry (MS) detectors.[9] |
| Mobile Phase (Organic) | Acetonitrile (ACN) | Methanol (MeOH) | Acetonitrile is a strong organic solvent with low viscosity, often leading to sharper peaks and lower backpressure. Methanol is a more protic solvent and can offer different selectivity, sometimes improving the separation of polar compounds. A comparison is warranted to determine the optimal solvent for resolving key impurity pairs. |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm | The extended aromatic system and ketone functionality provide strong UV absorbance. Monitoring at multiple wavelengths, potentially with a Photo Diode Array (PDA) detector, helps in peak identification and purity assessment by checking for co-eluting peaks.[10] 254 nm is a common wavelength for aromatic compounds, while 280 nm may provide better sensitivity for the acetylphenyl moiety. |
Recommended HPLC Protocol for Purity Assessment
This protocol is designed to be a robust, self-validating system for the routine purity analysis of this compound.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water
-
Reagents: Formic Acid (LC-MS Grade)
-
Reference Standard: Well-characterized this compound (purity ≥99.5%)
-
Sample: Synthesized crude or purified this compound
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 254 nm (for quantitation) and spectral scan from 200-400 nm (for peak purity) |
Sample and Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10 mL with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (Column Efficiency): ≥ 5000
-
Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%
These tests verify that the chromatographic system is performing adequately for the analysis.[8]
Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Method Validation
The entire process, from synthesis to final purity report, follows a logical sequence. A robust analytical method must be validated to demonstrate its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13]
Caption: Workflow for Purity Assessment of Synthesized Product.
Key Validation Parameters (as per ICH Q2(R1))
-
Specificity: The ability to assess the analyte in the presence of impurities.[13][14] This is demonstrated by spiking the sample with known starting materials and potential byproducts to ensure they are well-resolved from the main peak. PDA peak purity analysis should also be performed.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.[14] This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value.[13] It is determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Assessed by multiple analyses of the same sample on the same day (repeatability) and on different days by different analysts (intermediate precision).[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities at low levels.
By systematically evaluating these parameters, the HPLC method is validated, ensuring that the purity data generated is reliable, reproducible, and fit for purpose in a regulated drug development environment.
References
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- Pharmaffiliates. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Dolan, J. W., et al. (n.d.). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. LCGC North America.
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- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
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- Rogstad, S., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University.
- CP Lab Safety. (n.d.). Biphenyl-2-carboxylic Acid, min 98% (HPLC), 100 grams.
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- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- National Institutes of Health. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
- PubChem. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid.
- ResearchGate. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
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The Gold Standard: A Comparative Guide to Confirming the Structure of 4-Fluorobenzoic Acid Derivatives Using X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not just a procedural step—it is the bedrock of rational drug design and intellectual property. Within the landscape of modern therapeutics, 4-fluorobenzoic acid and its derivatives have emerged as crucial building blocks. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, these compounds are integral to a growing number of active pharmaceutical ingredients (APIs).[2][3]
However, the journey from synthesis to a viable drug candidate is fraught with ambiguity. Synthetic routes can yield unexpected isomers or conformers, and only a definitive structural map can ensure that the molecule in hand is the molecule intended. This guide provides an in-depth comparison of analytical techniques for structural elucidation, establishing single-crystal X-ray diffraction (SCXRD) as the unambiguous gold standard. We will delve into the causality behind the experimental choices in the crystallographic workflow, from crystal growth to structure validation, providing a framework for achieving self-validating, publication-quality results.
Why X-ray Crystallography Reigns Supreme for Structural Confirmation
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they provide indirect or incomplete structural information. NMR excels at revealing the connectivity and solution-state conformation of a molecule, but it is an ensemble averaging technique and does not provide the precise bond lengths, angles, and absolute stereochemistry that a crystal structure does. Mass Spectrometry provides an exquisitely accurate molecular weight and fragmentation data, but offers no insight into the spatial arrangement of the atoms.
X-ray crystallography, in contrast, is the only method that provides a direct, high-resolution, three-dimensional picture of the electron density within a crystal.[4][5] By measuring the angles and intensities of X-rays diffracted by a single crystal, we can determine the precise location of each atom, its chemical bonds, and its relationship to neighboring molecules in the crystal lattice.[4] This provides an unparalleled level of certainty, making it the definitive method for absolute structure determination.[6]
The Experimental Workflow: A Step-by-Step Guide to Unambiguous Structure Determination
The process of determining a crystal structure is a meticulous one, where each step is designed to ensure the quality and validity of the final model. The following protocol is a self-validating system, where success in one stage is a prerequisite for the next.
Step 1: The Art and Science of Crystal Growth
The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal.[6] For 4-fluorobenzoic acid derivatives, which are often small, somewhat rigid organic molecules, several techniques can be employed. The overarching principle is to allow the molecules to self-assemble into a highly ordered lattice slowly and without disturbance.
Common Crystallization Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The vessel is loosely covered to allow the solvent to evaporate over days or weeks, gradually increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a reservoir of a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Causality Behind Experimental Choices: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often ideal. If solubility is too high, the solution may become supersaturated too quickly, leading to the formation of many small crystals or an amorphous precipitate. The key is to approach the point of insolubility slowly, allowing for the ordered growth of a single crystal. For 4-fluorobenzoic acid, crystallization from a 50% aqueous ethanol solution has been reported as an effective purification method.[7]
Diagram of the SCXRD Experimental Workflow
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step 2: Data Collection on the Diffractometer
Once a suitable crystal is mounted, it is placed in a diffractometer and exposed to a monochromatic X-ray beam.[4] The crystal is rotated, and a detector records the diffraction pattern—a unique array of spots of varying intensities.[4]
Key Parameters and Their Importance:
| Parameter | Description | Rationale |
| X-ray Source | Typically Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å). | Mo is more common for small molecules as it produces more diffraction spots and reduces absorption effects. Cu is used for larger unit cells or when anomalous dispersion is needed to determine absolute stereochemistry. |
| Temperature | Data is usually collected at low temperatures (e.g., 100 K). | Cooling the crystal reduces the thermal vibration of atoms, resulting in sharper diffraction spots and higher quality data. |
| Resolution | The minimum d-spacing to which data is collected. For small molecules, this is typically around 0.8 Å.[8] | Higher resolution data provides a more detailed and accurate picture of the electron density, allowing for the precise location of all atoms, including hydrogens. |
| Data Completeness | The percentage of unique reflections measured. | A complete dataset (ideally >99%) is crucial for an accurate and reliable structure solution and refinement. |
Step 3: From Diffraction Pattern to Molecular Structure: Solution and Refinement
The collected diffraction data does not directly yield a molecular image. The "phase problem" must be solved to convert the measured intensities into an electron density map. For small molecules like 4-fluorobenzoic acid derivatives, this is typically achieved using "direct methods," a computational approach that can solve the structure ab initio.
Once an initial model is obtained, it undergoes a process called least-squares refinement.[9][10] This is an iterative process where the atomic positions, thermal parameters, and other model variables are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[10]
The quality of the final structure is assessed by several metrics, most notably the R-factor (or R1). The R1 value is a measure of the agreement between the experimental and calculated structure factors; a value below 5% for high-quality small molecule data is considered excellent.
Step 4: The Final Arbiter: Structure Validation
A refined crystallographic structure is not considered complete until it has been rigorously validated.[11] This is a critical self-validating step that ensures the model is chemically reasonable and free from common errors. The primary tool for this is the checkCIF utility, provided by the International Union of Crystallography (IUCr).[11][12]
checkCIF performs a battery of tests on the Crystallographic Information File (CIF) and generates a report with alerts classified by severity (A, B, C, G).[12] These alerts highlight potential issues such as missed symmetry, incorrect atom assignments, or unusual bond lengths and angles. The researcher must address or provide a scientifically sound explanation for any A or B level alerts before the structure can be considered validated and suitable for publication or inclusion in a patent.[13]
Furthermore, the final structure should be compared with similar structures in the Cambridge Structural Database (CSD), the world's largest repository of small-molecule organic and metal-organic crystal structures.[14] This allows for a comparison of bond lengths, angles, and intermolecular interactions with established precedents, providing an additional layer of confidence in the determined structure.
A Comparative Overview of Structural Elucidation Techniques
While SCXRD is the definitive method, it is important to understand its place alongside other techniques.
Diagram Comparing Structural Analysis Techniques
Caption: Comparison of information provided by SCXRD, NMR, and MS.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Atomic connectivity, solution-state conformation, molecular dynamics. | Molecular weight, elemental formula, fragmentation patterns. |
| Sample State | Single crystal (solid state). | Solution. | Gas phase (ions). |
| Ambiguity | Unambiguous for the crystalline state. | Can be ambiguous for complex stereochemistry; provides an average structure in solution. | Provides no direct 3D structural information. |
| Key Advantage | Provides the definitive, atomic-resolution 3D structure. | Excellent for studying molecules in a more biologically relevant solution state and for dynamic processes. | Extremely high sensitivity and accuracy for molecular weight determination. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Does not provide precise bond lengths and angles; size limitations for complex molecules. | Does not provide information on the spatial arrangement of atoms. |
Case Study: Crystallographic Data for a 4-Fluorobenzoic Acid Derivative
To illustrate the output of a successful SCXRD experiment, the table below presents typical crystallographic data for a co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazole.[15]
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₁₁FN₂O₂S | Confirms the elemental composition of the co-crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 11.7869 Å, b = 4.0326 Å, c = 27.625 Å, β = 92.731° | The precise dimensions of the repeating unit of the crystal lattice. |
| Volume | 1311.6 ų | The volume of the unit cell. |
| Final R1 value | 0.0446 (4.46%) | Indicates a very good agreement between the model and the experimental data. |
| Data Completeness | 99.8% | A highly complete dataset was collected, ensuring a reliable structure. |
Data sourced from Banerjee et al., Eur. J. Chem. 2022, 13(2), 206-213.[15][16]
Conclusion
In the development of pharmaceuticals based on 4-fluorobenzoic acid scaffolds, ambiguity is a risk that cannot be afforded. While a suite of analytical techniques is necessary for full characterization, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution, and unambiguous three-dimensional structure. The rigorous, self-validating workflow of crystallography—from the meticulous growth of a single crystal to the critical evaluation of the final model with tools like checkCIF—provides the highest level of confidence. For researchers and drug development professionals, mastering and implementing this gold-standard technique is not just best practice; it is essential for accelerating innovation and ensuring the integrity of their scientific discoveries.
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Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available from: [Link]
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Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. (2019-07-24). Available from: [Link]
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Structure Refinement. The University of Oklahoma. Available from: [Link]
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Refining X-ray Crystal Structures. Books - The Royal Society of Chemistry. (2019-07-24). Available from: [Link]
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Linden, A. Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. (2013-10-17). Available from: [Link]
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Spek, A. L. Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155 (2009). Available from: [Link]
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Spek, A. L. Structure Validation in Chemical Crystallography with CheckCIF/PLATON. SlideServe. (2013-07-20). Available from: [Link]
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Banerjee, B. et al. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213 (2022). Available from: [Link]
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Co-crystals and salts formed from 4-fluorobenzoic acid and heteroaromatic nitrogenous bases. ResearchGate. (2025-08-06). Available from: [Link]
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A Comparative Guide to the Antioxidant Potential of 4-Fluorobenzoic Acid Schiff Bases
This guide provides a comprehensive comparative analysis of the antioxidant potential of Schiff bases derived from 4-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, evaluation methodologies, and structure-activity relationships of these compounds, supported by experimental data and established scientific principles. Our objective is to offer an in-depth, objective comparison that informs the design of novel, potent antioxidant agents.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate this damage by scavenging free radicals, making them crucial therapeutic and preventative agents. While natural antioxidants are widely studied, synthetic antioxidants offer advantages in terms of cost-effectiveness, stability, and the potential for targeted molecular design.[1][2][3]
Schiff bases, characterized by their azomethine (>C=N-) functional group, represent a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties.[3][4] The incorporation of a halogen, such as fluorine, into the molecular structure can significantly enhance these properties.[5] This guide focuses specifically on Schiff bases derived from 4-fluorobenzoic acid, a promising scaffold for developing potent synthetic antioxidants.[1] We will explore how structural modifications to this core molecule influence its free-radical scavenging capabilities.
Synthesis Pathway for 4-Fluorobenzoic Acid Schiff Bases
The synthesis of 4-fluorobenzoic acid Schiff bases is a well-established, multi-step process. The rationale behind this pathway is to first create a reactive hydrazide intermediate, which can then be readily condensed with a variety of aromatic aldehydes. This modular approach allows for the systematic generation of a library of derivatives, which is essential for comparative studies and for establishing structure-activity relationships.
Experimental Protocol: A Representative Synthesis
The following protocol outlines the key steps for synthesizing 4-fluorobenzohydrazide Schiff bases (hydrazones).[1][6][7]
-
Step 1: Esterification of 4-Fluorobenzoic Acid
-
Dissolve 4-fluorobenzoic acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture. The esterification reaction is crucial for activating the carboxyl group for the subsequent step.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
-
Step 2: Formation of 4-Fluorobenzohydrazide
-
React the resulting ester with an excess of hydrazine hydrate.
-
This nucleophilic acyl substitution reaction replaces the ethoxy group with a hydrazinyl group, forming the key intermediate, 4-fluorobenzohydrazide.
-
-
Step 3: Condensation to Form Schiff Bases
-
Dissolve the 4-fluorobenzohydrazide in ethanol.
-
Add a substituted aromatic aldehyde (in a 1:1 molar ratio) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours. The acidic catalyst facilitates the condensation reaction between the hydrazide and the aldehyde, forming the characteristic azomethine linkage of the Schiff base.
-
Monitor the reaction via TLC.
-
Upon completion, the product is typically filtered, washed, and recrystallized from ethanol to yield the purified Schiff base.
-
Visualization of the Synthesis Workflow
Caption: Multi-step synthesis of 4-fluorobenzoic acid Schiff bases.
Evaluating Antioxidant Potential: The DPPH Assay
To compare the antioxidant efficacy of the synthesized Schiff bases, a reliable and standardized method is essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is one of the most widely used in vitro methods for this purpose.[8][9]
Principle: The DPPH molecule is a stable free radical with a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change color from violet to pale yellow. The degree of discoloration, measured spectrophotometrically, is directly proportional to the radical-scavenging activity of the compound. The key metric derived from this assay is the IC₅₀ value , which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies a higher antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from established methodologies for evaluating Schiff base antioxidant activity.[10][7]
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 85 µM) in a suitable solvent like ethanol.
-
Prepare stock solutions of the synthesized Schiff bases and a standard antioxidant (e.g., Vitamin C/Ascorbic Acid) at a known concentration.
-
-
Assay Procedure:
-
Create a series of dilutions for each test compound and the standard (e.g., 10, 20, 40, 80 µM).
-
In a set of test tubes or a 96-well plate, mix a specific volume of each diluted compound with the DPPH solution.
-
Include a negative control containing only the solvent and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for approximately 30 minutes. This allows the scavenging reaction to reach completion.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517-518 nm) using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound).
-
Plot the percentage of scavenging activity against the concentration of the test compounds.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Visualization of the DPPH Assay Workflow
Caption: Workflow for the DPPH free radical scavenging assay.
Comparative Analysis and Structure-Activity Relationship (SAR)
The true value of synthesizing a series of related compounds lies in the ability to compare their activities and deduce how specific structural features influence their function. Data from a study on 4-fluorobenzohydrazide Schiff bases (compounds 4a-4g ) provides an excellent basis for this analysis.[1][2][6][7]
Data Presentation: Antioxidant Activity of 4-Fluorobenzoic Acid Schiff Bases
The following table summarizes the DPPH radical scavenging activity (IC₅₀ values) for a series of Schiff bases derived from 4-fluorobenzohydrazide and various aromatic aldehydes. Vitamin C is included as a standard for comparison.
| Compound ID | Substituent on Aldehyde Ring | IC₅₀ (µM) ± SD |
| 4a | 4-Hydroxy | 40.90 ± 1.92 |
| 4b | 3,4,5-Trimethoxy | 34.77 ± 1.03 |
| 4c | 4-Nitro | 90.2 ± 2.90 |
| 4d | Unsubstituted | 102.55 ± 10.4 |
| 4e | 4-Methyl | 78.62 ± 9.64 |
| 4f | 2,6-Dichloro | 25.57 ± 7.41 |
| 4g | 4-Chloro | 80.65 ± 1.80 |
| Vitamin C | (Standard) | 19.39 ± 12.57 |
| Data sourced from Khan, et al.[2][6][7] |
Expert Insights: Decoding the Structure-Activity Relationship (SAR)
The data reveals a clear relationship between the chemical structure of the Schiff bases and their antioxidant potential.
-
High Potency Compounds: Compound 4f , with two chlorine atoms at the ortho positions of the aldehyde ring, exhibited the highest antioxidant activity (IC₅₀ = 25.57 µM), which is comparable to the standard, Vitamin C.[7] Similarly, compound 4b , featuring three electron-donating methoxy groups, also showed excellent activity (IC₅₀ = 34.77 µM).[7]
-
Causality behind High Activity: The potent activity of these compounds can be attributed to electronic effects.
-
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) groups in 4b and the hydroxyl (-OH) group in 4a are strong EDGs. They increase the electron density on the aromatic ring, which helps to stabilize the radical formed after the molecule donates a hydrogen atom or an electron to scavenge the DPPH radical.[11][12]
-
Electron-Withdrawing Groups (EWGs): The exceptional activity of the di-chloro substituted compound 4f may seem counterintuitive, as halogens are EWGs. However, the position of these groups is critical. Ortho-substitution can induce steric and electronic effects that may stabilize the antioxidant's radical form or favorably alter its redox potential. The presence of halogens has been documented to improve the potency and physicochemical properties of drug candidates.[5]
-
-
Lower Potency Compounds: The unsubstituted compound 4d showed the weakest activity (IC₅₀ = 102.55 µM). The presence of a strong EWG like the nitro group (-NO₂) in compound 4c also resulted in significantly lower activity (IC₅₀ = 90.2 µM). This is because strong EWGs destabilize the resulting radical cation, making the initial electron donation less favorable.
-
The Role of the Core Structure: The inherent antioxidant activity is also supported by the hydrazone (-CO-NH-N=CH-) linkage. The N-H proton can be donated, and the resulting radical can be stabilized by delocalization over the conjugated system.
Visualization of the General Schiff Base Structure for SAR
Caption: General structure of the 4-fluorobenzoic acid Schiff bases.
Conclusion and Future Directions
This comparative guide demonstrates that 4-fluorobenzoic acid Schiff bases are a highly promising class of synthetic antioxidants.[1][2] The experimental data clearly indicates that their free-radical scavenging potential can be precisely modulated through strategic substitution on the aromatic aldehyde ring.
Key Findings:
-
Schiff bases derived from 4-fluorobenzoic acid exhibit a wide range of antioxidant activities, from moderate to excellent.
-
The presence of multiple electron-donating groups (e.g., methoxy) or specific halogenation patterns (e.g., 2,6-dichloro substitution) can lead to antioxidant potency comparable to that of Vitamin C.
-
A clear structure-activity relationship exists, providing a rational basis for the design of new, more effective antioxidant compounds.
For researchers and drug development professionals, these findings underscore the value of the 4-fluorobenzoic acid scaffold. Future work should focus on synthesizing a broader array of derivatives to further refine the SAR, exploring their activity through additional assays (e.g., ABTS, FRAP), and advancing the most potent compounds to in vivo models to assess their therapeutic potential.[9][12]
References
- Khan, I., et al. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
- Khan, I., et al. (n.d.). Synthetic-Transformation-of-4-fluorobenzoic-Acid-to-4-fluorobenzohydrazide-Schiff-Bases-and-1-3-4-Oxadiazole-Analogs-having-DPPH-Radical-Scavenging-Potential.pdf.
- Khan, I., et al. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Bentham Science.
- Khan, I., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Bentham Science Publishers.
- Idris, A. U., et al. (2024). Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. PubMed Central.
- Turan, N., et al. (2025). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central.
- Ansar, S., et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry.
- Nunes, I. J., et al. (2024). Exploring the structure-activity relationship (SAR) of Schiff bases as effective compounds in scavenging free radicals.
- Patil, S. D., et al. (2025). Synthesis, Spectral Studies, Antioxidant and Antibacterial Evaluation of Aromatic Nitro and Halogenated Tetradentate Schiff Bases.
- Patil, S. D., et al. (n.d.). Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases.
- Al-Ostoot, F. H., et al. (2024).
- Antony, S. M., & Mohanan, K. (2018). Heterocyclic Schiff Bases as Non Toxic Antioxidants: Solvent Effect, Structure Activity Relationship and Mechanism of Action. PubMed.
- Uivarosi, V. (n.d.). Advances in Research of Schiff-Base Metal Complexes as Potent Antioxidants. Bentham Science.
- Anouar, E. H., et al. (2013). Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. PubMed.
- Al-Ostoot, F. H., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review.
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A Comparative Guide to Evaluating the Antibacterial Properties of Novel Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, serving as a versatile scaffold in medicinal chemistry.[1][2] This guide provides an in-depth, technical framework for evaluating the antibacterial efficacy of newly synthesized benzoic acid derivatives. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, the interpretation of data, and the crucial structure-activity relationships that govern the potency of these compounds. Our focus is on providing a self-validating system of protocols and analysis to ensure the generation of robust and reliable data.
The Scientific Foundation: Understanding the Antibacterial Action of Benzoic Acid
The antimicrobial activity of benzoic acid is intrinsically linked to its chemical properties.[1] The primary mechanism of action involves the passive diffusion of the undissociated, lipophilic form of the acid across the bacterial cell membrane.[2][3] Once inside the cytoplasm, which has a near-neutral pH, the benzoic acid molecule dissociates, releasing a proton and acidifying the cell's interior.[3] This disruption of the intracellular pH interferes with essential metabolic processes and inhibits the activity of various respiratory enzymes.[3] The lipophilicity of the benzoic acid derivative is a critical factor, as it dictates the ease of passage through the cell membrane.[3]
The structure of the bacterial cell wall also plays a significant role in the susceptibility to benzoic acid derivatives. Gram-positive bacteria, with their less complex outer layer, are generally more susceptible than Gram-negative bacteria, which possess an outer membrane that acts as an additional barrier.[2]
Structure-Activity Relationship (SAR): The Key to Potent Derivatives
The modification of the benzoic acid scaffold with various functional groups can dramatically alter its antibacterial activity. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent derivatives. Key factors to consider include:
-
Lipophilicity: Increasing the lipophilicity of the molecule, often by adding alkyl or halogen substituents, can enhance its ability to cross the bacterial cell membrane. However, there is often an optimal range, beyond which increased lipophilicity can lead to decreased solubility and bioavailability.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the pKa of the carboxylic acid and the overall electron distribution of the molecule, which can affect its interaction with bacterial targets.
-
Steric Factors: The size and position of substituents can influence how the molecule interacts with bacterial enzymes or other cellular components. Positional isomerism, the location of substituents on the benzoic ring, has been shown to significantly impact antibacterial activity.[4]
-
Hydrogen Bonding Potential: Functional groups capable of hydrogen bonding, such as hydroxyl or amino groups, can contribute to the binding of the derivative to its target site.
Core Experimental Workflow for Evaluating Novel Benzoic Acid Derivatives
A systematic and rigorous experimental workflow is essential for the comprehensive evaluation of novel antibacterial agents. The following sections detail the key assays, their underlying principles, and step-by-step protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of antibacterial susceptibility testing, determining the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[5][6] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[7][8]
Materials:
-
Novel benzoic acid derivatives and control antibiotics (e.g., amoxicillin, ciprofloxacin)
-
Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the novel benzoic acid derivatives and control antibiotics in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of each compound in MHB in the 96-well plates.
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (bacteria and MHB without any compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity (visible bacterial growth).[1] The results can also be read using a plate reader to measure optical density.[9]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay determines the concentration that inhibits growth, the MBC assay identifies the lowest concentration that results in bacterial death (typically a ≥99.9% reduction in the initial inoculum).[10][11] This assay is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12]
Procedure:
-
Following MIC Determination: After determining the MIC, take an aliquot from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Data Analysis: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, indicating a 99.9% or greater kill of the initial bacterial inoculum.[10]
Time-Kill Kinetics Assay
The time-kill assay provides a dynamic view of antibacterial activity, revealing the rate at which a compound kills bacteria over time.[12][13] This assay is invaluable for understanding the pharmacodynamics of a novel derivative.
Procedure:
-
Preparation: Prepare tubes containing MHB and the novel benzoic acid derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include a growth control tube without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Data Presentation and Interpretation
Clear and concise data presentation is critical for comparing the antibacterial properties of novel benzoic acid derivatives.
Table 1: Comparative Antibacterial Activity of Novel Benzoic Acid Derivatives
| Compound | Substituent(s) | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Benzoic Acid | None | 1000[4] | >1000 | 1000[4] | >1000 |
| Derivative A | 4-Chloro | 250 | 500 | 500 | 1000 |
| Derivative B | 2,4-Dichloro | 125 | 250 | 250 | 500 |
| Derivative C | 4-Nitro | 500 | 1000 | 1000 | >1000 |
| Amoxicillin | - | 0.5 | 1 | 8 | 16 |
| Ciprofloxacin | - | 0.25 | 0.5 | 0.015 | 0.03 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives and experimental conditions.
Interpreting the Data:
-
MIC Values: A lower MIC value indicates greater potency. Compare the MICs of the novel derivatives to that of the parent benzoic acid and the standard antibiotics.[5]
-
MBC/MIC Ratio: The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Spectrum of Activity: Compare the activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria to determine the spectrum of activity.
Visualizing Experimental Workflows
Diagrams can provide a clear and logical overview of the experimental processes.
Caption: The mechanism of antibacterial action of benzoic acid, highlighting its diffusion and cytoplasmic acidification.
Conclusion
The evaluation of novel benzoic acid derivatives requires a multifaceted approach that combines robust experimental methodologies with a thorough understanding of their underlying chemical and biological principles. By following the comprehensive guide outlined above, researchers can systematically assess the antibacterial potential of new compounds, generate reliable and comparable data, and gain valuable insights into the structure-activity relationships that drive their efficacy. This systematic approach is essential for the rational design and development of the next generation of benzoic acid-based antibacterial agents.
References
-
Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PeerJ, 9, e11531. [Link]
-
Jiyou Industrial. (n.d.). Mechanism of action of benzoic acid. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Microchem Laboratory. (n.d.). What Is The Minimum Bactericidal Concentration (MBC) Test. [Link]
-
S-4-1 (3) Minimal Bactericidal Concentration Determination Method I (2012 Version). (2012). [Link]
-
Scribd. (n.d.). Time Kill Assay. [Link]
-
Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. ResearchGate. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
Gherman, C. M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6523. [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Wagle, S., et al. (2019). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Langmuir, 35(34), 11169-11175. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
Li, Y., et al. (2019). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Archiv der Pharmazie, 352(1-2), 1800234. [Link]
-
Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(3), 674. [Link]
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- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(4-Acetylphenyl)-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Aromatic Compound
Hazard Profile and Waste Characterization: The Foundation of Safe Disposal
Structural Analogs and Inferred Hazards:
-
4-Chlorobenzoic Acid: An SDS for this compound indicates it is harmful if swallowed.
-
4-Fluorobenzoic Acid: SDSs for this related compound classify it as causing skin and serious eye irritation.[1]
Based on these analogs, it is prudent to handle 4-(4-Acetylphenyl)-3-fluorobenzoic acid as a substance that is potentially harmful if swallowed and an irritant to the skin and eyes. Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Is it a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed by the EPA. Without explicit data, a conservative approach is to assume that waste containing this compound may be classified as hazardous. This necessitates a formal disposal pathway through a licensed environmental services provider.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and efficient chemical waste management. Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect un-dissolved this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with halogenated and non-halogenated solvent waste streams unless your facility's procedures permit this.
Step 2: Proper Containerization and Labeling
The integrity of the waste containment is critical to prevent leaks and ensure safe transport.
-
Container Selection: Use containers that are chemically compatible with the waste. For solid waste, a sturdy, sealable plastic or glass container is appropriate. For liquid waste, use a labeled, leak-proof container, often provided by your EHS department.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of the compound in the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").
-
Step 3: Safe On-Site Accumulation
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.
-
Container Integrity: Ensure waste containers are kept securely closed except when adding waste. Regularly inspect containers for any signs of degradation or leakage.
Step 4: Arranging for Professional Disposal
The final step is to transfer the waste to a licensed hazardous waste disposal company.
-
Contact EHS: Notify your institution's EHS department to schedule a pickup of the full waste container. They will coordinate with a certified waste hauler.
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid): For small spills of the solid material, carefully sweep or vacuum the powder. Avoid generating dust. Place the collected material in a labeled hazardous waste container.
-
Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a labeled hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team immediately.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information for a related compound, 4-Fluorobenzoic acid, to provide context for its physical properties.
| Property | Value (for 4-Fluorobenzoic acid) | Source |
| Molecular Formula | C7H5FO2 | [2] |
| Molecular Weight | 140.11 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 184 °C | [2] |
| Boiling Point | 253.7 °C | [2] |
| Solubility in Water | 1200 mg/L | [2] |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of chemical reagents like this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to the principles of thorough hazard assessment, meticulous segregation, and compliant disposal through certified channels, we uphold our responsibility as scientists to protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your facility.
References
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
- MilliporeSigma. (2023).
- Fisher Scientific. (2021).
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
Sources
A Researcher's Guide to Handling 4-(4-Acetylphenyl)-3-fluorobenzoic Acid: A Focus on Personal Protective Equipment
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 4-(4-Acetylphenyl)-3-fluorobenzoic acid. As a fine chemical powder, understanding its potential hazards and employing rigorous protective measures are paramount to ensuring laboratory safety and experimental integrity. This document synthesizes established safety protocols with insights derived from the chemical's structural analogs to offer a comprehensive operational plan.
Hazard Assessment: An Evidence-Based Approach
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][3].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][3].
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation[1][2].
Therefore, it is prudent and necessary to handle this compound as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory system. As a fine powder, the primary route of exposure is through inhalation of airborne particles and direct contact with skin and eyes[4].
Core Directive: Engineering Controls First
Before selecting Personal Protective Equipment (PPE), the first line of defense is always the implementation of proper engineering controls. PPE should never be used as a substitute for these fundamental safety measures.
-
Ventilation: All handling of this compound powder, especially weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment enclosure[3]. This minimizes the generation of airborne dust and protects the user from inhalation[5]. A horizontal laminar flow hood can provide this protection while also reducing air turbulence that may interfere with accurate weighing[3].
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces. Covering the work surface with absorbent bench paper can simplify cleanup[5].
Personal Protective Equipment (PPE): A Task-Based Framework
The selection of PPE must be tailored to the specific task being performed. The minimum PPE required when working in any laboratory with hazardous chemicals includes a lab coat, safety glasses, long pants, and closed-toe shoes[6][7][8]. Below are detailed recommendations for handling this compound.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound
Summary of Recommended PPE by Task
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1 Safety Glasses[7] | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing & Transferring Powder | Chemical Safety Goggles | Double-gloving with Nitrile Gloves | Lab Coat | N95 Respirator (or higher) |
| Preparing Solutions (Dissolving) | Chemical Safety Goggles & Face Shield[7] | Nitrile Gloves | Lab Coat | Work in a fume hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron over Lab Coat | N95 Respirator (or higher) |
Step-by-Step Protocol: Weighing and Preparing a Stock Solution
This protocol outlines the necessary steps and integrated safety measures for accurately weighing the solid compound and preparing a liquid stock solution.
Objective: To safely weigh 100 mg of this compound and prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 258.24 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weigh boat or paper
-
Appropriately sized volumetric flask
-
Pipettors and tips
Procedure:
-
Preparation and PPE Donning:
-
Engineering Control Setup:
-
Weighing the Compound:
-
Carefully open the reagent bottle. Avoid creating airborne dust.
-
Using a clean spatula, carefully transfer approximately 100 mg of the powder to a weigh boat on the analytical balance.
-
Once the desired mass is obtained, securely close the main reagent bottle.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed powder into the labeled volumetric flask.
-
Using a pipette, add the calculated volume of DMSO to the flask to reach the target concentration.
-
Cap the flask and mix gently (vortex or invert) until the solid is completely dissolved. A face shield is recommended during this step to protect against splashes[7].
-
-
Decontamination and Doffing:
-
Dispose of the used weigh boat, pipette tips, and any contaminated bench paper into the designated hazardous waste container within the hood.
-
Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth as hazardous waste.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
With the inner gloves still on, wipe down the work surface.
-
Exit the immediate work area. Remove the lab coat and hang it in its designated location. Remove safety goggles.
-
Finally, remove the inner pair of gloves and dispose of them.
-
Operational Plans: Spill and Disposal Management
Spill Response:
In the event of a spill, ensure the area is well-ventilated and restrict access[1]. Wearing the PPE outlined for "Spill Cleanup" in the table above, carefully sweep or vacuum the spilled material[1]. Avoid actions that generate dust. Place the collected material and all contaminated cleanup items into a sealed, labeled container for hazardous waste disposal[1].
Waste Disposal:
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, compatible container labeled as "Halogenated Organic Waste"[1]. Do not mix with non-halogenated waste streams[1].
-
Labeling: Ensure the hazardous waste container is clearly labeled with the full chemical name and an official hazardous waste tag as soon as the first item is added[1].
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department for proper disposal at a licensed facility. Never dispose of this chemical down the drain[1].
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Mizzou Environmental Health & Safety. (n.d.). PPE Minimum Standards.
- Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- University of Houston. (n.d.). Laboratory Personal Protective Equipment (PPE).
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- AirClean Systems. (n.d.). Powder Handling.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- BenchChem. (2025). Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide.
- Fisher Scientific. (2025, December 18).
- BenchChem. (2025). Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
- Fisher Scientific. (2024, January 23).
- Apollo Scientific. (2015, April 16).
- Sigma-Aldrich. (2025, November 6).
- Environment, Health & Safety, University of California, Berkeley. (n.d.).
- Palamatic Process. (n.d.). Handling of fine chemical powders.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Cayman Chemical. (2025, July 29). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. 4-Acetyl-3-fluoro-benzoic acid methyl ester - CAS:1059549-72-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 3-[(3-Acetylphenyl)sulfamoyl]-4-fluorobenzoic acid | C15H12FNO5S | CID 100238590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
